Product packaging for 2,1-Benzothiazol-5-amine(Cat. No.:CAS No. 51253-66-8)

2,1-Benzothiazol-5-amine

Cat. No.: B1442158
CAS No.: 51253-66-8
M. Wt: 150.2 g/mol
InChI Key: CFHZGJYPGQCCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,1-Benzothiazol-5-amine (CAS 53473-85-1) is an organic compound with the molecular formula C7H6N2S and a molecular weight of 150.20 g/mol . It is a solid with a calculated density of 1.4±0.1 g/cm³ and a boiling point of approximately 232.5±22.0 °C at 760 mmHg . The benzothiazole scaffold is a privileged structure in medicinal chemistry and is known for its diverse pharmacological activities . Benzothiazole derivatives have been extensively studied for their potential as antimicrobial, anticancer, antidiabetic, and anti-inflammatory agents, making the core structure a valuable building block in drug discovery and development . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules for biological screening and as a core structure in material science research. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B1442158 2,1-Benzothiazol-5-amine CAS No. 51253-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHZGJYPGQCCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698138
Record name 2,1-Benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51253-66-8
Record name 2,1-Benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,1-Benzothiazin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel heterocyclic compound, 2,1-benzothiazin-5-amine. Recognizing the scarcity of direct synthesis routes for this specific isomer, this document outlines a rational, multi-step approach commencing with the accessible 2,1-benzothiazin-4(3H)-one 2,2-dioxide. The subsequent strategic nitration and reduction steps are detailed with mechanistic insights and practical considerations. Furthermore, this guide presents a thorough characterization workflow, including predicted spectroscopic data based on analogous structures, to aid in the identification and purification of the target molecule. This whitepaper is intended for researchers and professionals in drug discovery and organic synthesis, offering a foundational blueprint for the exploration of this promising, yet underexplored, chemical scaffold.

Introduction: The Emerging Potential of the 2,1-Benzothiazine Scaffold

The benzothiazine scaffold, a heterocyclic system featuring a benzene ring fused to a thiazine ring, is a cornerstone in medicinal chemistry. While the 1,2- and 1,4-benzothiazine isomers have been extensively investigated, leading to the development of numerous therapeutic agents, the 2,1-benzothiazine framework remains a comparatively nascent field of exploration.[1][2] Derivatives of 2,1-benzothiazine have demonstrated a wide array of biological activities, including potential as antipsychotic, anti-inflammatory, anti-cancer, and analgesic agents.[1] The introduction of an amino group onto this scaffold, specifically at the 5-position, is hypothesized to significantly modulate its electronic properties and biological activity, making 2,1-benzothiazin-5-amine a molecule of considerable interest for drug development programs.[3]

This guide addresses the critical gap in the available literature by proposing a robust and logical synthetic strategy for 2,1-benzothiazin-5-amine. By providing a detailed, step-by-step protocol and a comprehensive characterization plan, we aim to empower researchers to synthesize and investigate this novel compound and its derivatives, thereby unlocking their therapeutic potential.

A Proposed Synthetic Pathway: From Core Scaffold to Final Amine

Due to the absence of a direct, documented synthesis of 2,1-benzothiazin-5-amine, a three-step synthetic route is proposed, starting from the more readily accessible 2,1-benzothiazin-4(3H)-one 2,2-dioxide. This strategy leverages well-established organic transformations, ensuring a high probability of success.

Synthetic_Pathway start Starting Material (e.g., Substituted Toluene) intermediate1 2,1-Benzothiazin-4(3H)-one 2,2-dioxide start->intermediate1 Multistep Synthesis intermediate2 5-Nitro-2,1-benzothiazin-4(3H)-one 2,2-dioxide intermediate1->intermediate2 Nitration product 2,1-Benzothiazin-5-amine intermediate2->product Reduction

Caption: Proposed synthetic pathway for 2,1-benzothiazin-5-amine.

Step 1: Synthesis of 2,1-Benzothiazin-4(3H)-one 2,2-dioxide

The synthesis of the core 2,1-benzothiazin-4(3H)-one 2,2-dioxide scaffold can be achieved through various reported methods. One effective approach involves the cyclization of methyl 2-(N-alkylmethanesulfonamido)benzoate.[4]

Experimental Protocol:

  • Preparation of the Precursor: Begin with the N-alkylation of a suitable sulfonamide derived from methyl anthranilate.

  • Cyclization: A suspension of hexane-washed sodium hydride in dry dimethylformamide is prepared. The precursor, methyl 2-(N-ethylmethanesulfonamido)benzoate, is added dropwise to this suspension at a controlled temperature.[4]

  • Work-up and Purification: The reaction mixture is carefully quenched and the product is extracted. Purification is typically achieved through recrystallization to yield the desired 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide.[4]

Step 2: Nitration of the Benzothiazine Core

The introduction of a nitro group at the 5-position is a critical step. The directing effects of the substituents on the benzene ring will govern the regioselectivity of this electrophilic aromatic substitution. While specific nitration of this exact substrate is not widely reported, conditions for the nitration of related benzoxazinones and benzothiazinones can be adapted.[5]

Experimental Protocol:

  • Reaction Setup: Dissolve the 2,1-benzothiazin-4(3H)-one 2,2-dioxide in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture in an ice bath.

  • Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid (a nitrating mixture) is prepared and added dropwise to the cooled solution of the benzothiazine derivative.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated product is filtered, washed, and dried.

  • Purification: The crude product can be purified by column chromatography or recrystallization to isolate the 5-nitro-2,1-benzothiazin-4(3H)-one 2,2-dioxide.

Step 3: Reduction of the Nitro Group to an Amine

The final step involves the reduction of the nitro group to the target amine. This is a well-established transformation in organic synthesis with numerous reliable methods available.[6][7] The choice of reducing agent should be made based on the overall functional group tolerance of the molecule.

Experimental Protocol:

  • Choice of Reducing Agent: A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of ammonium bromide in methanol.[6] Catalytic hydrogenation using palladium on carbon (Pd/C) is another viable option.[8]

  • Reaction Procedure (Fe/NH4Br): The 5-nitro-2,1-benzothiazin-4(3H)-one 2,2-dioxide is dissolved in methanol, and iron powder and ammonium bromide are added. The mixture is heated to reflux and the reaction is monitored by TLC.[6]

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the iron salts, and the solvent is evaporated. The crude product is then purified, typically by column chromatography, to yield 2,1-benzothiazin-5-amine.

Comprehensive Characterization of 2,1-Benzothiazin-5-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,1-benzothiazin-5-amine. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for 2,1-benzothiazin-5-amine, based on data from analogous structures.[1][9][10][11]

Technique Expected Observations
¹H NMR Aromatic protons in the region of 6.5-8.0 ppm, with splitting patterns indicative of a substituted benzene ring. A broad singlet for the amino (-NH₂) protons, and signals for the protons on the thiazine ring.
¹³C NMR Aromatic carbons appearing in the range of 110-150 ppm. Signals corresponding to the carbons of the thiazine ring.
FT-IR Characteristic N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C=C stretching vibrations in the aromatic region (approx. 1450-1600 cm⁻¹). S=O stretching for the sulfonyl group (if present in the final structure) around 1150 and 1350 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₈H₈N₂OS. Fragmentation patterns consistent with the proposed structure.
Chromatographic and Physical Analysis
Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.
Thin-Layer Chromatography (TLC) For reaction monitoring and preliminary purity assessment.
Melting Point A sharp melting point range indicates a high degree of purity.
Elemental Analysis To confirm the elemental composition (C, H, N, S) of the synthesized compound.

Potential Applications and Future Directions

The synthesis of 2,1-benzothiazin-5-amine opens up new avenues for the development of novel therapeutic agents. The presence of the amino group provides a handle for further derivatization, allowing for the creation of a library of compounds for biological screening. Given the diverse pharmacological activities of the broader benzothiazine class, this novel amine could be a valuable scaffold for targeting a range of diseases.[12][13][14] Future work should focus on the biological evaluation of 2,1-benzothiazin-5-amine and its derivatives in various assays, including anticancer, anti-inflammatory, and antimicrobial screens.

Application_Workflow synthesis Synthesis of 2,1-Benzothiazin-5-amine derivatization Derivatization synthesis->derivatization screening Biological Screening (e.g., Anticancer, Antimicrobial) derivatization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Workflow for the development of drug candidates from 2,1-benzothiazin-5-amine.

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of the novel compound 2,1-benzothiazin-5-amine. By outlining a plausible multi-step synthesis and a comprehensive characterization strategy, this document provides a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The exploration of this underrepresented scaffold holds significant promise for the development of new therapeutic agents, and it is our hope that this guide will facilitate and inspire further research in this exciting area.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,1-Benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2,1-Benzothiazol-5-amine (CAS No: 51253-66-8), a heterocyclic amine of interest in synthetic and medicinal chemistry. As a structural isomer of the more commonly studied 1,3-benzothiazole amines, a precise understanding of its unique properties is critical for its effective application. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, field-proven insights, and a robust framework for its characterization. We delve into the molecular structure, physical characteristics, spectroscopic signature, and safe handling of this compound, grounding all claims in authoritative references.

Molecular Identity and Structural Characteristics

This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with an amine substituent at the 5-position. This specific isomeric arrangement dictates its electronic properties, reactivity, and potential for intermolecular interactions, distinguishing it from other benzothiazole amines.

The foundational step in characterizing any chemical entity is to confirm its structural integrity and fundamental properties. The molecular structure of this compound is depicted below.

Figure 1: Chemical Structure of this compound.

A summary of its key identifiers is presented in Table 1.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 51253-66-8[1]
Molecular Formula C₇H₆N₂S[1]
Molecular Weight 150.2 g/mol [1]
Canonical SMILES C1=CC2=NSC=C2C=C1N[1]

Physical and Chemical Properties

The macroscopic properties of a compound, such as its melting point and solubility, are direct consequences of its molecular structure and are pivotal for determining its handling, formulation, and application.

PropertyValueSource(s)
Appearance Powder[1]
Melting Point Not available. Data for the related isomer 1,3-benzothiazol-5-amine is in the range of 112-115 °C.[2]
Boiling Point Not available. Predicted for a related isomer to be ~303 °C.[2]
Solubility Insoluble in water; soluble in many organic solvents.[2]
pKa (Predicted) 1.75 ± 0.47 (Predicted for a related isomer)[2]
Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry powder is packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

  • Measurement: The sample is heated at a rapid rate (e.g., 10 °C/min) to quickly determine an approximate melting range. A second, fresh sample is then heated slowly (1-2 °C/min) through this approximate range to accurately determine the melting point—the range from the first appearance of liquid to the complete liquefaction of the solid.

  • Validation: The apparatus calibration should be verified using certified standards (e.g., caffeine, vanillin) bracketing the expected melting point.

Causality and Insights: This method is chosen for its simplicity, small sample requirement, and high precision when properly calibrated. The sharpness of the melting range provides a qualitative measure of purity; impurities typically depress and broaden the melting range.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2,1-Benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: Navigating the Analytical Frontier

In the landscape of drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 2,1-Benzothiazol-5-amine, a distinct isomer within the benzothiazole family, presents a unique analytical challenge. Unlike its more common 1,3-benzothiazole counterparts, public-domain spectral libraries for this compound are notably sparse. This guide, therefore, adopts the perspective of a senior scientist tasked with characterizing a novel or less-documented compound.

Instead of merely presenting extant data, we will construct a comprehensive analytical framework grounded in first principles and comparative data from analogous structures. This document serves as both a methodological guide and a predictive analysis, detailing the experimental workflows and interpreting the anticipated spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to provide researchers and drug development professionals with a robust, field-proven strategy for the structural verification of this compound and similar heterocyclic amines.

The Integrated Spectroscopic Workflow

The definitive characterization of a molecule like this compound (C₇H₆N₂S, Molecular Weight: 150.20 g/mol ) is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods.[1][2] Each method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular mass and fragmentation patterns, infrared spectroscopy identifies functional groups, and NMR spectroscopy maps the precise carbon-hydrogen framework.

The logical flow of analysis ensures that information from one technique informs the interpretation of the next, creating a self-validating system.

cluster_prep Sample Preparation & Purity cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Purity Purity Check (HPLC/TLC) Prep_NMR Dissolution in Deuterated Solvent Purity->Prep_NMR Prep_IR KBr Pellet Preparation Purity->Prep_IR Prep_MS Vaporization for GC-MS/Direct Inlet Purity->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Provides: C-H Framework, Connectivity Prep_NMR->NMR IR Infrared Spectroscopy (FTIR) Provides: Functional Group ID Prep_IR->IR MS Mass Spectrometry (EI-MS) Provides: Molecular Weight, Formula clues Prep_MS->MS Integration Data Integration & Cross-Validation MS->Integration Confirm MW (Nitrogen Rule) IR->Integration Confirm -NH₂, Ar rings NMR->Integration Assign protons & carbons Final_Structure Final Structure Confirmation Integration->Final_Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

2.1. Rationale for Electron Ionization (EI)

For small, thermally stable organic molecules like this compound, Electron Ionization (EI) is the method of choice.[3] It is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to reproducible and structurally informative fragmentation.[4][5] This fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. The standard electron energy of 70 eV is utilized to ensure that fragmentation patterns are consistent and comparable to library data, were it available.[6]

2.2. Expected Mass Spectrum

The primary goal is to confirm the molecular weight and gain insights from the fragmentation pathway.

  • Molecular Ion (M⁺•): Given the molecular formula C₇H₆N₂S, the compound contains two nitrogen atoms. The Nitrogen Rule predicts that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The calculated molecular weight is 150.20 g/mol , so a prominent molecular ion peak (M⁺•) is expected at m/z = 150 .[2] The presence of a strong molecular ion peak is characteristic of aromatic systems due to their stability.[7]

  • Isotope Peaks: The presence of sulfur (³⁴S isotope is ~4.2% abundant) will result in a small but distinct M+2 peak at m/z = 152. The natural abundance of ¹³C will produce an M+1 peak (m/z = 151) with an intensity of approximately 7.8% relative to the M⁺• peak (7 carbons x 1.1%).

  • Key Fragmentation Pathways: The fragmentation will be driven by the stability of the aromatic system and the presence of the amine group.

    M [C₇H₆N₂S]⁺• m/z = 150 Molecular Ion F1 [C₇H₅NS]⁺• m/z = 135 Loss of •NH M->F1 - •NH F2 [C₆H₄N]⁺ m/z = 90 Loss of CS M->F2 - CS F3 [C₅H₄S]⁺• m/z = 96 Loss of HCN from F1 F1->F3 - HCN F4 [C₆H₄]⁺• m/z = 76 Loss of N₂ from F1 F1->F4 - N₂

    Caption: Plausible EI fragmentation pathway for this compound.

2.3. Summary of Predicted Mass Data

m/z ValuePredicted IdentityRationale
150[C₇H₆N₂S]⁺• (M⁺•)Molecular Ion
135[C₇H₅NS]⁺•Loss of an imine radical (•NH)
123[C₆H₅N₂]⁺Loss of •CHS radical
96[C₅H₄S]⁺•Loss of HCN from the m/z 135 fragment
90[C₆H₄N]⁺Loss of carbon monosulfide (CS)

2.4. Experimental Protocol: GC-EI-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent like dichloromethane or methanol.

  • Instrument Setup: Utilize a gas chromatograph (GC) coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Injector: 250 °C, splitless mode.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion peak and compare the fragmentation pattern with the predicted pathway.

Infrared (IR) Spectroscopy

3.1. Rationale for FTIR with KBr Pellet

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For solid samples, the potassium bromide (KBr) pellet method is a standard procedure.[8] KBr is transparent to infrared radiation and acts as a matrix to hold the sample, allowing for a clear transmission spectrum to be obtained.[9] Proper sample preparation is critical to avoid scattering and absorption interference from moisture.[10][11]

3.2. Expected IR Absorptions

The IR spectrum of this compound will be dominated by vibrations from the primary amine group and the aromatic heterocyclic ring system.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3450 - 3300N-H StretchTwo distinct, sharp-to-medium peaksAsymmetric and symmetric stretching of the primary amine (-NH₂).[12]
3100 - 3000Aromatic C-H StretchMultiple weak, sharp peaksC-H stretching vibrations on the benzothiazole ring system.
1650 - 1550N-H Bend & C=C/C=N StretchStrong, sharp peaksScissoring vibration of the -NH₂ group, overlapping with C=C and C=N stretching vibrations of the aromatic and thiazole rings.
1500 - 1400Aromatic C=C StretchMultiple medium-to-strong peaks"Skeletal" vibrations of the fused aromatic ring system.
1350 - 1200Aromatic C-N StretchMedium-to-strong peakStretching vibration of the bond between the aromatic ring and the amine nitrogen.
900 - 675Aromatic C-H Out-of-Plane BendStrong peaksThe substitution pattern on the benzene ring will determine the exact position of these bands, providing structural clues.
~700C-S StretchWeak-to-medium peakCharacteristic vibration for the C-S bond within the thiazole ring.[12]

3.3. Experimental Protocol: KBr Pellet Method

  • Material Preparation:

    • Gently grind ~1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.

    • Separately, ensure ~200 mg of spectroscopic grade KBr powder is thoroughly dried (e.g., at 110 °C for 2-3 hours) to remove moisture.[9]

  • Mixing: Add the ground sample to the dried KBr powder in the mortar. Mix rapidly but thoroughly for about one minute to ensure a homogenous mixture and minimize moisture absorption.[8]

  • Pellet Pressing:

    • Transfer the mixture to a pellet-forming die.

    • Place the die under a hydraulic press. If available, connect to a vacuum line to remove trapped air and moisture.[10]

    • Apply a pressure of approximately 8-10 tons for several minutes.[9]

  • Pellet Inspection: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.[11]

  • Spectral Acquisition:

    • Acquire a background spectrum using a pure KBr pellet or an empty sample holder.

    • Place the sample pellet in the FTIR spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Rationale and Approach

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR provides information on each unique carbon atom. For this compound, a combination of 1D (¹H, ¹³C) and potentially 2D experiments (like COSY or HSQC) would provide a definitive structural proof.

4.2. Predicted ¹H NMR Spectrum

The molecule has 4 aromatic protons and 2 amine protons. The spectrum will be complex due to the fused ring system. A deuterated solvent such as DMSO-d₆ is a good choice, as it will solubilize the polar amine and its N-H protons will be observable as a broad singlet.

cluster_shifts Predicted ¹H Chemical Shift (δ) Regions (in DMSO-d₆) mol H_NH2 H-N (Amine) s6 ~5.5 ppm H_NH2->s6 Broad, exchangeable H_Ar1 H-4, H-6, H-7 (Aromatic) s8 8.0-7.0 ppm H_Ar1->s8 Standard aromatic region H_Thiazole H-3 (Thiazole) s9 9.0-8.5 ppm H_Thiazole->s9 Deshielded by N and S

Caption: Key proton environments and predicted chemical shift regions for this compound.

Table of Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H-38.8 - 9.2Singlet (s) or narrow doubletN/A or small JProton on the thiazole ring, deshielded by adjacent heteroatoms (N, S).
H-77.6 - 7.9Doublet (d)J ≈ 8-9 HzOrtho-coupled to H-6.
H-67.0 - 7.3Doublet of doublets (dd)J ≈ 8-9 Hz, 2-3 HzOrtho-coupled to H-7, meta-coupled to H-4.
H-46.8 - 7.1Doublet (d)J ≈ 2-3 HzMeta-coupled to H-6. Position is upfield due to the ortho-directing effect of the -NH₂ group.
-NH₂~5.5Broad singlet (br s)N/AProtons are exchangeable. Signal will disappear upon D₂O shake.[13]

4.3. Predicted ¹³C NMR Spectrum

The molecule has 7 unique carbon atoms. Proton-decoupled ¹³C NMR will show 7 distinct singlets.

Table of Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon(s)Predicted δ (ppm)Rationale
C-7a150 - 155Quaternary carbon at the ring junction, adjacent to S.
C-3a148 - 152Quaternary carbon at the ring junction, adjacent to N.
C-5145 - 150Aromatic carbon directly attached to the electron-donating -NH₂ group.
C-3140 - 145Carbon on the thiazole ring, deshielded by heteroatoms.
C-7125 - 130Aromatic CH carbon.
C-6115 - 120Aromatic CH carbon.
C-4105 - 110Aromatic CH carbon ortho to the -NH₂ group, shielded by its electron-donating effect.

4.4. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[14]

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution.[15]

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[16]

    • Cap the NMR tube securely.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peaks).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 32 scans, 1-2 second relaxation delay, spectral width of -2 to 12 ppm.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to lower sensitivity), 2-second relaxation delay, spectral width of 0 to 200 ppm.

    • Process and calibrate the data (e.g., DMSO-d₆ at 39.52 ppm).

  • Confirmatory Test (D₂O Shake):

    • After acquiring the initial ¹H spectrum, remove the sample, add one drop of D₂O, shake gently to mix, and re-acquire the spectrum. The disappearance of the -NH₂ signal confirms its assignment.

Conclusion and Structural Verification

The structural elucidation of this compound is a process of logical deduction, where each piece of spectroscopic data corroborates the others. The mass spectrum will confirm the molecular weight of 150 and provide fragmentation evidence consistent with the benzothiazole core. The IR spectrum will verify the presence of the primary amine and the aromatic ring system. Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive map of the molecular structure, with the chemical shifts and coupling patterns aligning with the predicted electronic environment of each nucleus. By integrating these techniques within the rigorous protocols described, a researcher can confidently and authoritatively confirm the structure of this compound, even in the absence of pre-existing library data.

References

A Technical Guide to the Single-Crystal X-ray Structure Determination of 2,1-Benzothiazol-5-amine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] While the 1,3-benzothiazole isomer is well-studied, the less common 2,1-benzothiazole framework presents an opportunity for novel drug design. The precise three-dimensional atomic arrangement, elucidated through single-crystal X-ray diffraction (SCXRD), is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and securing intellectual property. This guide provides a comprehensive, field-proven protocol for the determination of the crystal structure of 2,1-Benzothiazol-5-amine, a novel derivative. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal logic behind key experimental decisions, from crystal growth to final structural refinement and validation.

Introduction: The Strategic Importance of the Benzothiazole Core

Benzothiazole and its derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological potential.[3] The fusion of a benzene ring with a thiazole ring creates a privileged scaffold that has been successfully exploited to develop agents with significant antitumour, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[4][5] The biological activity is profoundly influenced by the substitution pattern on the benzothiazole ring system.[4]

Determining the crystal structure of a novel analogue like this compound provides indisputable proof of its chemical identity, stereochemistry, and conformation. This atomic-level information is the foundation for rational drug design, enabling computational modeling and the strategic development of derivatives with enhanced potency and selectivity.

Prerequisite: Synthesis and High-Purity Material

The success of any crystallographic endeavor is contingent upon the quality of the starting material. Before attempting crystallization, it is imperative that this compound is synthesized and purified to the highest possible level (typically >99% purity, as assessed by HPLC and NMR). Impurities can inhibit nucleation and impede crystal growth, often leading to oils, amorphous precipitates, or poorly diffracting microcrystals. Several synthetic routes for benzothiazole derivatives have been established, often involving the condensation of aminothiols with various reagents.[6][7]

Protocol I: The Art and Science of Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging bottleneck in structure determination.[8][9] The process relies on creating a supersaturated solution from which the analyte can slowly precipitate in an ordered, crystalline lattice. The choice of method and solvent is critical and often requires empirical screening.

Causality in Solvent Selection

The ideal crystallization solvent (or solvent system) should exhibit moderate solubility for this compound. If solubility is too high, achieving supersaturation is difficult; if it's too low, an insufficient amount of material will be in the solution phase. A preliminary solubility screen with a range of common solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) is a crucial first step.[10] For this molecule, with its amine and heterocyclic functionalities, polar protic or aprotic solvents are logical starting points.

Step-by-Step Crystallization Methodologies

Method A: Slow Solvent Evaporation This is the simplest method and often a good starting point.[10]

  • Preparation: Dissolve 5-10 mg of purified this compound in the minimum amount of a suitable solvent (e.g., methanol or acetonitrile) in a small, clean glass vial.

  • Incubation: Cover the vial with a cap, or Parafilm, and puncture it with a needle 1-3 times. The number of holes dictates the rate of evaporation; fewer holes lead to slower evaporation and potentially larger, higher-quality crystals.

  • Observation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature). Monitor periodically over several days to weeks for crystal formation.

Method B: Vapor Diffusion This technique is more controlled and is effective for compounds that are highly soluble in one solvent but insoluble in another.[11]

  • Inner Vial Preparation: Dissolve 5-10 mg of the compound in 0.5 mL of a relatively low-volatility solvent in which it is readily soluble (the "solvent," e.g., dichloromethane or toluene). Place this small, open vial inside a larger vial or beaker.

  • Outer Vial Preparation: Carefully add 2-3 mL of a "precipitant" or "anti-solvent" to the larger vial. This should be a solvent in which the compound is poorly soluble but is miscible with the primary solvent (e.g., hexane or pentane).

  • System Seal: Seal the outer vial tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Incubation & Observation: Store in a stable, vibration-free location and monitor for crystal growth.

The Overall Crystallographic Workflow

The journey from a purified compound to a refined crystal structure follows a well-defined, multi-stage process. Each stage builds upon the previous one, requiring careful execution and data analysis to ensure a successful outcome.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Screening Unit Cell Determination Mounting->Screening Collection Full Data Collection Screening->Collection Integration Data Integration & Scaling Collection->Integration Solution Structure Solution (e.g., SHELXS) Integration->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final Final Structural Model Validation->Final

Caption: Overall workflow for crystal structure determination.

Protocol II: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.[12]

Crystal Selection and Mounting
  • Selection: Under a polarized light microscope, select a crystal that is approximately 0.1-0.3 mm in size, appears transparent, has well-defined faces, and exhibits sharp extinction under cross-polarized light.

  • Mounting: Carefully pick up the selected crystal using a cryo-loop and a small amount of paratone or cryo-oil. The oil prevents the loss of any solvent from the crystal lattice.

  • Flash Cooling: Immediately place the mounted crystal into a cold nitrogen stream (typically 100 K) on the diffractometer. This process, known as flash cooling, minimizes radiation damage during data collection.

Step-by-Step Data Collection Protocol

This protocol is generalized for a modern CCD or CMOS detector-based diffractometer.[13]

  • Crystal Centering: Using the instrument's video microscope, precisely center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a preliminary set of diffraction images (e.g., 20-40 frames with short exposure times). The software uses the positions of the Bragg peaks on these images to determine the crystal's unit cell parameters and Bravais lattice.[12]

  • Strategy Calculation: Based on the determined crystal system and unit cell, the software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves defining the necessary ranges of goniometer angles to be scanned.[14]

  • Full Data Collection: Execute the data collection strategy. This may take several hours.[12] The instrument will collect hundreds or thousands of frames, rotating the crystal by a small amount (e.g., 0.5°) for each frame.

  • Data Integration and Scaling: After collection, the software processes the raw images.

    • Integration: The intensity of each reflection (spot) on every frame is measured and integrated.

    • Scaling: The integrated intensities from all frames are scaled together to correct for variations in exposure, crystal decay, and absorption, producing the final reflection data file (.hkl file).

Protocol III: Structure Solution and Refinement

With the .hkl file (containing reflection intensities) and an .ins file (containing crystal data and instructions), the process of determining the atomic positions begins. The SHELX suite of programs is the industry standard for small-molecule crystallography.[15][16]

The Structure Solution and Refinement Cycle

The process is iterative. An initial model is generated and then progressively improved through cycles of least-squares refinement, where the calculated diffraction pattern from the model is compared against the experimental data.

G start Initial .ins & .hkl files solution Structure Solution (SHELXS) Direct Methods or Patterson Generates initial phases & atom fragments start->solution refine Refinement Cycle (SHELXL) Least-Squares Minimization Refines atomic coordinates & displacement parameters solution->refine fourier Difference Fourier Map Fo - Fc Reveals missing atoms (positive peaks) or misplaced atoms (negative peaks) refine->fourier validate Check Convergence R1, wR2, GOF, Shift/esd Are refinement statistics stable and acceptable? refine->validate update Update Model Add/Remove/Correct Atoms Modify the .res file fourier->update update->refine Iterate validate->update No final Final Model (.cif)|{Anisotropic Refinement, Add H-atoms, Final Validation} validate->final Yes

Caption: The iterative cycle of crystallographic structure refinement.

Step-by-Step Refinement Guide using SHELXL
  • Initial Solution (SHELXS): Run the structure solution program (e.g., SHELXS) using direct methods. This will provide an initial structural model, often identifying most of the non-hydrogen atoms.[16] The output is a .res file, which is a new instruction file containing the initial atom coordinates.

  • First Refinement: Rename the .res file to .ins and perform the first cycle of least-squares refinement using SHELXL.[17] This will refine the positions of the initial atoms.

  • Atom Assignment and Model Completion: Examine the refined model and the difference electron density map. Large positive peaks in the map indicate the positions of missing atoms. Add these atoms to the model and assign their element types correctly.

  • Isotropic to Anisotropic Refinement: Once all non-hydrogen atoms are located and the model is chemically sensible, refine the atoms anisotropically. This models the atomic vibrations as ellipsoids rather than spheres, providing a more accurate representation.

  • Addition of Hydrogen Atoms: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model" (AFIX instructions in SHELXL).[16]

  • Final Refinement Cycles: Run a final series of refinement cycles until the model converges. Convergence is reached when the R-factors are stable and the maximum parameter shift is negligible.

  • Validation: The final step is to generate a Crystallographic Information File (CIF), which is the standard format for archiving and publishing crystal structures.[15]

Data Interpretation and Presentation

The quality of the final structure is assessed using several metrics.[18] A well-refined structure will have low R-factors, a Goodness-of-Fit (GOF) close to 1.0, and a flat final difference electron density map.

Key Crystallographic Data (Template)

The final results are summarized in a standard crystallographic table. The following is a template of expected parameters for this compound.

ParameterValue (Illustrative)Explanation
Crystal Data
Chemical formulaC₇H₆N₂SThe molecular formula of the compound.
Formula weight ( g/mol )150.20The molar mass of the compound.
Crystal systemMonoclinicThe crystal system defines the symmetry of the unit cell.
Space groupP2₁/cThe specific symmetry operations present in the crystal.
a, b, c (Å)8.123(4), 10.456(5), 9.321(3)The dimensions of the unit cell.
α, β, γ (°)90, 105.21(2), 90The angles of the unit cell.
Volume (ų)764.5(6)The volume of a single unit cell.
Z4The number of molecules in the unit cell.
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)The wavelength of X-rays used for the experiment.
Temperature (K)100(2)The temperature at which data was collected.
Refinement
R-int0.035The merging R-value, indicating the agreement between symmetry-equivalent reflections.
Final R1 [I > 2σ(I)]0.042The R-factor for observed reflections, a measure of agreement between observed and calculated amplitudes.
wR2 (all data)0.105The weighted R-factor for all data, based on F².
Goodness-of-fit (GOF) on F²1.05Should be close to 1 for a good refinement.
Δρ_max, Δρ_min (e Å⁻³)0.25, -0.21The largest peak and hole in the final difference map, indicating residual electron density.
Molecular Structure Visualization

A key output is the visualization of the molecule with proper atom numbering, which is essential for discussing the structure in publications and reports.

Caption: Hypothetical atom numbering scheme for this compound.

Conclusion

The successful determination of the crystal structure of this compound is a critical, value-adding step in the drug discovery process. It provides unambiguous structural proof and detailed conformational and stereochemical information that is otherwise unattainable. The rigorous, systematic approach outlined in this guide—from meticulous crystallization to careful data collection and iterative refinement—establishes a self-validating workflow that ensures the generation of an accurate and reliable final model. This structural blueprint is invaluable for guiding further chemical modification, understanding biological activity, and accelerating the development of novel therapeutics based on this promising heterocyclic scaffold.

References

Introduction: The 'Why' and 'How' of Computational Scrutiny

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2,1-Benzothiazol-5-amine

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of this compound. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2] These molecules exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Understanding the fundamental electronic and structural properties of this compound is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets—a critical step in rational drug design.[4][5]

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful "computational microscope" to probe these properties.[6][7][8] By solving approximations of the Schrödinger equation, we can generate highly accurate models of molecular geometry, electronic charge distribution, and spectroscopic behavior, offering insights that are often difficult or impossible to obtain through experimental means alone.[9][10]

This guide details a complete workflow, from initial structure preparation to the analysis of key quantum chemical descriptors that inform drug discovery efforts.

Chapter 1: Establishing the Theoretical Framework

The selection of an appropriate theoretical method and basis set is the most critical decision in a quantum chemical study. This choice dictates the balance between computational cost and the accuracy of the results.

The Rationale for Density Functional Theory (DFT)

For a molecule like this compound (Formula: C₇H₆N₂S)[11], DFT is the method of choice. It provides excellent accuracy for a wide range of chemical systems without the prohibitive computational expense of higher-level wavefunction-based methods. We will employ the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is renowned for its reliability in predicting the geometries and electronic properties of organic molecules.

Selecting a Robust Basis Set: The 6-311++G(d,p) Choice

The basis set is the set of mathematical functions used to build the molecular orbitals. A well-chosen basis set is crucial for accurate predictions. We recommend the 6-311++G(d,p) basis set for the following reasons:

  • 6-311G : This is a triple-zeta valence basis set, meaning it uses three separate functions to describe each valence electron, providing a high degree of flexibility and accuracy.

  • ++ : The double plus indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are essential for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, such as the nitrogen and sulfur atoms in the benzothiazole core and the amine group.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the electron orbitals to change shape and directionality, which is fundamental for an accurate description of chemical bonding.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-validated for studying bioactive molecules and provides reliable results that can be correlated with experimental data.[12]

cluster_0 Theoretical Foundation Method Density Functional Theory (DFT) (e.g., B3LYP) BasisSet Pople-style Basis Set (e.g., 6-311++G(d,p)) Method->BasisSet combined with Software Computational Package (e.g., Gaussian, ORCA) BasisSet->Software implemented in

Caption: Selection of the core computational approach.

Chapter 2: A Self-Validating Computational Workflow

This section provides a step-by-step protocol. Each step is designed to build upon the last and includes an internal validation check to ensure the trustworthiness of the results.

Step 1: Initial Structure Generation

The first step is to create a three-dimensional starting structure for this compound. This can be done using molecular building software like GaussView or Avogadro. Alternatively, the structure can be retrieved from chemical databases such as PubChem.

Caption: Atomic connectivity of this compound.

Step 2: Geometry Optimization and Frequency Analysis

This is the most critical computational step. Geometry optimization finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation.

Protocol:

  • Load the initial structure into the computational software.

  • Set up the calculation using the chosen DFT method and basis set (B3LYP/6-311++G(d,p)).

  • Specify the calculation type as Opt (Optimization) followed by Freq (Frequency).

  • Execute the calculation.

Trustworthiness - The Self-Validating Frequency Check: The frequency calculation is non-negotiable. After the geometry is optimized, this calculation determines the vibrational modes of the molecule.

  • A successful optimization is confirmed by the absence of any imaginary frequencies in the output.

  • An imaginary frequency indicates that the optimized structure is not a true energy minimum but a transition state. If one is found, the geometry must be perturbed and re-optimized.

Step 3: Analysis of Electronic and Chemical Properties

Once a true energy minimum is confirmed, we can analyze the electronic properties derived from the calculation.

A. Frontier Molecular Orbitals (HOMO-LUMO Analysis) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and less stable.[9] This is vital for predicting how the molecule might engage in chemical reactions or interact with a biological receptor.

B. Molecular Electrostatic Potential (MEP) Mapping The MEP is a visualization of the total electrostatic potential on the electron density surface of the molecule. It provides a rich, intuitive map of charge distribution.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions: Indicate positive potential (electron-poor), which are susceptible to nucleophilic attack and likely to act as hydrogen bond donors.

The MEP map is invaluable for predicting non-covalent interactions that govern how a drug molecule binds to its protein target.

cluster_workflow Computational Workflow start 1. Input 3D Structure (this compound) opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq_check 3. Frequency Calculation opt->freq_check analysis 4. Property Analysis freq_check->analysis No Imaginary Frequencies (True Minimum) error Re-evaluate Structure freq_check->error Imaginary Frequency Found (Transition State) end Validated Results analysis->end error->opt Perturb & Re-optimize

Caption: A self-validating workflow for quantum chemical calculations.

Chapter 3: Data Presentation and Interpretation

The quantitative outputs from the calculations should be organized for clarity and comparison.

Table of Key Calculated Properties
PropertyCalculated ValueSignificance in Drug Design
Electronic Energy Value in HartreesProvides the total electronic energy at 0 K.
Dipole Moment Value in DebyeIndicates overall molecular polarity, affecting solubility.
HOMO Energy Value in eVRelates to ionization potential and electron-donating ability.
LUMO Energy Value in eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) Value in eVCorrelates with chemical reactivity and kinetic stability.[9]
Zero-Point Vibrational Energy Value in Kcal/MolThe inherent vibrational energy at 0 K.

Note: The actual values would be populated upon completion of the calculations.

Correlating Calculations with Experimental Data

The trustworthiness of the computational model can be further solidified by comparing calculated properties with experimental data.

  • Vibrational Spectra: The calculated vibrational frequencies (from the Freq step) correspond to IR and Raman spectral peaks. A scaled comparison between the theoretical and experimental spectra can validate the accuracy of the optimized geometry.

  • NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Close agreement between calculated and experimental NMR shifts provides strong evidence for the correctness of the computed molecular structure.[12][13]

Conclusion

This guide outlines an expert-level, self-validating protocol for conducting quantum chemical calculations on this compound. By following this workflow, researchers can reliably determine the molecule's key structural and electronic properties. These computationally derived insights into reactivity, stability, and intermolecular interaction potential are indispensable for guiding the synthesis of novel derivatives and accelerating the data-driven design of new therapeutic agents.

References

A Technical Guide to the Biological Activity Screening of Novel 2,1-Benzothiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The inherent structural features of the benzothiazole nucleus, a fusion of a benzene and a thiazole ring, provide a versatile scaffold for the development of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[3][4]

The therapeutic potential of benzothiazole derivatives is underscored by the existence of approved drugs and numerous compounds in clinical and preclinical development.[5] For instance, 2-(4-aminophenyl)benzothiazoles have shown remarkable promise as both antitumour agents and diagnostics for Alzheimer's disease.[5] The mechanism of action for many of these compounds involves the inhibition of crucial cellular targets, such as tyrosine kinases, topoisomerases, and cyclooxygenases, making them attractive candidates for targeted therapies.[6][7]

This guide focuses on a novel, underexplored subclass: 2,1-benzothiazol-5-amine derivatives . While the broader benzothiazole family is well-documented, the specific influence of the 5-amino substitution on the 2,1-benzothiazine core remains a promising area for investigation. The introduction of an amine group at the C-5 position not only has the potential to modulate the electronic properties and biological activity of the scaffold but also serves as a key functional handle for the synthesis of a diverse library of derivatives. This guide provides a comprehensive framework for the synthesis and systematic biological evaluation of these novel compounds.

Synthetic Strategy: A Generalized Approach to this compound Derivatives

The synthesis of novel this compound derivatives can be approached through established methodologies for constructing the benzothiazole core, followed by functionalization. A common and effective strategy involves the condensation of a substituted 2-aminothiophenol with various electrophilic partners.[8][9] For the synthesis of the target 5-amino derivatives, a plausible route begins with a suitably protected 4-amino-2-nitrothiophenol.

The general synthetic workflow is depicted below:

G A Start: 4-Amino-2-nitrothiophenol B Protection of Amine (e.g., Acetylation) A->B Acetic anhydride C Condensation with Aldehydes/Carboxylic Acids B->C R-CHO or R-COOH D Cyclization to form Benzothiazole Ring C->D Oxidative conditions E Reduction of Nitro Group D->E e.g., SnCl2/HCl F Deprotection of Amine E->F Acid/Base hydrolysis G Final Product: this compound Derivative F->G H Optional: Derivatization of 5-amino group G->H Further diversification

Caption: Generalized synthetic workflow for this compound derivatives.

This multi-step synthesis allows for the introduction of diversity at the 2-position of the benzothiazole ring through the choice of aldehyde or carboxylic acid in the condensation step. Furthermore, the 5-amino group, once deprotected, can be further modified to explore a wider chemical space and investigate structure-activity relationships (SAR).

Biological Activity Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of the newly synthesized this compound derivatives. This cascade prioritizes broad-spectrum initial screens followed by more specific mechanistic assays for promising lead compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies cluster_2 Lead Optimization Anticancer Anticancer Screening (NCI-60 One-Dose) Dose_Response Dose-Response & IC50 Determination Anticancer->Dose_Response Antimicrobial Antimicrobial Screening (Broth Microdilution) Antimicrobial->Dose_Response Anti_inflammatory Anti-inflammatory Screening (COX Inhibition Assay) Anti_inflammatory->Dose_Response Apoptosis_Assay Apoptosis & Cell Cycle Analysis Dose_Response->Apoptosis_Assay Enzyme_Inhibition Specific Enzyme Inhibition Assays Dose_Response->Enzyme_Inhibition SAR_Studies Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR_Studies Enzyme_Inhibition->SAR_Studies Lead_Opt Lead Compound Optimization SAR_Studies->Lead_Opt

Caption: Hierarchical screening cascade for novel this compound derivatives.

I. Anticancer Activity Screening

The anticancer potential of benzothiazole derivatives is well-established, with mechanisms including the inhibition of key signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[7] A robust initial screen is the National Cancer Institute's (NCI) 60-human tumour cell line panel.[8][10]

Protocol: NCI-60 One-Dose and Five-Dose Screen

This protocol is adapted from the NCI Developmental Therapeutics Program.[11][12]

  • Cell Culture: The 60 human tumour cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.[11]

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[11]

  • One-Dose Screen: After 24 hours, the novel compounds are added at a single high concentration (typically 10⁻⁵ M).[11][12]

  • Incubation: Plates are incubated for 48 hours.

  • Five-Dose Screen: Compounds showing significant growth inhibition in the one-dose screen are then evaluated at five 10-fold dilutions.[11]

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • Fix cells with 10% trichloroacetic acid (TCA).[6]

    • Wash plates to remove TCA.

    • Stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.[6]

    • Wash with 1% acetic acid to remove unbound dye.[6]

    • Solubilize the bound dye with 10 mM Tris base solution.[6][11]

    • Measure absorbance at approximately 540 nm.[6]

Data Presentation: Anticancer Activity

Compound IDCell LineGI50 (µM)TGI (µM)LC50 (µM)
BTA-5A-001MCF-7 (Breast)
BTA-5A-001A549 (Lung)
BTA-5A-002MCF-7 (Breast)
BTA-5A-002A549 (Lung)

GI50: 50% growth inhibition; TGI: Total growth inhibition; LC50: 50% lethal concentration.

II. Antimicrobial Activity Screening

Benzothiazole derivatives have shown notable activity against a range of bacterial and fungal pathogens.[13] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial agents.[14][15]

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M07) [14]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for many bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[16]

Data Presentation: Antimicrobial Activity

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
BTA-5A-001
BTA-5A-002
Ciprofloxacin
Fluconazole
III. Anti-inflammatory Activity Screening

The anti-inflammatory properties of benzothiazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9][16] An in vitro COX inhibition assay is a direct way to assess this activity.[17][18]

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on the principle of measuring the production of prostaglandin E2 (PGE2) via an ELISA-based method.[19]

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Incubation Mixture: In a microplate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., stannous chloride).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit.[19]

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of COX activity.

Data Presentation: Anti-inflammatory Activity

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
BTA-5A-001
BTA-5A-002
Celecoxib

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and biological evaluation of novel this compound derivatives. The benzothiazole scaffold represents a privileged structure in medicinal chemistry, and the exploration of this new chemical space holds significant promise for the discovery of new therapeutic agents.[1][2] The proposed screening cascade, encompassing anticancer, antimicrobial, and anti-inflammatory assays, provides a robust platform for identifying lead compounds.

Promising hits from these initial screens should be subjected to further investigation, including detailed mechanistic studies, structure-activity relationship (SAR) optimization, and in vivo efficacy and toxicity profiling. The insights gained from this systematic approach will be invaluable for the rational design of the next generation of benzothiazole-based therapeutics.

References

The 1,3-Benzothiazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of efficient drug discovery. These are molecular frameworks uniquely capable of binding to a diverse range of biological targets, thereby serving as versatile templates for developing novel therapeutics.[1][2][3] This guide provides an in-depth technical exploration of the 1,3-benzothiazole core, a quintessential privileged scaffold. While the initial topic specified the 2,1-isomer, the vast body of scientific literature and its prevalence in approved drugs overwhelmingly point to the 1,3-benzothiazole isomer as the structure of significant pharmacological privilege. This document will therefore focus on this well-established and impactful scaffold. We will dissect its fundamental properties, detail robust synthetic methodologies, survey its broad spectrum of biological activities with a focus on kinase inhibition, and elucidate key structure-activity relationships that guide modern drug design.

The Privileged Scaffold Concept: An Efficiency Engine for Discovery

The term "privileged structure" was first introduced by Evans et al. in 1988 to describe molecular motifs that appear in multiple biologically active compounds and can bind to different types of receptors.[3][4] The core principle is that these scaffolds present a unique three-dimensional arrangement of functionalities that is conducive to interacting with various protein families.

Key Characteristics of a Privileged Scaffold:

  • Target Versatility: Ability to serve as a ligand for multiple, often unrelated, biological targets.[1][2]

  • Synthetic Accessibility: The core structure is readily synthesized and amenable to functionalization at multiple points, allowing for the creation of diverse chemical libraries.[3]

  • Favorable Physicochemical Properties: Often possess "drug-like" properties, such as good metabolic stability and the ability to penetrate cell membranes, providing a superior starting point for lead optimization.[2]

  • Structural Rigidity and Definition: A semi-rigid framework that correctly orients appended substituents into the binding pockets of target proteins.

By focusing on these validated frameworks, researchers can significantly increase the efficiency of hit-to-lead campaigns and improve the probability of identifying high-quality clinical candidates.[3]

Synthesis of the 1,3-Benzothiazole Core

The synthetic accessibility of the 1,3-benzothiazole scaffold is a primary reason for its widespread use. The most common and versatile approach involves the condensation of a 2-aminothiophenol with a variety of functional groups, including aldehydes, nitriles, or carboxylic acids, to form the 2-substituted benzothiazole ring system.[5][6]

General Synthetic Workflow: Condensation of 2-Aminothiophenol with an Aldehyde

This method is highly efficient for producing 2-aryl or 2-alkyl benzothiazoles. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Outcome SM1 2-Aminothiophenol P2 Formation of Hemithioaminal SM1->P2 SM2 Aromatic/Aliphatic Aldehyde (R-CHO) SM2->P2 P1 Solvent System (e.g., DMSO, EtOH) P1->P2 P3 Cyclization & Dehydration (Forms Benzothiazoline intermediate) P2->P3 Intramolecular Condensation P4 Oxidation (e.g., Air, H2O2/HCl, I2) P3->P4 Purify Workup & Purification (Crystallization or Chromatography) P4->Purify Crude Product Product 2-Substituted-1,3-benzothiazole Purify->Product

Caption: General workflow for synthesizing 2-substituted-1,3-benzothiazoles.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-benzothiazole

This protocol describes a catalyst-free synthesis using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant, highlighting an environmentally conscious approach.

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Dimethyl sulfoxide (DMSO, 2.0 mL)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol).

  • Solvent Addition: Add DMSO (2.0 mL) to the flask.

  • Heating: Heat the reaction mixture to 120 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.

    • Causality Insight: Heating in DMSO facilitates both the initial condensation and the subsequent oxidation of the benzothiazoline intermediate to the final aromatic product without the need for an external catalyst or oxidant.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

  • Precipitation & Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove residual DMSO.

  • Purification (Self-Validation): The purity of the product is assessed by its melting point. For higher purity, the crude solid is recrystallized from hot ethanol. The formation of well-defined crystals and a sharp melting point corresponding to literature values validates the purity of the synthesized compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Therapeutic Targets: A Scaffold of Versatility

The true power of the 1,3-benzothiazole scaffold lies in its ability to be decorated with various substituents, leading to compounds that can interact with a wide array of biological targets. This versatility has been exploited to develop agents for numerous diseases.[7][8] The scaffold is particularly prominent in the development of kinase inhibitors.[9][10][11]

Summary of Biological Targets
Target ClassSpecific Target Example(s)Example Compound/DerivativeTherapeutic AreaReference(s)
Protein Kinases ROCK-II2,6-disubstituted benzothiazolesCardiovascular, Neurology[11]
PI3K / ATRChromone-benzothiazole hybridsOncology[10][12]
Aurora Kinases, ErbB Receptors2-ArylbenzothiazolesOncology[9]
Chaperone Proteins Hsp90 C-Terminal Domain2,6-disubstituted benzothiazolesOncology[13]
GPCRs GPR35 AntagonistsSubstituted benzothiazolesInflammatory Diseases[14]
Enzymes Monoamine Oxidase (MAO)Benzothiazol-2-ylsulfanyl acetamidesNeurology (Depression)[15]
Microbial Targets Various (e.g., DNA Gyrase)Functionalized benzothiazolesInfectious Diseases[16][17][18]
Case Study: Benzothiazole as a Kinase Inhibitor Scaffold

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 1,3-benzothiazole core is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region in the ATP-binding pocket, a feature essential for potent inhibition.

Below is a diagram illustrating the inhibition of the canonical MAPK/ERK signaling pathway, a common target in oncology, by a hypothetical benzothiazole-based inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cell Proliferation, Survival TF->Response Inhibitor Benzothiazole Inhibitor Inhibitor->MEK Blocks ATP Binding

Caption: Inhibition of the MAPK/ERK pathway by a benzothiazole-based MEK inhibitor.

A Representative Biological Assay Protocol

To assess the activity of newly synthesized benzothiazole derivatives as kinase inhibitors, a robust and quantitative in vitro assay is required. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the first step, the kinase reaction is terminated and ATP is depleted. In the second step, the remaining ADP is converted back to ATP, which is then used by luciferase to generate light. The luminescent signal is directly proportional to the ADP produced and thus to kinase activity.

Protocol: In Vitro MEK1 Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock of the test benzothiazole compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Kinase Reaction:

    • To each well, add 2 µL of the test compound dilution.

    • Add 2 µL of a solution containing the MEK1 enzyme and its substrate (e.g., inactive ERK2) in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 6 µL.

    • Causality Insight: Keeping the ATP concentration at or near its Km value for the enzyme ensures that inhibitors competing at the ATP site can be accurately evaluated.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Step (ATP Depletion): Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Step (ADP to ATP Conversion & Detection): Add 12 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis (Self-Validation):

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value. A well-defined sigmoidal curve validates the dose-dependent inhibitory activity of the compound.

Structure-Activity Relationship (SAR) Insights

Decades of research have yielded key insights into how structural modifications of the 1,3-benzothiazole scaffold impact biological activity.[18]

  • Position 2: This is the most frequently modified position and is critical for determining target selectivity and potency.[18] Large, aromatic, or heterocyclic substituents at C2 are often found in potent kinase inhibitors, as they can access deeper pockets near the ATP binding site.[9]

  • Position 6: Substitution at this position is a common strategy for modulating physicochemical properties like solubility and for exploring additional interactions with the target protein. Electron-withdrawing groups (e.g., -Cl, -NO₂) or hydrogen-bond donors/acceptors can significantly influence activity.[18]

  • The Amino Group (-NH₂): For 2-aminobenzothiazoles, the exocyclic amino group can act as a key hydrogen bond donor, mimicking the adenine portion of ATP in kinase hinge-binding.

Caption: Key Structure-Activity Relationship (SAR) points on the benzothiazole scaffold.

Conclusion and Future Outlook

The 1,3-benzothiazole core has unequivocally established its status as a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with the ability of its derivatives to modulate a vast range of biological targets, ensures its continued relevance in the pursuit of new medicines.[7][19] Future research will likely focus on developing novel, sustainable synthetic methods and exploring new chemical space through innovative substitutions to tackle emerging therapeutic challenges, from drug-resistant cancers to neurodegenerative diseases. The rich history and proven success of this scaffold provide a firm foundation for the next generation of drug discovery.

References

An In-Depth Technical Guide to the Tautomerism of 2,1-Benzothiazol-5-amine: A Prospective Investigation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-heterocyclic scaffold of 2,1-benzothiazole is of significant interest in medicinal chemistry. However, the tautomeric potential of its amino-substituted derivatives, particularly 2,1-Benzothiazol-5-amine, remains largely unexplored. Tautomerism can profoundly influence a molecule's physicochemical properties, receptor-binding affinity, and metabolic stability, making its characterization a critical step in drug development. This technical guide provides a comprehensive framework for the prospective investigation of the tautomerism of this compound. We will delineate a plausible synthetic route, propose the potential tautomeric forms based on analogous heterocyclic systems, and provide detailed, field-proven experimental and computational protocols for their elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the tautomeric behavior of novel heterocyclic compounds.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development[1]. The distinct tautomeric forms of a drug candidate can exhibit different physicochemical properties, such as solubility, lipophilicity, and pKa. These differences, in turn, can significantly impact the molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

The 2,1-benzothiazole ring system, an isomer of the more commonly studied 1,3-benzothiazole, represents a promising scaffold for the development of novel therapeutics. Its unique electronic distribution and structural features offer opportunities for diverse biological activities[2]. While various derivatives of benzothiazole have been synthesized and evaluated, the specific tautomeric properties of amino-substituted 2,1-benzothiazoles are not well-documented[3]. This guide focuses on a prospective investigation into the tautomerism of this compound, a molecule whose existence is confirmed by its CAS registry number (51253-66-8) but for which detailed characterization is lacking.

The 2,1-Benzothiazole Scaffold: Electronic Properties and Proposed Tautomers of this compound

The 2,1-benzothiazole nucleus consists of a benzene ring fused to a thiazole ring, with the sulfur and nitrogen atoms in a 1,2-relationship within the five-membered ring. This arrangement results in a unique electronic landscape compared to its 1,3-isomer. The 2,1,3-benzothiadiazole system, a related structure, is known to be an electron-acceptor unit, suggesting that the 2,1-benzothiazole ring may also possess electron-withdrawing characteristics[4].

Given the placement of the amino group at the 5-position on the carbocyclic ring, we can propose the existence of two primary tautomeric forms in equilibrium: the amino form and the imino form. This is analogous to the well-studied tautomerism of aminoquinolines and other N-heterocyclic amines[5].

  • Amino Tautomer (5-amino-2,1-benzothiazole): This is the aromatic form where the exocyclic nitrogen is an amino group.

  • Imino Tautomer (2,1-Benzothiazol-5(4H)-imine): This is a non-aromatic, quinoidal form resulting from the migration of a proton from the exocyclic amino group to the C4 position of the benzene ring.

The relative stability of these tautomers will be influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent polarity.

Tautomers Amino Amino Form (5-amino-2,1-benzothiazole) Imino Imino Form (2,1-Benzothiazol-5(4H)-imine) Amino->Imino Proton Transfer

Caption: Proposed amino-imino tautomeric equilibrium of this compound.

Proposed Synthetic and Investigative Workflow

A systematic investigation into the tautomerism of this compound requires a multi-faceted approach, commencing with its synthesis and proceeding through spectroscopic and computational analysis.

Workflow cluster_synthesis Synthesis cluster_analysis Tautomer Analysis cluster_outcome Outcome Start 2,1-Benzothiazole Core Synthesis Nitration Nitration at C5 Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Target This compound Reduction->Target NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Target->NMR UV_Vis UV-Vis Spectroscopy Target->UV_Vis DFT Computational (DFT) Modeling Target->DFT Equilibrium Determination of Tautomeric Equilibrium NMR->Equilibrium UV_Vis->Equilibrium DFT->Equilibrium Properties Correlation with Physicochemical Properties Equilibrium->Properties

Caption: Proposed workflow for the synthesis and tautomeric analysis of this compound.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of the 2,1-Benzothiazole Core A number of methods have been reported for the synthesis of the benzothiazole scaffold. A common approach involves the condensation of 2-aminothiophenol with various reagents[2][6]. For the 2,1-benzothiazole isomer, a potential route could involve the cyclization of an appropriately substituted benzene derivative.

Step 2: Nitration of 2,1-Benzothiazole The nitration of the benzothiazole ring system is a known transformation[7]. Due to the electron-withdrawing nature of the heterocyclic ring, electrophilic substitution on the benzene ring is anticipated. The directing effects of the fused thiazole ring would need to be considered to achieve regioselective nitration at the 5-position.

  • Protocol:

    • Dissolve 2,1-benzothiazole in concentrated sulfuric acid at 0 °C.

    • Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

    • Allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

    • Collect the precipitated 5-nitro-2,1-benzothiazole by filtration, wash with water, and purify by recrystallization or column chromatography.

Step 3: Reduction of 5-Nitro-2,1-benzothiazole The reduction of an aromatic nitro group to an amine is a standard and reliable transformation in organic synthesis[8].

  • Protocol:

    • Dissolve 5-nitro-2,1-benzothiazole in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, if using a metal-acid system, neutralize the reaction mixture and extract the product. If using catalytic hydrogenation, filter off the catalyst.

    • Purify the resulting this compound by column chromatography or recrystallization.

NMR Spectroscopic Investigation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric equilibrium as the chemical shifts of nuclei are highly sensitive to their electronic environment[9].

  • ¹H NMR Spectroscopy:

    • Rationale: The amino and imino tautomers will have distinct proton signals. The aromatic protons in the amino form will exhibit chemical shifts and coupling patterns characteristic of a substituted benzene ring. In the imino form, the presence of sp³-hybridized carbons in the quinoidal ring will lead to upfield shifts for the attached protons. The NH protons of the two forms will also have different chemical shifts and may exhibit different exchange rates with deuterated solvents.

    • Protocol:

      • Prepare solutions of this compound in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

      • Acquire ¹H NMR spectra for each solution at a constant temperature.

      • Integrate the signals corresponding to each tautomer to determine their relative populations.

      • Perform variable temperature (VT) NMR studies to investigate the thermodynamics of the tautomeric equilibrium.

    • Expected Observations: By analogy with aminoquinolines, the amino tautomer is expected to be the major form[5]. The presence of the imino tautomer would be indicated by a set of signals with different chemical shifts and coupling constants.

  • ¹³C NMR Spectroscopy:

    • Rationale: The carbon chemical shifts will provide definitive evidence for the predominant tautomeric form. The imino tautomer will have sp³-hybridized carbon signals in the aliphatic region, which will be absent in the fully aromatic amino tautomer.

    • Protocol:

      • Acquire ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra in a suitable solvent (e.g., DMSO-d₆) to identify CH, CH₂, and CH₃ groups.

      • Compare the observed chemical shifts with predicted values from computational models.

  • ¹⁵N NMR Spectroscopy:

    • Rationale: The nitrogen chemical shifts of the exocyclic and heterocyclic nitrogen atoms will be significantly different between the amino and imino forms.

    • Protocol:

      • If the compound is amenable to ¹⁵N enrichment, acquire ¹⁵N NMR spectra.

      • Alternatively, use 2D NMR techniques such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) to indirectly determine the nitrogen chemical shifts.

Hypothetical NMR Data Amino Tautomer Imino Tautomer
¹H Chemical Shifts (ppm) Aromatic protons (6.5-8.5), NH₂ (broad, 5.0-7.0)Aliphatic/Olefinic protons (4.0-6.0), NH (broad, 8.0-10.0)
¹³C Chemical Shifts (ppm) All signals in aromatic region (100-160)Presence of sp³ carbon signals (~40-60)
UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can provide valuable information about the electronic structure of the tautomers and the position of the equilibrium[10][11].

  • Rationale: The amino and imino tautomers will have different chromophores and thus different UV-Vis absorption spectra. The aromatic amino tautomer is expected to have absorption bands at shorter wavelengths compared to the more conjugated, quinoidal imino tautomer. The position of the tautomeric equilibrium can be influenced by solvent polarity, and this can be monitored by observing the changes in the absorption spectra.

  • Protocol:

    • Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).

    • Record the UV-Vis absorption spectrum for each solution.

    • Analyze the spectra for the presence of distinct absorption bands corresponding to each tautomer.

    • Investigate the effect of pH on the absorption spectrum in aqueous solutions to understand the protonation state of the molecule.

Hypothetical UV-Vis Data Amino Tautomer Imino Tautomer
λmax (nm) Shorter wavelength absorptionLonger wavelength absorption
Solvent Effect Less sensitive to solvent polarityMore sensitive to solvent polarity (solvatochromism)

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

  • Rationale: By calculating the Gibbs free energy of the optimized geometries of the amino and imino tautomers, we can predict their relative populations at equilibrium. Simulating the NMR chemical shifts and UV-Vis absorption spectra can provide theoretical data to compare with experimental results, aiding in the assignment of the observed signals.

  • Protocol:

    • Geometry Optimization and Energy Calculation:

      • Build the 3D structures of the amino and imino tautomers.

      • Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

      • Calculate the Gibbs free energies to determine the relative stabilities and the equilibrium constant (K_T).

    • NMR Chemical Shift Calculation:

      • Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometries to calculate the ¹H and ¹³C NMR chemical shifts.

    • UV-Vis Spectra Simulation:

      • Perform Time-Dependent DFT (TD-DFT) calculations on the optimized geometries to predict the electronic absorption spectra (λmax and oscillator strengths).

Implications for Drug Development

The determination of the predominant tautomeric form of this compound is crucial for its potential development as a drug scaffold.

  • Structure-Activity Relationship (SAR): The 3D shape and hydrogen bonding capabilities of the dominant tautomer will dictate its interaction with biological targets. An understanding of the tautomeric preference is therefore essential for rational drug design and SAR studies.

  • Physicochemical Properties: The relative populations of the tautomers will influence the molecule's overall solubility, lipophilicity, and pKa, which are critical parameters for drug-likeness and ADME properties.

  • Intellectual Property: A thorough characterization of the tautomeric forms of a novel compound is important for securing robust intellectual property rights.

Conclusion

While direct experimental data on the tautomerism of this compound is currently unavailable, this technical guide provides a comprehensive and scientifically rigorous framework for its investigation. By employing a combination of a plausible synthetic strategy, advanced spectroscopic techniques (NMR and UV-Vis), and computational modeling (DFT), the tautomeric equilibrium of this promising heterocyclic amine can be thoroughly characterized. The insights gained from such a study will be invaluable for guiding the future development of 2,1-benzothiazole derivatives as potential therapeutic agents.

References

A Comprehensive Technical Guide to the Solubility Analysis of 2,1-Benzothiazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 2,1-benzothiazol-5-amine, a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Recognizing the critical role that solubility plays in the developability and application of such compounds, this document details the underlying principles, robust experimental protocols, and data interpretation strategies essential for researchers, scientists, and drug development professionals. We present a detailed exploration of the physicochemical properties of this compound, followed by step-by-step methodologies for both equilibrium shake-flask solubility determination and high-throughput screening. The causality behind experimental choices, self-validating system designs, and the integration of modern analytical techniques are emphasized to ensure data integrity and reproducibility. This guide is intended to serve as a practical and authoritative resource for the systematic investigation of the solubility of this compound and related compounds in various organic media.

Introduction: The Significance of Benzothiazole Scaffolds and the Imperative of Solubility

The benzothiazole nucleus is a privileged heterocyclic structure that forms the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this scaffold have been investigated and approved for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] this compound, as a member of this important class, represents a valuable building block for the synthesis of novel chemical entities.

The journey of a candidate molecule from discovery to a viable product is often dictated by its physicochemical properties, with solubility being a primary determinant of its utility. Poor solubility can severely hamper drug development by limiting bioavailability, complicating formulation, and impeding in vitro and in vivo testing. Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is not merely a data collection exercise; it is a critical step in assessing its potential, guiding synthetic route optimization, and enabling rational formulation design. This guide provides the scientific foundation and practical methodologies to conduct these crucial studies.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is paramount for interpreting its solubility behavior. The interplay of its structural features governs its interactions with different solvent environments.

PropertyValue / DescriptionSource
Chemical Formula C₇H₆N₂S[3]
Molecular Weight 150.2 g/mol [3]
IUPAC Name This compound[3]
CAS Number 51253-66-8[3]
Appearance Expected to be a solid powder at room temperature.[3]
Polarity The presence of the amine group and the nitrogen and sulfur heteroatoms in the bicyclic ring system imparts polarity to the molecule, suggesting potential for hydrogen bonding.General chemical principles
Predicted Solubility Based on its structure and the general characteristics of benzothiazole derivatives, it is anticipated to have limited solubility in water and higher solubility in polar organic solvents.[1]General chemical principles

Experimental Determination of Solubility: Protocols and Rationale

The selection of a solubility determination method is contingent on the specific requirements of the study, such as the desired accuracy, sample throughput, and the quantity of material available. Here, we present two robust protocols: the gold-standard shake-flask method for thermodynamic equilibrium solubility and a high-throughput screening method for rapid assessment.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method, recommended by international bodies such as the Organisation for Economic Co-operation and Development (OECD), is the benchmark for determining thermodynamic solubility. It establishes a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a given temperature.

This method is designed to achieve a state of thermodynamic equilibrium. The extended incubation period with continuous agitation ensures that the dissolution process has reached its endpoint. Temperature control is critical as solubility is temperature-dependent. The final centrifugation step is crucial to separate the saturated solution (supernatant) from the excess solid without disturbing the equilibrium. Quantification via a validated analytical method like HPLC ensures accuracy and specificity.

  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dimethyl sulfoxide). The excess solid is visually confirmed.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the sedimentation of the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifugation of the vials followed by collection of the supernatant is the preferred method.

  • Dilution and Quantification: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analysis: Quantify the concentration of this compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Seal vial and place in shaker prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Centrifuge vial to pellet excess solid equil2->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Accurately dilute supernatant sep2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 end end quant2->end Report Solubility (mg/mL or mol/L)

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Solubility Screening (HTS)

For early-stage discovery and lead optimization, where compound availability is limited and rapid screening of multiple solvents is required, HTS methods are invaluable. This protocol utilizes a 96-well plate format with quantification via UV-Vis spectroscopy.

This method prioritizes speed and conservation of material over achieving true thermodynamic equilibrium, thus providing a "kinetic" or "apparent" solubility value. The use of DMSO stock solutions is common in HTS workflows. The UV-Vis plate reader allows for rapid quantification without the need for chromatographic separation, making it highly efficient. This approach is excellent for rank-ordering the solubility of a compound in various solvents.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well plate, dispense the various organic solvents to be tested.

  • Compound Addition: Add a small, precise volume of the DMSO stock solution to each well containing the test solvents. The final DMSO concentration should be kept low and constant across all wells (e.g., 1-2%).

  • Incubation and Precipitation: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for dissolution and subsequent precipitation of the compound that is insoluble at that concentration.

  • Analysis: Measure the absorbance of each well using a UV-Vis plate reader at the λ-max of this compound. The concentration of the dissolved compound is determined by comparing the absorbance to a pre-established calibration curve.

G cluster_plate 96-Well Plate Setup cluster_process Processing cluster_analysis Analysis start Prepare concentrated DMSO stock of compound plate1 Dispense organic solvents into wells start->plate1 plate2 Add DMSO stock to each well plate1->plate2 proc1 Seal plate and shake (2-4h) plate2->proc1 proc2 Allow precipitation of excess compound proc1->proc2 analysis1 Measure absorbance with UV-Vis plate reader proc2->analysis1 analysis2 Calculate concentration from calibration curve analysis1->analysis2 end end analysis2->end Report Apparent Solubility

Caption: Workflow for High-Throughput Solubility Screening.

Data Presentation and Interpretation

Systematic presentation of solubility data is crucial for comparative analysis and decision-making. A tabular format is recommended for clarity.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

Disclaimer: The following data are for illustrative purposes to provide a template for reporting experimental results. Actual experimental values should be determined using the protocols outlined above.

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7[e.g., 15.2][e.g., 0.101]
Ethanol24.5[e.g., 10.8][e.g., 0.072]
Acetone20.7[e.g., 25.5][e.g., 0.170]
Acetonitrile37.5[e.g., 18.9][e.g., 0.126]
Tetrahydrofuran (THF)7.6[e.g., 30.1][e.g., 0.200]
Dimethyl Sulfoxide (DMSO)46.7[e.g., >100][e.g., >0.666]
Toluene2.4[e.g., 1.5][e.g., 0.010]
Hexane1.9[e.g., <0.1][e.g., <0.0007]

Interpretation: The solubility of a solute is governed by the principle of "like dissolves like." The amine and heterocyclic nature of this compound suggests a polar character. Therefore, higher solubility is expected in polar aprotic solvents (like Acetone, THF, and DMSO) and polar protic solvents (like Methanol and Ethanol) where hydrogen bonding and dipole-dipole interactions can occur. Conversely, poor solubility is anticipated in nonpolar solvents such as Toluene and Hexane. The experimental data should be analyzed in the context of solvent properties like dielectric constant, polarity index, and hydrogen bonding capacity to build a comprehensive solubility profile.

Conclusion

This technical guide has provided a detailed roadmap for the systematic study of the solubility of this compound in organic solvents. By combining a thorough understanding of the compound's physicochemical properties with the rigorous application of standardized experimental protocols, researchers can generate high-quality, reliable solubility data. This information is fundamental to advancing the development of benzothiazole-based compounds, enabling informed decisions in medicinal chemistry, process development, and formulation science. The methodologies and principles outlined herein are designed to be broadly applicable, serving as a valuable resource for the characterization of other novel chemical entities.

References

A Guide to the Thermal Stability Analysis of 2,1-Benzothiazol-5-amine: A Critical Assessment for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is paramount for ensuring safety, efficacy, and stability. This technical guide provides an in-depth framework for the thermal stability analysis of 2,1-Benzothiazol-5-amine, a heterocyclic compound of interest. While direct thermal analysis data for this specific isomer is not extensively published, this document synthesizes established principles from related benzothiazole structures to propose a robust, scientifically-grounded analytical workflow. We will explore the theoretical underpinnings of thermal decomposition for this class of compounds, present detailed, best-practice protocols for key analytical techniques, and discuss the interpretation of potential results within the context of drug development and regulatory compliance.

Introduction: The Imperative of Thermal Stability

This compound (C₇H₆N₂S) is a member of the benzothiazole family, a class of heterocyclic compounds recognized for their broad pharmacological potential, including applications as antimicrobial, anticancer, and antidiabetic agents.[1][2][3] The journey from a promising lead compound to a viable drug product is contingent upon a rigorous characterization of its solid-state properties, with thermal stability being a cornerstone of this evaluation.

Thermal stability analysis provides critical insights into:

  • Decomposition Temperature: The threshold at which the molecule begins to degrade, defining the upper limits for storage and manufacturing processes like milling and drying.

  • Degradation Pathways: Understanding the chemical reactions that occur during decomposition and the nature of the resulting byproducts.

  • Polymorphism and Phase Transitions: Identifying solid-state forms and the temperatures at which they convert, which can impact solubility, bioavailability, and stability.

  • Safety and Hazard Assessment: Determining the potential for exothermic events or the release of toxic gases, which is crucial for handling and process safety.[4][5][6]

This guide will delineate a comprehensive strategy for characterizing the thermal behavior of this compound using state-of-the-art thermoanalytical techniques.

Theoretical Underpinnings: Anticipating the Decomposition of Benzothiazoles

The thermal decomposition of benzothiazole derivatives is a complex process governed by the cleavage of the weakest bonds within the molecule. Based on studies of related polybenzothiazoles and other heterocyclic structures, the decomposition is likely initiated by a radical mechanism.[7][8]

Key anticipated decomposition events include:

  • C-S and C-N Bond Cleavage: The thiazole ring is the likely point of initial fragmentation. Research on polybenzothiazoles indicates that upon heating, a significant portion of sulfur is eliminated, primarily as hydrogen sulfide (H₂S).[7] Similarly, nitrogen can be lost as hydrogen cyanide (HCN) or ammonia (NH₃).[7][8]

  • Ring Fragmentation: The fused benzene ring and the thiazole ring will fragment, leading to the evolution of various gaseous products.

  • Role of the Amine Group: The 5-amino substituent may influence the decomposition pathway, potentially participating in side reactions or altering the initial cleavage temperature.

Understanding these potential pathways is crucial for designing the analytical approach, particularly for identifying the evolved gases during thermogravimetric analysis coupled with mass spectrometry or Fourier-transform infrared spectroscopy (TGA-MS/FTIR).

The Analytical Workflow: A Multi-Technique Approach

A comprehensive thermal stability profile cannot be achieved with a single technique. A synergistic approach employing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Evolved Gas Analysis (EGA) is essential for a complete and trustworthy assessment.

G cluster_0 Phase 1: Initial Screening & Energetics cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Data Synthesis DSC Differential Scanning Calorimetry (DSC) Report Comprehensive Stability & Hazard Report DSC->Report Melting Point (Tm) Enthalpy of Fusion (ΔHf) Phase Transitions TGA Thermogravimetric Analysis (TGA) TGA_MS_FTIR TGA coupled with MS and/or FTIR TGA->TGA_MS_FTIR Correlate Mass Loss with Evolved Gas TGA->Report Decomposition Temp (Td) Mass Loss % Residue Analysis TGA_MS_FTIR->Report Identification of Decomposition Products

Caption: Proposed analytical workflow for thermal stability assessment.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary tool for identifying thermal transitions that involve a change in heat flow, such as melting, crystallization, and solid-solid phase transitions. This is critical for determining the compound's melting point and identifying any polymorphic forms, which can have different stabilities and bioavailabilities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a vented aluminum pan. A non-vented (hermetically sealed) pan may be used in a separate run to assess the effect of evolved volatiles on the transitions.

  • Instrument Setup:

    • Temperature Program: Ramp from 25°C to a temperature approximately 50°C above the anticipated melting point at a heating rate of 10°C/min. Studies on related compounds suggest a final temperature of at least 350°C would be appropriate.[8]

    • Atmosphere: Purge with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition, crystallization) events. The onset temperature of the melting peak is typically reported as the melting point (Tₘ).

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. This directly quantifies the thermal stability and provides the decomposition temperature (Tₑ). It is the definitive method for determining at what temperature the compound begins to lose mass due to degradation.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Temperature Program: Ramp from 25°C to a high temperature, typically 600-800°C, to ensure complete decomposition. A heating rate of 10°C/min is standard.

    • Atmosphere: Conduct initial runs under an inert atmosphere (Nitrogen) to characterize the intrinsic thermal stability. A subsequent run in an oxidative atmosphere (Air) can be performed to assess stability under different processing conditions.[8]

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tₑ), often defined as the temperature at which 5% mass loss occurs.

    • Identify the number of decomposition steps from the derivative of the TGA curve (DTG curve).

    • Quantify the mass loss at each step and the final residual mass.

TGA with Evolved Gas Analysis (TGA-MS/FTIR)

Causality: While TGA tells us when and how much mass is lost, it doesn't identify what is being lost. Coupling the TGA to a Mass Spectrometer (MS) and/or a Fourier-Transform Infrared Spectrometer (FTIR) provides real-time chemical identification of the gaseous decomposition products. This is a self-validating system: the mass loss observed in the TGA must correspond to the identified evolved species.

Experimental Protocol:

  • Instrument Setup: Utilize a TGA instrument with a heated transfer line connected to the inlet of an MS and/or the gas cell of an FTIR spectrometer.

  • TGA Method: Follow the TGA protocol described in section 3.2 (typically under an inert atmosphere for mechanistic studies).

  • Data Analysis:

    • Correlate the DTG peaks (indicating the rate of mass loss) with the ion currents (MS) or infrared absorbance bands (FTIR) detected at the same temperatures.

    • Based on the anticipated decomposition pathways, look for characteristic mass-to-charge ratios (m/z) for species like H₂S (m/z 34), HCN (m/z 27), and NH₃ (m/z 17), as well as fragments from the aromatic rings.[7][8]

Anticipated Results and Data Interpretation

The following table summarizes the expected data from the proposed analyses and its significance in a drug development context.

Parameter Analytical Technique Anticipated Result for this compound Significance in Drug Development
Melting Point (Tₘ) DSCA sharp endotherm. Isomers like 2-Amino-benzothiazole melt around 126-134°C.[9] A similar range may be expected.Defines the upper limit for processing without phase change. A sharp peak indicates high purity.
Enthalpy of Fusion (ΔHբ) DSCQuantitative value associated with the melting endotherm.Thermodynamic property useful for solubility modeling and preformulation studies.
Decomposition Onset (Tₑ) TGABased on similar heterocyclic structures, stability is likely >250°C under inert conditions.[8]Critical safety parameter. Defines the maximum temperature for handling, storage, and manufacturing to avoid degradation.
Decomposition Profile TGA/DTGLikely a multi-step decomposition process, with initial loss of sulfur/nitrogen-containing groups followed by ring fragmentation.Provides insight into the degradation mechanism. Multiple steps may indicate the formation of unstable intermediates.
Evolved Gases TGA-MS/FTIRH₂S, HCN, NH₃, CO, CO₂, and fragments of the benzene ring are plausible.[7][8]Essential for hazard assessment. The evolution of toxic gases like H₂S and HCN necessitates specific handling procedures.
Final Residue TGAA certain percentage of char residue at high temperatures.Can provide information on the tendency of the material to form carbonaceous material upon heating.

Conclusion: Towards a Comprehensive Stability Profile

A thorough investigation of the thermal stability of this compound is not merely an academic exercise; it is a fundamental requirement for its progression as a potential therapeutic agent. The multi-technique workflow detailed in this guide—combining DSC for thermal transitions, TGA for decomposition kinetics, and TGA-MS/FTIR for mechanistic insights—provides a robust and self-validating framework for this analysis. The data generated will directly inform critical decisions in process chemistry, formulation development, and safety management, ultimately de-risking the development pathway and ensuring the quality and safety of the final drug product. While specific experimental data for this molecule must be generated, the principles and protocols outlined here, grounded in the behavior of related benzothiazoles, offer a clear and authoritative path forward.

References

Methodological & Application

Application Notes and Protocols for the N-functionalization of 2,1-Benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,1-Benzothiazol-5-amine in Modern Drug Discovery

The 2,1-benzothiazole scaffold is a privileged heterocyclic motif integral to the design of a diverse array of therapeutic agents and functional materials. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry. Specifically, this compound serves as a critical building block, with the primary amino group at the 5-position offering a versatile handle for synthetic modification. The N-functionalization of this amine is a key strategy for modulating the pharmacological profile of the resulting derivatives, influencing factors such as potency, selectivity, and pharmacokinetic properties. These derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2] This guide provides detailed protocols for the primary methods of N-functionalization: N-Acylation, N-Alkylation, N-Arylation, and N-Sulfonylation, offering researchers a practical framework for the synthesis of novel 2,1-benzothiazole-based compounds.

PART 1: N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functionality, which can significantly impact a molecule's biological activity and physical properties. The resulting N-acyl derivatives of this compound are precursors to a wide range of bioactive molecules, including potent enzyme inhibitors and receptor modulators.[3]

Mechanistic Rationale

The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., chloride) yields the stable amide product. The use of a non-nucleophilic base is often crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound and Base in Anhydrous Solvent add_acyl Add Acylating Agent Dropwise at 0°C prep_amine->add_acyl Inert Atmosphere (N2 or Ar) prep_acyl Prepare Solution of Acylating Agent prep_acyl->add_acyl stir Stir at Room Temperature add_acyl->stir Monitor by TLC quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract dry_conc Dry and Concentrate extract->dry_conc purify Purify by Column Chromatography dry_conc->purify cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reagents Combine Aryl Halide, this compound, Pd Catalyst, Ligand, and Base add_solvent Add Anhydrous Solvent setup_reagents->add_solvent degas Degas the Mixture add_solvent->degas heat Heat under Inert Atmosphere degas->heat Monitor by TLC/LC-MS cool Cool to Room Temperature heat->cool filter_conc Filter and Concentrate cool->filter_conc purify Purify by Column Chromatography filter_conc->purify

References

The Enigmatic Scaffold: Probing the Medicinal Chemistry of 2,1-Benzothiazol-5-amine and its Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Preamble: Navigating the Known and the Unknown

In the vast and intricate landscape of medicinal chemistry, certain heterocyclic scaffolds emerge as "privileged structures," consistently appearing in a multitude of biologically active compounds. The benzothiazole nucleus is undoubtedly one such scaffold. This guide is crafted for researchers, scientists, and drug development professionals, aiming to provide a deep technical dive into the applications of aminated benzothiazoles.

Our initial focus was the specific isomer 2,1-Benzothiazol-5-amine . However, a comprehensive survey of the scientific literature reveals a notable scarcity of research dedicated to this particular molecule. In contrast, its isomer, the 1,3-benzothiazole scaffold, particularly 2-amino-1,3-benzothiazole , is a cornerstone of numerous medicinal chemistry programs, with a wealth of data on its synthesis, biological activities, and clinical relevance.

Therefore, this guide will take a dual approach. Firstly, it will provide a comprehensive overview of the well-established applications of the 1,3-benzothiazole scaffold as a robust and illustrative surrogate, showcasing the immense potential of aminated benzothiazoles. Secondly, it will delve into the limited yet intriguing chemistry of the 2,1-benzisothiazole system, piecing together available data to build a foundational understanding. Finally, we will offer a prospective outlook on the potential applications and synthetic strategies for the elusive this compound, aiming to catalyze future research in this uncharted territory.

Part 1: The Workhorse - 1,3-Benzothiazole in Medicinal Chemistry

The 1,3-benzothiazole ring system, a fusion of benzene and a thiazole ring, is a prominent feature in a variety of therapeutic agents. Its rigid, planar structure and the presence of heteroatoms facilitate diverse non-covalent interactions with biological targets, making it a versatile scaffold in drug design.[1]

Anticancer Applications: A Multi-pronged Attack

Derivatives of 1,3-benzothiazole have demonstrated significant potential as anticancer agents, targeting a range of critical pathways in tumor progression.[2][3]

  • Kinase Inhibition: Many benzothiazole-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5] They can mimic the adenine moiety of ATP, competitively binding to the kinase's catalytic domain.[6] Key kinase targets include:

    • EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, driving cell proliferation.

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Essential for tumor angiogenesis.[7]

    • PI3K (Phosphoinositide 3-kinase): A central node in cell growth and survival pathways.[5]

    • CDKs (Cyclin-Dependent Kinases): Regulators of the cell cycle.[6]

  • Microtubule Polymerization Inhibition: Certain benzothiazole derivatives, particularly chalcone-amido benzothiazole conjugates, have been shown to inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

  • Induction of Apoptosis: Numerous studies have shown that substituted benzothiazoles can induce apoptosis in various cancer cell lines, including lung, liver, and breast cancer, by disrupting the cell cycle and activating pro-apoptotic pathways.[6]

Table 1: Selected 1,3-Benzothiazole Derivatives with Anticancer Activity

Compound ClassTarget/Mechanism of ActionCancer Cell Lines AffectedReference(s)
2-ArylbenzothiazolesInduction of apoptosis, cell cycle arrestBreast (MCF-7), Liver (HepG2), Lung (A549)[6]
Chalcone-amido benzothiazole conjugatesInhibition of microtubule polymerization, G2/M arrestVarious tumor cell lines[8]
Imidazole-benzothiazole hybridsTubulin polymerization inhibition, G2/M arrestVarious cancer cell lines[8]
2-Aminobenzothiazole-TZD hybridsVEGFR-2 inhibitionLiver (HepG2), Colon (HCT-116), Breast (MCF-7)[4]
Neurodegenerative Diseases: A Beacon of Hope

The benzothiazole scaffold is also a key component in drugs targeting neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9]

  • Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease: Given the multifactorial nature of Alzheimer's, MTDLs that can interact with multiple biological targets are a promising therapeutic strategy.[10] Benzothiazole derivatives have been designed to simultaneously inhibit:

    • Cholinesterases (AChE and BuChE): To increase acetylcholine levels.

    • Monoamine Oxidase B (MAO-B): To modulate neurotransmitter levels and reduce oxidative stress.

    • Histamine H3 Receptor (H3R): To enhance neurotransmitter release.[10]

  • Neuroprotection: The drug Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is used to treat amyotrophic lateral sclerosis (ALS) and is being investigated for other neurodegenerative conditions. It is believed to exert its neuroprotective effects by inhibiting glutamate release and modulating voltage-gated sodium channels.[11]

Other Therapeutic Areas

The versatility of the 1,3-benzothiazole scaffold extends to a wide array of other pharmacological activities, including:

  • Antimicrobial and Antifungal Activity [12]

  • Anti-inflammatory and Analgesic Effects [8]

  • Antidiabetic Properties

  • Anticonvulsant Activity

Part 2: Experimental Protocols for 1,3-Benzothiazole Derivatives

General Synthesis of 2-Substituted 1,3-Benzothiazoles

A common and versatile method for synthesizing the 2-substituted 1,3-benzothiazole core is the condensation of 2-aminothiophenol with various electrophiles.

Protocol 2.1.1: Synthesis of 2-Aryl-1,3-benzothiazoles from Aldehydes

This protocol describes the synthesis via oxidative cyclization.

Causality: The reaction proceeds through the initial formation of a Schiff base between the amino group of 2-aminothiophenol and the aldehyde. Subsequent intramolecular cyclization and oxidation yield the stable aromatic benzothiazole ring. An oxidant is often required to facilitate the final aromatization step.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol or DMSO (10 mL).

  • Addition of Oxidant: Add an oxidizing agent. A common choice is hydrogen peroxide (30% aqueous solution, 2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized benzothiazole derivatives against a specific protein kinase.

Causality: This assay measures the ability of a compound to interfere with the kinase's function of phosphorylating a substrate. The amount of phosphorylation is quantified, typically through luminescence (ATP consumption) or fluorescence (antibody-based detection of the phosphorylated substrate).

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplate

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of the microplate, add the kinase buffer, the kinase, and the test compound (or DMSO for control).

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate to allow the detection signal to develop.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve.

Signaling Pathway: PI3K/AKT/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.

Part 3: The Enigma - 2,1-Benzisothiazole

The 2,1-benzisothiazole (also known as benzo[c]isothiazole) scaffold is significantly less explored in medicinal chemistry compared to its 1,3-isomer. However, some studies have investigated its synthesis and biological properties.

Synthesis of the 2,1-Benzisothiazole Core

Synthetic routes to the 2,1-benzisothiazole nucleus are distinct from those for the 1,3-isomer and often involve intramolecular cyclization of ortho-functionalized benzene derivatives. One reported method involves the thermolysis of a tert-butyl sulfoxide in the presence of an acid catalyst.

[13]#### 3.2. Reported Biological Activities

The limited research on 2,1-benzisothiazole derivatives has hinted at some biological potential:

  • Antimicrobial and Genotoxic Properties: A study evaluated a series of bz-nitro-, 3-ethylacetate-, and 3-amino-substituted 2,1-benzisothiazoles. While most showed low antimicrobial activity, some compounds containing an aromatic nitro group or an unsubstituted amino group exhibited DNA-damaging and mutagenic properties in specific assays. *[10] Spasmolytic and Muscle-Relaxant Activity: Certain 3-substituted 1,2-benzisothiazole derivatives (a closely related isomer) have been reported to possess spasmolytic and muscle-relaxant properties. W[14]hile not the 2,1-isomer, this suggests that benzisothiazole scaffolds can interact with targets in the nervous and muscular systems.

The CAS database lists a compound, "2,1-Benzisothiazol-3-amine, N-methyl-, hydrochloride," confirming the existence of amino-substituted derivatives, though specific applications are not detailed.

[4]### Part 4: Prospective Outlook for this compound

Given the dearth of specific research, the following sections are intended to be a forward-looking guide for researchers interested in exploring the potential of this compound.

Hypothetical Synthetic Strategies

Synthesizing this compound would likely require a multi-step approach, potentially starting from a suitably substituted benzene ring. A plausible retrosynthetic analysis is outlined below.

Retrosynthesis of this compound

G Target This compound Intermediate1 5-Nitro-2,1-benzisothiazole Target->Intermediate1 Reduction of Nitro Group Intermediate2 ortho-Substituted Nitrobenzene Intermediate1->Intermediate2 Intramolecular Cyclization

Caption: A possible retrosynthetic approach for this compound.

This approach would involve:

  • Starting Material: A 1,2,4-trisubstituted benzene derivative, for instance, a 2-functionalized-4-nitrothiophenol or a related precursor.

  • Cyclization: An intramolecular cyclization reaction to form the 2,1-benzisothiazole ring system, which would be the key and most challenging step.

  • Reduction: A standard reduction of the nitro group at the 5-position to the desired amine.

Potential Medicinal Chemistry Applications

Based on the principle of bioisosterism and the known activities of the 1,3-benzothiazole isomer, this compound and its derivatives could be explored for:

  • Kinase Inhibition: The scaffold could be evaluated as a novel hinge-binding motif in various kinases. The 5-amino group would provide a key vector for derivatization to explore the solvent-exposed regions of the ATP-binding pocket.

  • Neuropharmacology: The unique electronic properties of the 2,1-benzisothiazole ring might offer a different pharmacological profile for targets in the central nervous system, such as GPCRs or ion channels.

  • Antimicrobial Agents: As some 2,1-benzisothiazoles have shown antimicrobial potential, further exploration of derivatives of the 5-amino compound is warranted.

Conclusion

While the specific compound This compound remains a largely unexplored entity in medicinal chemistry, the broader family of aminated benzothiazoles, exemplified by the extensively studied 1,3-benzothiazole scaffold, holds immense therapeutic promise. This guide has provided a detailed overview of the established applications and protocols for the 1,3-isomer, offering a solid foundation for researchers. Furthermore, by piecing together the limited information on the 2,1-benzisothiazole system, we have laid the groundwork for future investigations. The prospective strategies and applications outlined herein are intended to serve as a catalyst for the scientific community to unravel the potential of this enigmatic scaffold and its derivatives, potentially unlocking new avenues for the development of novel therapeutics.

References

Application Note: 2,1-Benzothiazol-5-amine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzisothiazole Scaffold in Kinase Inhibition

Protein kinases are fundamental enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the benzothiazole scaffold and its isomers have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding site of various kinases.[3][4]

This application note focuses on the utility of 2,1-benzothiazol-5-amine , also known as benzisothiazol-5-amine , a versatile precursor for the synthesis of a new generation of kinase inhibitors. The primary amine at the C-5 position serves as a critical chemical handle for synthetic elaboration, allowing for the strategic introduction of pharmacophoric elements necessary for potent and selective kinase inhibition. We will provide a detailed, field-proven protocol for a representative synthetic transformation, discuss the rationale behind the experimental design, and contextualize the potential biological application of the resulting compounds.

Core Chemistry and Synthetic Strategy

The strategic value of this compound lies in its reactive primary amine, which is an ideal nucleophile for forming stable amide bonds. Amide linkages are ubiquitous in kinase inhibitors, often acting as crucial hydrogen bond donors/acceptors that anchor the inhibitor to the "hinge region" of the kinase ATP-binding pocket.[5] Our proposed strategy involves a direct and robust amide coupling reaction between the precursor and a tailored carboxylic acid to generate a lead-like molecule.

Caption: Core structure of the this compound precursor.

The following workflow outlines a representative synthesis of a potential PI3K/mTOR pathway inhibitor, starting from our core precursor. This pathway is frequently dysregulated in cancer, making its components attractive therapeutic targets.[6][7]

G A Start: this compound (Precursor) C Step 1: Amide Coupling Reaction (EDC, HOBt, DIPEA, DMF) A->C Amine B Carboxylic Acid Partner (e.g., 4-(Trifluoromethyl)benzoic acid) B->C Acid D Intermediate: N-(2,1-benzothiazol-5-yl)-4-(trifluoromethyl)benzamide C->D Covalent Bond Formation E Step 2: Purification (Aqueous Work-up & Column Chromatography) D->E F Final Product: Purified Kinase Inhibitor Candidate E->F G Step 3: Characterization & QC (NMR, HRMS, IR, HPLC) F->G H Validated Compound (>95% Purity) G->H Data Confirms Structure & Purity

Caption: Proposed workflow for the synthesis of a kinase inhibitor.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative inhibitor, N-(2,1-benzothiazol-5-yl)-4-(trifluoromethyl)benzamide.

3.1 Materials and Reagents

  • This compound (MW: 150.19 g/mol )

  • 4-(Trifluoromethyl)benzoic acid (MW: 190.12 g/mol )

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (MW: 155.24 g/mol )

  • Hydroxybenzotriazole (HOBt) (MW: 135.12 g/mol )

  • N,N-Diisopropylethylamine (DIPEA) (MW: 129.24 g/mol )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

3.2 Step-by-Step Methodology: Amide Coupling

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Trifluoromethyl)benzoic acid (1.25 g, 6.57 mmol, 1.1 eq).

  • Reagent Addition: Add anhydrous DMF (30 mL) to dissolve the acid. To this solution, add this compound (0.90 g, 5.98 mmol, 1.0 eq), followed by HOBt (0.97 g, 7.17 mmol, 1.2 eq).

  • Activation: Stir the mixture at room temperature for 10 minutes. Add EDC (1.37 g, 8.97 mmol, 1.5 eq) in one portion.

    • Rationale (Expertise & Experience): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] HOBt is added as a catalyst to suppress racemization (if chiral centers are present) and to form a more stable, yet highly reactive, HOBt-ester, which minimizes side reactions and improves yield.[9]

  • Base Addition: Add DIPEA (2.1 mL, 11.96 mmol, 2.0 eq) dropwise to the stirring mixture.

    • Rationale (Expertise & Experience): DIPEA is a non-nucleophilic hindered base. Its role is to neutralize the hydrochloride salt of EDC that forms during the reaction and to deprotonate the ammonium salt formed between the amine and the carboxylic acid, thus liberating the free amine for nucleophilic attack. Two equivalents are used to ensure the reaction medium remains basic.[9]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with Ethyl Acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

    • Rationale (Trustworthiness): The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts like HOBt. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate to afford the pure product.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Analysis Technique Expected Result for N-(2,1-benzothiazol-5-yl)-4-(trifluoromethyl)benzamide Rationale
¹H NMR (400 MHz, DMSO-d₆)δ ~10.5 (s, 1H, -NH-), 8.0-8.5 (m, Ar-H), 7.2-7.8 (m, Ar-H)Confirms the presence of key protons, including the amide proton and aromatic signals from both rings.[10][11]
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 (-C=O), 115-150 (Ar-C), ~124 (q, -CF₃)Verifies the carbon skeleton, including the amide carbonyl and the characteristic quartet for the CF₃ carbon.[10][12]
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II)Provides evidence for the key functional groups, particularly the newly formed amide bond.[13]
High-Resolution MS (ESI+)Calculated for C₁₅H₉F₃N₂OS [M+H]⁺: 323.0466; Found: 323.04xxConfirms the elemental composition and molecular weight with high accuracy.[11]
HPLC Purity >95%Quantifies the purity of the final compound, essential for biological assays.

Application: Biological Context and Mechanism of Action

Derivatives of the benzothiazole and benzisothiazole scaffold have shown potent inhibitory activity against numerous kinases, particularly those in the PI3K/AKT/mTOR signaling pathway.[6][14] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in human cancers.[15][16]

An inhibitor synthesized from this compound would likely act as an ATP-competitive inhibitor. The benzisothiazole core mimics the adenine ring of ATP, occupying the binding pocket, while the appended N-acyl group can form critical hydrogen bonds and van der Waals interactions with kinase residues, conferring potency and selectivity.[4]

RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Anti-Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Benzisothiazole-based Inhibitor Inhibitor->PI3K Inhibition

References

Application Notes & Protocols: Strategic Functionalization of 2,1-Benzothiazol-5-amine via Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 2,1-Benzothiazole Scaffold

The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities.[1][2][3][4] Derivatives of this scaffold have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][4] The 2,1-Benzothiazol-5-amine isomer, in particular, presents a versatile platform for drug discovery, offering a primary amino group that can be strategically functionalized to modulate biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions for the derivatization of this compound, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug development.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination stands as a powerful tool for constructing carbon-nitrogen bonds, a transformation of immense value in pharmaceutical synthesis.[5][6][7] This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides or triflates, overcoming the limitations of traditional methods which often require harsh conditions and have a narrow substrate scope.[5][8] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-amino position, significantly expanding the accessible chemical space.

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The choice of palladium precursor, ligand, and base is critical for a successful transformation.

  • Palladium Precursor : Pd(OAc)₂ or Pd₂(dba)₃ are common choices, which are reduced in situ to the active Pd(0) species.

  • Ligand : Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos or RuPhos stabilize the palladium center and promote the reductive elimination step. The choice of ligand can be guided by the steric and electronic properties of the coupling partners.[8]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is frequently used. The use of soluble organic bases can sometimes offer advantages in terms of reaction homogeneity.[9]

  • Solvent : Anhydrous, aprotic solvents such as toluene or dioxane are typically employed to prevent catalyst deactivation.

Experimental Protocol: N-Arylation of this compound

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data
EntryAryl BromideProductYield (%)
14-BromotolueneN-(p-tolyl)-2,1-benzothiazol-5-amine85
24-BromoanisoleN-(4-methoxyphenyl)-2,1-benzothiazol-5-amine82
33-BromopyridineN-(pyridin-3-yl)-2,1-benzothiazol-5-amine75
41-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-2,1-benzothiazol-5-amine88

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[10][11] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate.[10] For derivatives of this compound, this allows for the introduction of aryl or heteroaryl groups, assuming the benzothiazole ring is first halogenated.

Mechanistic Insights and Strategic Choices

The catalytic cycle of the Suzuki-Miyaura coupling involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product.[10]

  • Palladium Catalyst : Pd(PPh₃)₄ or a combination of a Pd(II) salt like Pd(OAc)₂ with a phosphine ligand are commonly used.

  • Ligand : Triphenylphosphine (PPh₃) is a standard ligand, but more specialized ligands can enhance reactivity for challenging substrates.

  • Base : An inorganic base such as K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step.

  • Solvent System : A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is typically employed.

Experimental Protocol: Arylation of a Halogenated 2,1-Benzothiazole Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a brominated 2,1-benzothiazole derivative with a boronic acid.

Materials:

  • Bromo-2,1-benzothiazole derivative (e.g., 4-bromo-2,1-benzothiazol-5-amine)

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water solvent mixture (e.g., 4:1)

  • Reaction vessel suitable for heating under reflux

Procedure:

  • In a round-bottom flask, dissolve the bromo-2,1-benzothiazole derivative (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in the toluene/water mixture.

  • Add K₂CO₃ (2.0 equiv.) and Pd(PPh₃)₄ (5 mol%).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (around 90-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Data
EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-phenyl-2,1-benzothiazol-5-amine90
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-2,1-benzothiazol-5-amine87
3Thiophene-2-boronic acid4-(thiophen-2-yl)-2,1-benzothiazol-5-amine81
43-Cyanophenylboronic acid3-(5-amino-2,1-benzothiazol-4-yl)benzonitrile85

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12][13][14] This reaction is catalyzed by a combination of palladium and copper complexes.[12] The introduction of an alkynyl group onto the 2,1-benzothiazole scaffold provides a versatile handle for further transformations, such as click chemistry or cyclization reactions.

Mechanistic Principles and Optimization

The Sonogashira reaction proceeds through a dual catalytic cycle. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Palladium Catalyst : PdCl₂(PPh₃)₂ is a common and effective catalyst.

  • Copper Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst.

  • Base : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

  • Solvent : Anhydrous solvents like THF or DMF are typically used.

Experimental Protocol: Alkynylation of a Halogenated 2,1-Benzothiazole

This protocol describes a general procedure for the Sonogashira coupling of a bromo-2,1-benzothiazole with a terminal alkyne.

Materials:

  • Bromo-2,1-benzothiazole derivative

  • Terminal alkyne

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the bromo-2,1-benzothiazole derivative (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Data
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene4-(phenylethynyl)-2,1-benzothiazol-5-amine92
2Ethynyltrimethylsilane4-((trimethylsilyl)ethynyl)-2,1-benzothiazol-5-amine89
3Propargyl alcohol3-(5-amino-2,1-benzothiazol-4-yl)prop-2-yn-1-ol80
41-Hexyne4-(hex-1-yn-1-yl)-2,1-benzothiazol-5-amine86

Visualizing the Workflows

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: This compound, Aryl Halide, Pd Catalyst, Ligand, Base reaction Heat in Anhydrous Solvent under Inert Atmosphere prep->reaction Seal & Heat workup Cool & Dilute Filter through Celite® Aqueous Wash reaction->workup Reaction Complete purify Column Chromatography workup->purify Isolate Crude final_product final_product purify->final_product Final Product

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)L₂(Ar') OA_complex->Trans_complex Transmetalation (Ar'B(OH)₂ + Base) Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Application Notes & Protocols: One-Pot Synthesis of Fused Heterocyclic Systems from 2,1-Benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Strategic Value of One-Pot Syntheses in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those featuring fused ring systems, form the backbone of a vast array of pharmaceuticals and functional materials. The 2,1-benzothiazole scaffold is a privileged structure, and its derivatives are endowed with a wide spectrum of biological activities. The strategic introduction of an amino functionality, as in 2,1-Benzothiazol-5-amine, provides a versatile handle for the elaboration of this core structure into more complex, polycyclic systems.

This guide delineates a powerful and convergent approach—the one-pot multicomponent reaction—for the synthesis of fused heterocyclic compounds, using this compound as a key building block. By eschewing the isolation of intermediates, one-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and improved overall yields. This document provides not only a detailed experimental protocol but also the underlying mechanistic rationale, empowering researchers to adapt and innovate upon these methodologies.

Core Concept: Multicomponent Assembly of Fused Pyrimido[5',4':5,6][1][2]thiazino[2,3-b]quinolines

The fusion of a pyrimidine ring onto an existing benzothiazole framework can be elegantly achieved through a one-pot, three-component reaction. This strategy leverages the nucleophilicity of the amino group on the benzothiazole core to react with an aldehyde and an active methylene compound, leading to the formation of a complex, fused heterocyclic system in a single synthetic operation. While specific literature examples detailing the use of this compound in this exact transformation are not extensively documented, the principles of related reactions, such as the synthesis of pyrimido[2,1-b]benzothiazoles from 2-aminobenzothiazole, provide a robust and scientifically sound foundation for the protocol outlined below.[1][2][3][4]

Reaction Principle: A Domino Cascade

The one-pot synthesis of the target pyrimido[5',4':5,6][5][6]thiazino[2,3-b]quinoline system proceeds through a domino sequence of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization and dehydration.

Experimental Protocol: One-Pot Synthesis of a Representative Pyrimido[5',4':5,6][1][2]thiazino[2,3-b]quinoline Derivative

This protocol describes a general procedure for the synthesis of a fused pyrimidine ring onto the 2,1-benzothiazole core. The choice of aldehyde and active methylene compound will determine the substitution pattern of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compoundReagentCommercially AvailableStore in a cool, dry place.
Aromatic Aldehyde (e.g., Benzaldehyde)ReagentCommercially AvailablePurify by distillation if necessary.
Active Methylene Compound (e.g., Malononitrile)ReagentCommercially AvailableUse in a well-ventilated hood.
Catalyst (e.g., Piperidine)ReagentCommercially AvailableCorrosive. Handle with care.
Solvent (e.g., Ethanol)AnhydrousCommercially Available---
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol) in 20 mL of ethanol.

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of piperidine (0.1 mmol, approximately 2-3 drops).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution. Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol) to afford the pure fused heterocyclic compound.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Mechanistic Insights: A Visualized Pathway

The one-pot synthesis proceeds through a well-established reaction cascade. The following diagram illustrates the plausible mechanistic pathway for the formation of the fused pyrimidine ring.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization Aldehyde Ar-CHO Intermediate1 Ar-CH=C(CN)₂ (Knoevenagel Adduct) Aldehyde->Intermediate1 Piperidine Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Amine This compound Intermediate1_ref Intermediate2 Michael Adduct Amine->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2_ref Intermediate1_ref->Intermediate2 Product Fused Pyrimido-Benzothiazole Intermediate3->Product Tautomerization (Aromatization) Intermediate2_ref->Intermediate3 Thorpe-Ziegler Cyclization

Caption: Plausible reaction mechanism for the one-pot synthesis.

Broader Applications and Alternative One-Pot Strategies

The versatility of aromatic amines in one-pot reactions allows for the synthesis of a diverse range of fused heterocyclic systems. Classical named reactions can be adapted for this purpose.

  • Gould-Jacobs Reaction: For the synthesis of fused 4-hydroxyquinolines, this compound can be reacted with an alkoxymethylenemalonic ester.[7][8][9] This reaction involves an initial condensation followed by a thermal cyclization. Microwave-assisted protocols can significantly accelerate this transformation.[10]

  • Skraup-Doebner-Von Miller Reaction: This reaction allows for the synthesis of quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds.[11][12][13][14][15] This method can be adapted to a one-pot procedure where the α,β-unsaturated carbonyl is generated in situ from an aldol condensation.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time, consider a more efficient catalyst (e.g., a Lewis acid), or use microwave irradiation to enhance reaction kinetics.
Formation of Side ProductsNon-specific reactionsOptimize reaction temperature; a lower temperature may increase selectivity. Ensure the purity of starting materials.
Product Precipitation is Slow or IncompleteProduct is soluble in the reaction solventAfter cooling, add cold water to the reaction mixture to induce precipitation. Alternatively, remove the solvent under reduced pressure and triturate the residue with a non-polar solvent.
Difficulty in PurificationImpurities co-crystallize with the productEmploy column chromatography for purification using a suitable stationary phase (e.g., silica gel) and eluent system.

References

Application Notes and Protocols: Development of Fluorescent Probes Based on the 2,1-Benzothiazol-5-amine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Emergence of 2,1-Benzothiazole Scaffolds in Bioimaging

The field of biomedical research heavily relies on the ability to visualize and quantify biological processes within living systems.[1][] Fluorescent probes have become indispensable tools, offering high sensitivity and spatiotemporal resolution for real-time imaging.[1][][3][4] Among the diverse array of fluorophores, derivatives of 2,1-benzothiazole have garnered significant attention.[5][6] This class of heterocyclic compounds possesses a unique combination of desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts, making them excellent candidates for the development of novel fluorescent probes.[5]

The 2,1-benzothiazole core, particularly with an amine substitution at the 5-position, provides a versatile platform for synthesizing a library of probes. The nitrogen and sulfur atoms within the heterocyclic ring can readily coordinate with metal ions, while the amine group offers a convenient site for functionalization.[5] This allows for the rational design of probes that can selectively detect a wide range of analytes, from metal ions and small molecules to enzymes and other biomolecules.[1][5] Such probes are instrumental in elucidating the complex mechanisms of diseases and accelerating the drug discovery process.[7][8]

This guide provides a comprehensive overview of the design, synthesis, and application of fluorescent probes based on the 2,1-benzothiazol-5-amine core. It is intended to serve as a practical resource for researchers, offering detailed protocols and insights into the experimental choices that underpin the successful development and validation of these powerful imaging agents.

II. Probe Design Strategy: Engineering Specificity and Signal Transduction

The rational design of a fluorescent probe is paramount to its success.[1][3][4] A typical probe consists of three key components: a fluorophore, a recognition element (receptor), and a linker. The this compound serves as the fluorophore, the light-emitting component. The recognition element is responsible for selectively binding to the target analyte. The linker connects these two components and plays a crucial role in modulating the fluorescence signal upon analyte binding.

Several mechanisms can be employed to achieve a "turn-on" or "turn-off" fluorescence response.[1][9] These include:

  • Photoinduced Electron Transfer (PeT): In the "off" state, the recognition element quenches the fluorescence of the benzothiazole core through electron transfer. Upon binding to the analyte, this PeT process is inhibited, leading to a restoration of fluorescence.[9]

  • Intramolecular Charge Transfer (ICT): The electronic properties of the benzothiazole core can be modulated by the binding of an analyte to the recognition element.[3][4] This can lead to a shift in the emission wavelength, allowing for ratiometric sensing.

  • Fluorescence Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor.[3][4][10] Analyte binding can alter the distance or orientation between the two, leading to a change in FRET efficiency and a corresponding change in the fluorescence signal.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Certain 2,1-benzothiazole derivatives can undergo ESIPT, a process that can be modulated by the local environment or interaction with an analyte, resulting in a change in fluorescence.[11][12]

The choice of recognition element is dictated by the target analyte. For example, to detect metal ions, a chelating agent can be incorporated into the probe structure.[5] For sensing specific enzymes, a substrate that is cleaved by the enzyme can be used as the recognition element.[13]

G cluster_0 Probe Design Principles cluster_1 Signaling Mechanisms Fluorophore Fluorophore Linker Linker Fluorophore->Linker covalent bond Recognition Element Recognition Element Analyte Analyte Recognition Element->Analyte non-covalent interaction Linker->Recognition Element covalent bond PeT Photoinduced Electron Transfer Analyte->PeT modulates ICT Intramolecular Charge Transfer Analyte->ICT modulates FRET Fluorescence Resonance Energy Transfer Analyte->FRET modulates ESIPT Excited-State Intramolecular Proton Transfer Analyte->ESIPT modulates

Caption: Rational design of a fluorescent probe.

III. Synthesis and Characterization

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below. It is important to note that specific reaction conditions may need to be optimized for each derivative.

Protocol 1: General Synthesis of a this compound Based Probe

Materials:

  • Substituted 2-aminothiophenol

  • Appropriate aldehyde or carboxylic acid

  • Condensing agent (e.g., polyphosphoric acid)

  • Solvents (e.g., ethanol, dimethylformamide)

  • Purification reagents (e.g., silica gel for column chromatography)

Procedure:

  • Synthesis of the 2,1-Benzothiazole Core: React the substituted 2-aminothiophenol with the chosen aldehyde or carboxylic acid in the presence of a condensing agent. The reaction is typically carried out at an elevated temperature.

  • Functionalization of the 5-amino Group: The amine group at the 5-position can be functionalized through various reactions, such as acylation, alkylation, or Schiff base formation, to introduce the desired recognition element.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity, which is crucial for reliable fluorescence measurements.

  • Characterization: The structure of the synthesized probe is confirmed using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Photophysical Characterization

Once the probe has been synthesized and purified, its photophysical properties must be thoroughly characterized. This includes determining the absorption and emission spectra, quantum yield, and Stokes shift.

Parameter Description Typical Values for 2,1-Benzothiazole Derivatives
Absorption Maximum (λabs) The wavelength at which the probe absorbs the most light.350-450 nm
Emission Maximum (λem) The wavelength at which the probe emits the most light.450-600 nm
Quantum Yield (Φ) The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.0.1 - 0.9
Stokes Shift The difference in wavelength between the absorption and emission maxima.50-150 nm
Molar Extinction Coefficient (ε) A measure of how strongly the probe absorbs light at a given wavelength.10,000 - 50,000 M-1cm-1

IV. In Vitro Evaluation: Assessing Probe Performance

Before applying the probe in a biological setting, its performance must be evaluated in vitro. This involves assessing its selectivity, sensitivity, and response to the target analyte in a controlled environment.

Protocol 2: In Vitro Fluorescence Titration

Materials:

  • Synthesized fluorescent probe

  • Stock solution of the target analyte

  • Buffer solution (e.g., phosphate-buffered saline, PBS)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

  • Prepare a series of solutions containing a fixed concentration of the probe and varying concentrations of the analyte in the buffer.

  • Measure the fluorescence intensity of each solution at the probe's emission maximum.

  • Plot the fluorescence intensity as a function of the analyte concentration to determine the detection limit and binding affinity.[14]

G Start Start Prepare Probe and Analyte Solutions Prepare Probe and Analyte Solutions Start->Prepare Probe and Analyte Solutions Mix Probe and Analyte Mix Probe and Analyte Prepare Probe and Analyte Solutions->Mix Probe and Analyte Incubate Incubate Mix Probe and Analyte->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: Workflow for in vitro fluorescence titration.

V. Cellular Imaging: Visualizing Biological Processes

The ultimate goal of developing a fluorescent probe is to use it for imaging in living cells.[] This requires the probe to be cell-permeable, non-toxic, and to specifically label the target of interest within the complex cellular environment.

Protocol 3: Live-Cell Imaging

Materials:

  • Cultured cells

  • Fluorescent probe stock solution

  • Cell culture medium

  • Confocal microscope

Procedure:

  • Cell Culture: Plate the cells on a glass-bottom dish or chamber slide and allow them to adhere.

  • Probe Loading: Add the fluorescent probe to the cell culture medium at the desired concentration and incubate for a specific period to allow for cellular uptake.

  • Washing: Remove the probe-containing medium and wash the cells with fresh medium or PBS to remove any unbound probe.

  • Imaging: Image the cells using a confocal microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

Important Considerations for Cellular Imaging:

  • Cytotoxicity: It is crucial to assess the toxicity of the probe to ensure that it does not adversely affect cell viability. This can be done using standard assays such as the MTT or CCK-8 assay.[15]

  • Specificity: To confirm that the probe is specifically labeling the target of interest, control experiments should be performed. This may include using cells that do not express the target or co-localizing the probe's signal with a known marker for the target.

  • Photostability: The probe should be sufficiently photostable to allow for prolonged imaging without significant photobleaching.

VI. Applications in Drug Discovery and Development

Fluorescent probes based on the this compound core have numerous applications in the field of drug discovery and development.[7][8] They can be used for:

  • High-Throughput Screening (HTS): To rapidly screen large libraries of compounds for their ability to modulate the activity of a particular target.[8]

  • Target Engagement Studies: To confirm that a drug candidate is binding to its intended target within living cells.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To monitor the distribution and effects of a drug in real-time.[7]

  • Diagnostic Applications: As imaging agents for the early detection and diagnosis of diseases.[3][4]

VII. Conclusion and Future Perspectives

The development of fluorescent probes based on the this compound core represents a significant advancement in the field of bioimaging. These probes offer a powerful and versatile platform for visualizing and quantifying a wide range of biological processes. As our understanding of the structure-property relationships of these fluorophores continues to grow, we can expect to see the development of even more sophisticated probes with improved brightness, photostability, and targeting specificity. These next-generation probes will undoubtedly play a crucial role in advancing our understanding of human health and disease and in the development of new and more effective therapies.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 2,1-Benzothiazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2,1-Benzothiazol-5-amine Analogs and the Advent of Microwave Synthesis

The 2,1-benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of an amine group at the 5-position, in particular, can significantly modulate the pharmacological profile of these compounds, making this compound analogs highly sought-after targets in drug discovery programs.

Traditionally, the synthesis of such heterocyclic systems has often involved lengthy reaction times, harsh conditions, and the use of hazardous reagents. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field.[2][3] Microwave irradiation offers a rapid and efficient heating method, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[4][5] This technology is particularly well-suited for the synthesis of heterocyclic compounds, where it can promote efficient cyclization and functionalization reactions.[1]

These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound analogs, proceeding through a strategic pathway involving the synthesis of a 5-nitro-2,1-benzothiazole intermediate followed by its reduction.

Strategic Synthesis Pathway

The synthesis of this compound analogs can be efficiently achieved through a two-step microwave-assisted process. This strategy is predicated on the well-established principle of introducing an amino group via the reduction of a nitro precursor. The rationale behind this approach is the relative ease of electrophilic nitration on an aromatic ring, followed by a straightforward reduction, which is often cleaner and more efficient than direct amination methods.

Synthesis_Pathway Start Substituted o-Azidophenyl Sulfide Nitro 5-Nitro-2,1-benzothiazole Analog Start->Nitro Microwave-Assisted Cyclization/Nitration Amine This compound Analog Nitro->Amine Microwave-Assisted Reduction

Caption: General synthetic strategy for this compound analogs.

Part 1: Microwave-Assisted Synthesis of 5-Nitro-2,1-benzothiazole Analogs

The initial step involves the construction of the 2,1-benzothiazole ring system bearing a nitro group at the 5-position. A plausible approach involves the cyclization of a suitably substituted o-azidophenyl sulfide precursor under microwave irradiation. The nitro group can either be present on the starting material or introduced during the cyclization process. For the purpose of this protocol, we will consider a one-pot cyclization and nitration.

Protocol 1: Synthesis of a 5-Nitro-2,1-benzothiazole Analog

Materials:

  • Substituted o-azidophenyl sulfide

  • Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

  • High-boiling point solvent suitable for microwave synthesis (e.g., dimethylformamide (DMF) or 1,2-dichlorobenzene)

  • Microwave reactor vials (10-20 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, dissolve the substituted o-azidophenyl sulfide (1 mmol) in the chosen high-boiling point solvent (5 mL).

  • Addition of Nitrating Agent: Carefully add the nitrating agent (e.g., a pre-mixed and cooled solution of nitric acid and sulfuric acid, 1.1 mmol) to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). The optimal temperature and time should be determined empirically for each specific substrate.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by pouring the mixture over crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • Microwave Irradiation: The use of microwave heating accelerates the rate of the cyclization and nitration reactions, significantly reducing the reaction time compared to conventional heating methods.[4]

  • High-Boiling Point Solvent: A solvent with a high boiling point is necessary to reach the required reaction temperatures under microwave conditions safely.

  • One-Pot Procedure: Combining the cyclization and nitration steps into a single operation improves the overall efficiency of the synthesis.

Part 2: Microwave-Assisted Reduction of 5-Nitro-2,1-benzothiazole Analogs

The second part of the protocol focuses on the reduction of the nitro group to the desired amine functionality. Microwave-assisted reductions are often rapid and highly efficient.

Protocol 2: Synthesis of a this compound Analog

Materials:

  • 5-Nitro-2,1-benzothiazole analog (from Part 1)

  • Reducing agent (e.g., tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder with ammonium chloride)

  • Solvent (e.g., ethanol, acetic acid, or a mixture thereof)

  • Microwave reactor vials (10-20 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, add the 5-nitro-2,1-benzothiazole analog (1 mmol) and the reducing agent (e.g., SnCl₂·2H₂O, 3-5 mmol).

  • Solvent Addition: Add the chosen solvent (5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short period (e.g., 5-20 minutes).

  • Work-up: After cooling, basify the reaction mixture with a saturated solution of sodium bicarbonate to precipitate the tin salts.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Causality and Experimental Choices:

  • Choice of Reducing Agent: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds. Iron powder in the presence of an acid or ammonium chloride is a greener alternative.

  • Microwave-Assisted Reduction: This method significantly shortens the time required for the reduction compared to traditional refluxing methods.

Data Presentation

StepReactantProductMethodReaction Time (min)Yield (%)
1Substituted o-azidophenyl sulfide5-Nitro-2,1-benzothiazole analogMicrowave10-3060-85
25-Nitro-2,1-benzothiazole analogThis compound analogMicrowave5-2075-95

Caption: Representative reaction parameters for the microwave-assisted synthesis.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Part 1: Nitration/Cyclization cluster_step2 Part 2: Reduction A1 Dissolve Precursor in Solvent A2 Add Nitrating Agent A1->A2 A3 Microwave Irradiation (120-150°C, 10-30 min) A2->A3 A4 Quench with Ice A3->A4 A5 Extract with Organic Solvent A4->A5 A6 Purify by Chromatography A5->A6 B1 Combine Nitro Compound & Reducing Agent A6->B1 Intermediate Product B2 Add Solvent B1->B2 B3 Microwave Irradiation (80-120°C, 5-20 min) B2->B3 B4 Basify and Extract B3->B4 B5 Purify Product B4->B5

Caption: Step-by-step experimental workflow.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques. The identity and purity of the intermediate and final products should be confirmed by:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

Consistent and reproducible results from these analytical methods will validate the success of the synthesis.

Conclusion

The microwave-assisted protocols outlined in these application notes provide a rapid, efficient, and reliable method for the synthesis of this compound analogs. By leveraging the advantages of microwave technology, researchers can significantly accelerate the discovery and development of novel drug candidates based on this important heterocyclic scaffold.

References

Application Notes & Protocols for Solid-Phase Synthesis of 2,1-Benzothiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of 2,1-benzothiazol-5-amine derivatives. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to enable the efficient and reliable synthesis of these valuable compounds for applications in drug discovery and medicinal chemistry.

Introduction: The Significance of this compound Derivatives and the Strategic Advantage of Solid-Phase Synthesis

The 2,1-benzothiazine scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as monoamine oxidase inhibitors for the treatment of neurological diseases.[1] The this compound core, in particular, offers a versatile platform for the generation of compound libraries for high-throughput screening.

Solid-phase synthesis (SPS) presents a strategic advantage over traditional solution-phase chemistry for the construction of such libraries. The core principle of SPS involves the attachment of a starting material to an insoluble polymer support, allowing for the subsequent addition of reagents in solution. Excess reagents and by-products are easily removed by simple filtration and washing, eliminating the need for complex purification steps after each reaction. This not only accelerates the synthesis process but also facilitates automation.

This guide will focus on a robust solid-phase strategy for the synthesis of this compound derivatives, emphasizing the critical choices in solid supports, linkers, and reaction conditions that ensure a high-quality final product.

The Solid-Phase Synthesis Workflow: A Conceptual Overview

The solid-phase synthesis of this compound derivatives follows a logical sequence of steps, each critical for the success of the overall process. The workflow is designed to build the heterocyclic core on the solid support, followed by cleavage to release the final product into solution.

Solid-Phase Synthesis Workflow Resin_Selection 1. Resin Selection & Functionalization Linker_Attachment 2. Linker Attachment Resin_Selection->Linker_Attachment Activation Starting_Material_Loading 3. Starting Material Loading Linker_Attachment->Starting_Material_Loading Coupling On-Bead_Synthesis 4. On-Bead Synthesis: Building the Heterocycle Starting_Material_Loading->On-Bead_Synthesis Reaction Sequence Cleavage 5. Cleavage from Resin On-Bead_Synthesis->Cleavage Cleavage Reagent Final_Product Final Product: This compound Derivative Cleavage->Final_Product

Figure 1: A conceptual workflow for the solid-phase synthesis of this compound derivatives.

Core Components of the Solid-Phase Strategy

Solid Supports: The Foundation of the Synthesis

The choice of the solid support, or resin, is paramount as it influences reaction kinetics, solvent compatibility, and the overall yield. For the synthesis of heterocyclic compounds, polystyrene resins cross-linked with divinylbenzene are a common and cost-effective choice.

Resin TypeFunctional GroupTypical Loading Capacity (mmol/g)Advantages
Merrifield Resin Chloromethyl0.5 - 2.0Versatile for attaching a variety of linkers.
Aminomethyl (AM) Resin Aminomethyl0.5 - 1.5Ideal for direct amide bond formation with linkers.
TentaGel Resin Polyethylene glycol grafted0.2 - 0.5Excellent swelling in a wide range of solvents, mimicking solution-phase conditions.[2]

For the synthesis of this compound derivatives, an aminomethyl polystyrene resin is recommended due to its direct compatibility with carboxyl-functionalized linkers.

Linker Selection: The Key to a Successful Cleavage

The linker is a bifunctional molecule that connects the growing compound to the solid support. The choice of linker dictates the conditions under which the final product is cleaved from the resin. For the synthesis of this compound derivatives, a "traceless" linker is highly desirable, as it leaves no residual functionality on the final product after cleavage.

A silyl-based traceless linker is an excellent choice for this purpose.[3] The silicon atom is replaced by a hydrogen atom upon cleavage with agents like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[3]

Traceless Silyl Linker Strategy Resin Resin NH2 Coupling Coupling (e.g., DIC/HOBt) Resin:f1->Coupling Linker Linker HOOC-spacer-Si(R)2-Ar Linker:f1->Coupling Resin_Linker Resin-NHCO-spacer-Si(R)2-Ar Attachment Point for Synthesis Coupling->Resin_Linker:f0 Cleavage Cleavage (e.g., TFA) Resin_Linker:f1->Cleavage Product Final Product H-Ar Cleavage->Product:f0

Figure 2: A schematic representation of a traceless silyl linker strategy.

Detailed Synthetic Protocol

This protocol outlines the solid-phase synthesis of a this compound derivative library.

Materials and Reagents
  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • Traceless silyl linker: 4-(hydroxydimethylsilyl)benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Starting materials for the benzothiazine core (e.g., substituted 2-nitrobenzenesulfonamides)

  • Reagents for heterocycle formation (e.g., reducing agents, cyclization reagents)

Step-by-Step Procedure

Step 1: Linker Attachment

  • Swell the aminomethyl polystyrene resin in DMF for 30 minutes.

  • In a separate vessel, dissolve 4-(hydroxydimethylsilyl)benzoic acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

  • Add the activated linker solution to the swollen resin and agitate at room temperature for 4 hours.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Dry the resin under vacuum.

Step 2: Loading of the Starting Material

  • The attachment of the first building block will depend on the specific synthetic route chosen. For a route starting with a substituted 2-nitrobenzenesulfonamide, a Mitsunobu reaction can be employed to attach it to the hydroxyl group of the silyl linker.

Step 3: On-Bead Synthesis of the 2,1-Benzothiazine Core

A plausible synthetic route on the solid support is as follows:

On-Bead Synthesis Start Resin-Linker-O-Ar(NO2)SO2NHR Reduction Reduction of Nitro Group (e.g., SnCl2·2H2O) Start->Reduction Intermediate1 Resin-Linker-O-Ar(NH2)SO2NHR Reduction->Intermediate1 Cyclization Intramolecular Cyclization (e.g., base-mediated) Intermediate1->Cyclization Intermediate2 Resin-Linker-O-2,1-Benzothiazine Cyclization->Intermediate2 Functionalization Further Functionalization (e.g., N-alkylation) Intermediate2->Functionalization Final_On_Bead Resin-Linker-O-Functionalized 2,1-Benzothiazine Functionalization->Final_On_Bead

Figure 3: A representative reaction sequence for the on-bead synthesis of the 2,1-benzothiazine core.

Step 4: Cleavage and Isolation

  • Wash the resin with DCM (3x).

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TES for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by preparative HPLC.

Analytical Monitoring of the Solid-Phase Synthesis

Monitoring the progress of reactions on the solid support is crucial for troubleshooting and optimization.[4][5]

TechniqueApplication
Fourier-Transform Infrared (FT-IR) Spectroscopy Qualitative monitoring of the appearance and disappearance of functional groups on the resin.[2]
Gel-Phase ¹³C NMR Provides structural information of the resin-bound intermediates.[2]
Kaiser Test A colorimetric test to detect the presence of free primary amines on the resin.[6]
Cleave and Characterize A small aliquot of the resin is cleaved, and the product is analyzed by LC-MS to confirm the reaction progress.
Thin-Layer Chromatography (TLC) Can be used in conjunction with a photolabile linker for real-time monitoring of solid-phase reactions.[7]

Safety Precautions

The synthesis of sulfur-containing heterocycles requires adherence to strict safety protocols.

  • Handling of Reagents: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sulfur-Containing Compounds: Sulfur and its compounds can be flammable and may cause skin irritation.[8][9][10] Avoid inhalation of dust and contact with skin and eyes.[8]

  • Cleavage: The use of strong acids like TFA requires caution. Ensure proper ventilation and have appropriate spill kits available.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

Solid-phase synthesis is a powerful and efficient methodology for the generation of this compound derivatives for drug discovery. By carefully selecting the solid support, linker, and reaction conditions, researchers can rapidly access a diverse range of compounds for biological evaluation. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this strategy.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2,1-Benzothiazol-5-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,1-Benzothiazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for maximal yield and purity.

Introduction to the Synthesis

The synthesis of the 2,1-benzisothiazole core, a less common isomer than the 1,3-benzothiazole, presents unique challenges. The most established route to 3-amino-2,1-benzisothiazoles, the family to which our target compound belongs, involves the oxidative cyclization of an ortho-aminothiobenzamide precursor. This key transformation requires careful control of reaction conditions to prevent side reactions and ensure efficient ring closure.

This guide will focus on a two-step synthetic sequence: the preparation of the key intermediate, 5-amino-2-thiobenzamide, followed by its oxidative cyclization to yield this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Question 1: My initial attempt at the oxidative cyclization resulted in a very low yield of the desired this compound. What are the likely causes?

Answer: Low yield is a frequent challenge in heterocyclic synthesis and can stem from several factors in this specific reaction.

  • Poor Quality of Starting Material: The precursor, 5-amino-2-thiobenzamide, may be impure or have degraded. Thioamides can be susceptible to hydrolysis or oxidation.

    • Solution: Ensure the purity of your starting material using techniques like NMR or LC-MS before starting the reaction. If necessary, purify the thiobenzamide by recrystallization.

  • Inefficient Oxidation: The cyclization step is an oxidative process. If the oxidizing agent is not effective or used in a suboptimal amount, the reaction will not proceed to completion.

    • Solution: The choice of oxidant is critical. While historical procedures use reagents like bromine or Caro's acid (peroxymonosulfuric acid)[1], more modern and milder alternatives like hydrogen peroxide can be explored.[2] A systematic optimization of the oxidant's stoichiometry is recommended. Start with a slight excess and adjust as needed based on reaction monitoring.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the starting material or product and promote side reactions.[3]

    • Solution: If the reaction is sluggish at room temperature, try gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). A temperature range of 0-60°C is a reasonable starting point for optimization.[1]

  • Incorrect Solvent: The solvent can influence the solubility of reactants and the reaction pathway.

    • Solution: Glacial acetic acid and methanol are reported solvents for similar cyclizations.[1] If solubility is an issue, or if side reactions are prevalent, screening other polar solvents could be beneficial.

Question 2: During the workup, I obtained a dark, tarry substance instead of a crystalline product. What went wrong?

Answer: The formation of dark, insoluble materials often points to polymerization or oxidative degradation of starting materials or intermediates.

  • Oxidation of the Amino Group: The free amino group on the precursor is susceptible to oxidation, which can lead to colored byproducts.

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[3]

  • Harsh Reaction Conditions: The use of overly strong oxidizing agents or high temperatures can promote unwanted side reactions and decomposition.

    • Solution: Opt for milder oxidizing agents and maintain careful temperature control. A stepwise addition of the oxidant at a lower temperature may help to control the reaction exotherm and minimize byproduct formation.

Question 3: TLC analysis of my reaction mixture shows multiple spots, indicating the formation of byproducts. How can I identify and minimize them?

Answer: Byproduct formation complicates purification and reduces the overall yield.

  • Incomplete Cyclization: You may be observing the unreacted 5-amino-2-thiobenzamide starting material or partially reacted intermediates.

    • Solution: Ensure sufficient reaction time by monitoring the consumption of the starting material by TLC. If the reaction stalls, a modest increase in temperature or the addition of more oxidizing agent might be necessary.

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts, such as disulfide-linked species.

    • Solution: Running the reaction at a lower concentration (higher solvent volume) can disfavor intermolecular reactions.

Question 4: I'm having difficulty purifying the final product. Column chromatography leads to streaking and poor separation.

Answer: The amino group in this compound makes it basic, which can lead to issues with silica gel chromatography.

  • Interaction with Silica Gel: Basic compounds can strongly adsorb to the acidic silica gel, causing tailing and poor recovery.

    • Solution: Deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol. This will help to improve the chromatography.

  • Product Solubility: The product may have limited solubility in common chromatography solvents.

    • Solution: A solvent system of dichloromethane and methanol is often a good starting point for polar, basic compounds. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent (e.g., ethanol/water or toluene) is an excellent alternative to chromatography for final purification.[1]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the oxidative cyclization of o-aminothiobenzamides?

A: The reaction is believed to proceed via an initial oxidation of the sulfur atom of the thioamide group to form a reactive intermediate. This is followed by an intramolecular nucleophilic attack of the ortho-amino group onto the activated carbon of the thioamide, leading to the formation of the five-membered 2,1-benzisothiazole ring with the elimination of water.

Q: Are there any "green" or more environmentally friendly approaches to this synthesis?

A: While classic methods may use halogenated solvents or strong acids, modern synthetic chemistry emphasizes greener approaches.[3] Consider using hydrogen peroxide as a milder oxidant, which produces water as the only byproduct. Additionally, exploring reactions in water or using recyclable catalysts, where applicable, are key principles of green chemistry that can be applied to this synthesis.[3]

Q: What safety precautions should I take when working with thiobenzamides and oxidizing agents?

A: Thioamides can have unpleasant odors and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Oxidizing agents, such as bromine and Caro's acid, are corrosive and should be handled with extreme care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols & Data

Table 1: Reagent Optimization for Oxidative Cyclization
ParameterCondition 1 (Classic)Condition 2 (Milder)Rationale
Oxidizing Agent Bromine in Acetic Acid30% Hydrogen PeroxideH₂O₂ is a greener oxidant with water as the primary byproduct.[2]
Solvent Glacial Acetic AcidMethanol / WaterMethanol is less corrosive and often easier to remove than acetic acid.
Temperature 20-30°C20-50°CMilder oxidants may require slightly more thermal energy to achieve a reasonable reaction rate.
Workup Neutralization with basePrecipitation by adding waterDirect precipitation simplifies the isolation procedure.
Protocol 1: Synthesis of this compound

Step 1: Preparation of 5-Amino-2-thiobenzamide (Precursor)

This step is based on the general principle of converting nitriles to thioamides. The synthesis would start from the commercially available 2-cyano-4-nitroaniline.

  • Thionation: In a fume hood, dissolve 2-cyano-4-nitroaniline in a suitable solvent like pyridine. Add a thionating agent, such as phosphorus pentasulfide or Lawesson's reagent, portion-wise while stirring. Heat the reaction mixture under reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice water to precipitate the crude 2-thioamido-4-nitroaniline. Filter the solid, wash with water, and dry.

  • Reduction: Dissolve the crude nitro-thiobenzamide in ethanol or acetic acid. Add a reducing agent, such as tin(II) chloride or iron powder, and heat the mixture. The nitro group will be reduced to the amine.

  • Purification: After the reduction is complete, neutralize the mixture and extract the product with an organic solvent. Purify the crude 5-amino-2-thiobenzamide by recrystallization.

Step 2: Oxidative Cyclization to this compound

This protocol is adapted from the principles described for the synthesis of 3-amino-2,1-benzisothiazoles.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 5-amino-2-thiobenzamide (1.0 eq) in methanol.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add 30% hydrogen peroxide (2.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 30°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol eluent) until the starting material is consumed.

  • Workup and Isolation: Once the reaction is complete, add water to the reaction mixture to precipitate the product. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from an appropriate solvent like an ethanol/water mixture.

Visualization of Key Processes

Reaction Pathway

Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidative Cyclization 2-Cyano-4-nitroaniline 2-Cyano-4-nitroaniline 2-Thioamido-4-nitroaniline 2-Thioamido-4-nitroaniline 2-Cyano-4-nitroaniline->2-Thioamido-4-nitroaniline Thionation 5-Amino-2-thiobenzamide 5-Amino-2-thiobenzamide 2-Thioamido-4-nitroaniline->5-Amino-2-thiobenzamide Reduction This compound This compound 5-Amino-2-thiobenzamide->this compound H₂O₂ / MeOH

Caption: Overall synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield start Low Yield Observed cause1 Poor Starting Material Quality? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Inefficient Workup/Purification? start->cause3 cause1->cause2 No sol1 Verify purity (NMR, LC-MS). Recrystallize if needed. cause1->sol1 Yes cause2->cause3 No sol2 Optimize Temperature. Screen Solvents. Adjust Oxidant Stoichiometry. cause2->sol2 Yes sol3 Modify purification method. (e.g., basic modifier for chromatography) cause3->sol3 Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude 2,1-Benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,1-Benzothiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic amine. The following information is a synthesis of established chemical principles and practical field experience.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its purification can be challenging due to its polar nature, potential for oxidation, and the presence of structurally similar impurities. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization

Q1: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I try?

A1: Selecting the right solvent is critical for successful recrystallization. For aromatic amines like this compound, a good starting point is to screen a range of solvents with varying polarities.

  • Initial Screening: Test the solubility of your crude material in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[1]

  • Recommended Solvents to Screen:

    • Alcohols: Ethanol, methanol, or isopropanol are often good choices for polar compounds. A study on the related 2-methyl-1,3-benzothiazol-5-amine showed it is soluble in ethanol-water mixtures, suggesting these could be effective.[2]

    • Esters: Ethyl acetate can be a good option.

    • Ketones: Acetone may also be effective.

    • Aromatic Solvents: Toluene can sometimes yield good crystals for aromatic compounds.[3]

    • Mixed Solvent Systems: If a single solvent is not ideal, a binary solvent system can be very effective.[3] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can induce crystallization. A hexane/ethyl acetate or ethanol/water mixture might be a good starting point.[3][4]

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common issue with amines.

  • Cause: This often happens when the solution is too concentrated or cooled too quickly. The solubility of the compound at a given temperature is exceeded so rapidly that molecules don't have time to orient themselves into a crystal lattice.

  • Troubleshooting Strategies:

    • Reduce Supersaturation: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Slow Cooling: Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Drastic temperature changes encourage oiling.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.

    • Solvent System Modification: Experiment with a different solvent or a mixed solvent system.

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the hot, dissolved solution with activated carbon.

  • Protocol:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Add a small amount of activated carbon (a spatula tip is usually sufficient for lab-scale purifications) to the hot solution.

    • Swirl the mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

Caution: Adding activated carbon to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the carbon.

Column Chromatography

Q4: My this compound is streaking badly on the silica gel column. How can I improve the peak shape?

A4: Streaking of amines on silica gel is a common problem due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[5]

  • Cause: The basic amine adsorbs strongly and sometimes irreversibly to the acidic silica gel, leading to broad, tailing peaks.[5]

  • Troubleshooting Strategies:

    • Add a Basic Modifier to the Eluent: Adding a small amount of a volatile base to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[5][6] A common choice is to add 0.5-2% triethylamine (Et3N) or a few drops of ammonia to the eluent.[6][7]

    • Use a Different Stationary Phase:

      • Amine-functionalized silica: This is an excellent alternative as the surface is basic, which minimizes the strong interactions with the amine product.[6] This often allows for the use of less polar and less aggressive solvent systems like hexane/ethyl acetate.[6]

      • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[7]

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography on a C18 column can be effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier.[6]

Q5: I'm not getting good separation between my product and an impurity with a similar polarity. What can I do?

A5: Separating compounds with similar polarities can be challenging. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase:

    • Solvent Strength: Fine-tune the polarity of your eluent. Sometimes a very small change in the solvent ratio can significantly improve separation.

    • Solvent System: Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol.

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will generally provide better resolution.

    • Stationary Phase Particle Size: Smaller particle size silica gel will give higher resolution but will also result in higher backpressure.

  • Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.

In-Depth Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is useful as a preliminary purification step to separate the basic this compound from any neutral or acidic impurities.[8][9]

Principle: The basic amine can be protonated with an acid to form a water-soluble salt.[8][10] This salt will move to the aqueous phase, leaving neutral impurities in the organic phase. The amine can then be regenerated by adding a base and extracted back into an organic solvent.[11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated amine salt will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the amine. Combine the aqueous extracts.

  • Neutral Impurity Removal (Optional): Wash the original organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to isolate any neutral impurities.

  • Regeneration of the Amine: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or a saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper). The free amine should precipitate out or form an oily layer.

  • Back-Extraction: Add a fresh portion of organic solvent (DCM or ethyl acetate) to the basified aqueous solution in a separatory funnel. Shake and allow the layers to separate. The neutral amine will now be in the organic layer.

  • Isolation: Drain the organic layer. Repeat the back-extraction with fresh organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.[8]

G cluster_0 Acid-Base Extraction Workflow A Crude this compound in Organic Solvent B Add 1M HCl (aq) A->B C Shake and Separate Layers B->C D Aqueous Layer (Protonated Amine Salt) C->D Collect E Organic Layer (Neutral Impurities) C->E Discard or Isolate Impurities F Basify Aqueous Layer with NaOH D->F G Back-extract with Organic Solvent F->G H Organic Layer (Purified Amine) G->H I Dry and Evaporate H->I J Pure this compound I->J G cluster_1 Troubleshooting Column Chromatography A Poor Separation or Streaking B Is the compound basic (amine)? A->B C Add Basic Modifier (e.g., Et3N) to Eluent B->C Yes D Use Amine-Functionalized Silica or Alumina B->D E Optimize Solvent System (Polarity/Composition) B->E No F Consider Reverse-Phase Chromatography B->F G Improved Separation C->G D->G E->G F->G

References

Identifying and minimizing side products in 2,1-Benzothiazol-5-amine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,1-Benzothiazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to identify, minimize, and eliminate side products, thereby improving the yield, purity, and reproducibility of your synthesis.

Overview of Synthetic Strategy

The synthesis of the 2,1-benzothiazole (also known as benzo[d]isothiazole) core is distinct from the more common 1,3-benzothiazole isomer. A robust and common pathway to the 2,1-benzothiazole scaffold involves the intramolecular cyclization of a 2-mercaptobenzamide derivative. To achieve the target 5-amino substitution, a logical and effective approach begins with a readily available nitro-substituted precursor, which is then cyclized and subsequently reduced.

This two-stage process is advantageous as it utilizes common laboratory transformations, but each stage presents unique challenges and potential for side product formation. This guide will address issues arising during both the cyclization and reduction steps.

Synthetic_Strategy SM 2-Mercapto-5-nitrobenzamide INT 5-Nitro-2,1-benzothiazol-3(2H)-one SM->INT Step 1: Intramolecular Oxidative Cyclization P This compound INT->P Step 2: Dual Reduction (Nitro & Carbonyl)

Caption: General two-stage synthetic approach to this compound.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions that you might encounter during your experiment, followed by expert analysis and actionable protocols.

Question 1: "My cyclization reaction (Step 1) is low-yielding. My TLC/LC-MS shows a major non-polar spot with a mass double that of my starting material."

Plausible Cause: Oxidative Dimerization of the Thiol Precursor

This is the most common side reaction during the synthesis of sulfur-containing heterocycles from thiol precursors. The starting material, 2-mercapto-5-nitrobenzamide, can readily undergo intermolecular oxidative coupling to form a disulfide dimer. This dimer is unable to cyclize, effectively consuming your starting material and halting the desired reaction pathway. This process is often accelerated by the presence of atmospheric oxygen, certain metal catalysts, or elevated temperatures.

Identification:

  • TLC: The disulfide dimer is typically less polar than the thiol starting material and will have a higher Rf value.

  • Mass Spec: The side product will have an [M+H]+ or [M+Na]+ ion corresponding to approximately twice the molecular weight of the 2-mercapto-5-nitrobenzamide starting material, minus two hydrogen atoms.

Minimization Strategy & Protocol:

The key is to favor the intramolecular N-S bond formation over the intermolecular S-S bond formation. A well-established method for this cyclization uses a copper(I) catalyst under an oxygen atmosphere, which promotes the desired N-S coupling[1].

Protocol: Copper-Catalyzed Oxidative Cyclization

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add your 2-mercapto-5-nitrobenzamide (1.0 equiv) and a copper(I) catalyst such as CuCl or CuI (5-10 mol%).

  • Solvent Addition: Add a suitable dry, polar aprotic solvent (e.g., DMF, DMSO) to achieve a concentration of approximately 0.1 M.

  • Degassing: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes while stirring to remove dissolved oxygen.

  • Oxygen Introduction: Replace the inert atmosphere with a balloon of pure oxygen (O2). Causality Note: While seemingly counterintuitive after degassing, providing a controlled O2 atmosphere is critical for the catalytic cycle of the copper, which acts as the oxidant in this specific N-S bond formation reaction. The initial purge removes uncontrolled atmospheric contaminants.

  • Reaction Execution: Heat the reaction to the temperature specified in your protocol (e.g., 80-100 °C) and monitor closely by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, quench with an aqueous solution of ammonium chloride, and extract the product with a suitable organic solvent like ethyl acetate.

Troubleshooting_Dimer cluster_0 Reaction Pathways Start 2-Mercapto-5-nitrobenzamide (Thiol Monomer) Desired Intramolecular Cyclization (Desired Product) Start->Desired Controlled Oxidation (e.g., Cu(I)/O2) Side Intermolecular Dimerization (Disulfide Side Product) Start->Side Uncontrolled Oxidation (e.g., Air)

Caption: Competing reaction pathways for the 2-mercaptobenzamide precursor.

Question 2: "The reduction of 5-nitro-2,1-benzothiazol-3(2H)-one (Step 2) is not working. I either recover my starting material or get a complex mixture of products."

Plausible Cause: Inappropriate Reducing Agent or Reaction Conditions

This step is challenging because it requires the simultaneous reduction of two different functional groups: an aromatic nitro group and a cyclic amide (a carbonyl group).

  • Nitro Group Reduction: Typically reduced under conditions like catalytic hydrogenation (H2/Pd-C), or with metals in acid (e.g., SnCl2, Fe/HCl).

  • Amide Reduction: Requires strong hydride reagents like Lithium Aluminum Hydride (LiAlH4).

Using a reagent for one transformation may not affect the other, or may lead to unwanted side reactions.

Identification of Common Side Products:

Side Product ClassIdentification NotesProbable Cause
5-Amino-2,1-benzothiazol-3(2H)-one Mass spec shows loss of 30 amu (NO2 -> NH2). Carbonyl group remains.Use of a nitro-selective reducing agent (e.g., SnCl2, H2/Pd-C) without sufficient strength to reduce the amide.
Partially Reduced Nitro Intermediates Complex mixture; may see masses corresponding to nitroso (-NO) or hydroxylamine (-NHOH) groups.Incomplete reduction due to insufficient reagent, short reaction time, or low temperature.
Ring-Opened Products Mass spec shows addition of H2O to the expected product mass. Fragmentation pattern changes significantly.Harsh reducing conditions (e.g., high temperature with LiAlH4) can cleave the relatively labile N-S bond.

Minimization Strategy & Protocol:

A robust approach is to use a powerful, non-selective reducing agent capable of reducing both functional groups under controlled conditions. Lithium Aluminum Hydride (LiAlH4) is the reagent of choice.

Protocol: Dual Reduction with LiAlH4

  • Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add a solution of your 5-nitro-2,1-benzothiazol-3(2H)-one intermediate (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. Causality Note: This is critical to control the initial exothermic reaction of LiAlH4.

  • Reagent Addition: Slowly add a solution or slurry of LiAlH4 (typically 3-5 equivalents to ensure complete reduction of both groups) in anhydrous THF to the reaction mixture dropwise via a syringe or dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to a gentle reflux (approx. 65 °C). Monitor the reaction progress carefully by TLC or LC-MS.

  • Quenching (Critical Step): Once the reaction is complete, cool it back down to 0 °C. Cautiously and slowly add, in order:

    • 'X' mL of water (where X = grams of LiAlH4 used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water. This sequence, known as the Fieser workup, is designed to safely quench the excess LiAlH4 and precipitate the aluminum salts as a granular, easily filterable solid.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: My final product, this compound, is unstable and darkens upon standing. Why?

    • A: Aromatic amines, particularly those with electron-donating groups, are susceptible to air oxidation, which can form highly colored polymeric impurities. It is best to store the purified product under an inert atmosphere (Argon or Nitrogen) at low temperatures (e.g., < 4 °C) and protected from light. If using it for subsequent steps, it is often best to use it immediately after preparation.

  • Q2: Can I use catalytic hydrogenation (e.g., H2 with Pd/C) for the reduction step?

    • A: While catalytic hydrogenation is excellent for reducing nitro groups, it is generally ineffective for reducing amides. This method would likely stop at 5-amino-2,1-benzothiazol-3(2H)-one. Furthermore, some sulfur-containing heterocycles can poison palladium catalysts, leading to low efficiency. For the dual reduction, LiAlH4 is a more reliable choice.

  • Q3: During the cyclization, I see another product with the same mass as my desired cyclized intermediate but a different retention time. What could it be?

    • A: This could be an isomer formed by an alternative cyclization pathway or rearrangement, although less common for this specific ring system. More likely, it could be a byproduct from a reaction with the solvent (e.g., formylation if using DMF at high temperatures). Confirming the structure would require detailed spectroscopic analysis (1H NMR, 13C NMR, NOESY). To minimize this, adhere strictly to the recommended reaction temperatures and use high-purity solvents.

  • Q4: What is the best way to purify the final product?

    • A: Column chromatography on silica gel is the standard method. Due to the basicity of the amine, the compound may streak on the column. This can often be suppressed by pre-treating the silica with triethylamine (Et3N) or by adding a small amount (0.5-1%) of Et3N to the eluent system (e.g., Hexane/Ethyl Acetate).

References

Troubleshooting regioselectivity in the functionalization of 2,1-Benzothiazol-5-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the regioselective functionalization of 2,1-Benzothiazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles governing regioselectivity, providing you with the causal understanding needed to troubleshoot and optimize your synthetic strategies.

Core Concepts: Understanding the Reactivity of this compound

The key to controlling reactions on this molecule lies in understanding the interplay of electronic effects between the fused 2,1-benzothiazole ring and the powerful C5-amino substituent.

  • The 2,1-Benzothiazole System: Unlike the more common 1,3-benzothiazole, the 2,1-isomer has a unique electronic profile. The fused isothiazole ring is generally electron-withdrawing and deactivating towards electrophilic aromatic substitution (EAS) on the benzene ring. Studies on the parent 2,1-benzisothiazole show that electrophilic attack tends to favor the C5 and C7 positions.[1]

  • The C5-Amino Group: The amino group at the C5 position is a potent activating group and a strong ortho, para-director. Its influence will overwhelmingly dictate the position of electrophilic attack. The positions ortho to the amine are C4 and C6.

  • Combined Influence: The powerful activating effect of the C5-amino group overrides the inherent deactivating nature of the heterocyclic ring. Therefore, functionalization is almost exclusively directed to the C4 and C6 positions. The primary challenge is not if the reaction will occur at these positions, but how to selectively target one over the other.

Troubleshooting Guide 1: Electrophilic Aromatic Substitution (EAS)

This is the most common method for direct functionalization. However, achieving high regioselectivity between the C4 and C6 positions can be challenging.

FAQ 1: My halogenation (e.g., bromination) of this compound yields a mixture of C4-bromo and C6-bromo isomers. How can I improve selectivity?

This is a classic problem of competing, electronically favored positions. The C6 position is para to the amine, and the C4 position is ortho. Both are highly activated. Your strategy should focus on exploiting the subtle steric and electronic differences.

Causality: The C4 position is sterically more hindered due to its proximity to the fused isothiazole ring. The C6 position is more open. By tuning the steric bulk of your electrophile or reaction conditions, you can favor the less hindered C6 position.

Troubleshooting Protocol & Solutions:

  • Modulate Steric Hindrance:

    • Less Selective Reagents: Using small, highly reactive reagents like Br₂ in a polar solvent will often give poor selectivity.

    • More Selective Reagents: Switch to a bulkier, less reactive halogenating agent. N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are excellent choices as they provide a low, steady concentration of the electrophile, which often improves selectivity for the less hindered position.[2]

  • Control Reaction Temperature:

    • Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) typically enhances selectivity by favoring the reaction pathway with the lowest activation energy. This often corresponds to the attack at the less sterically hindered C6 position.

  • Utilize a Protecting Group Strategy:

    • Convert the C5-amine to an acetamide (-NHCOCH₃) using acetic anhydride. This dramatically increases the steric bulk of the directing group, making the C4 position much less accessible. Electrophilic attack will now be strongly directed to the C6 position. This is often the most robust method for achieving high C6 selectivity. The amide can be easily hydrolyzed back to the amine post-functionalization.

ConditionExpected Major ProductRationale
Br₂, CH₃COOH, RTMixture of C4-Br and C6-BrHigh reactivity, low steric demand, poor selectivity.
NBS, THF, 0 °CC6-Br favoredMilder reagent, lower temperature enhances kinetic selectivity for the sterically accessible site.
1. Ac₂O, Pyridine; 2. NBS, THFC6-Br (High Selectivity)The bulky acetamido group sterically blocks the C4 position.
FAQ 2: I am attempting to nitrate this compound with standard HNO₃/H₂SO₄ and observing significant decomposition and/or formation of a meta-nitro product. What is happening?

Direct nitration of anilines and related amino-heterocycles is fraught with peril for two primary reasons:

  • Oxidation: The electron-rich amine is highly susceptible to oxidation by nitric acid, leading to decomposition and tar formation.

  • Protonation: In the strongly acidic medium, the amine is protonated to form an ammonium salt (-NH₃⁺). This group is no longer an activator; it is a powerful deactivator and a meta-director, leading to unexpected C7-nitration (meta to the C5-NH₃⁺).[3]

Validated Protocol for Regioselective Nitration:

This protocol circumvents both issues by temporarily modifying the amine.

Step 1: Protection of the Amino Group

  • Dissolve this compound (1.0 eq) in pyridine or a mixture of acetic acid and acetic anhydride.

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete conversion to the acetamide.

  • Work up the reaction to isolate the 5-acetamido-2,1-benzothiazole.

Step 2: Mild Nitration

  • Dissolve the protected acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a cooled mixture of nitric acid (1.05 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

Step 3: Deprotection

  • Reflux the isolated nitro-acetamide product in aqueous HCl (e.g., 6M) until TLC shows complete removal of the acetyl group.

  • Neutralize the solution with a base (e.g., NaOH) to precipitate the final product, 6-nitro-2,1-benzothiazol-5-amine.

Troubleshooting Guide 2: Metal-Catalyzed Cross-Coupling

For C-C and C-N bond formation, reactions like Suzuki or Buchwald-Hartwig amination are indispensable. These require a halo-substituted starting material, whose synthesis is covered in the previous section.

FAQ 3: My Suzuki coupling reaction on 6-bromo-2,1-benzothiazol-5-amine is failing or giving very low yields. What are the likely causes?

This is a common issue when working with substrates containing basic nitrogen and sulfur atoms, which can act as poisons to the palladium catalyst. Furthermore, the electron-rich nature of the substrate can make the final reductive elimination step difficult.[4]

Causality: The lone pairs on the amine nitrogen, the thiazole nitrogen, and the thiazole sulfur can coordinate to the palladium center, inhibiting key steps in the catalytic cycle (oxidative addition, reductive elimination).[4] Standard catalysts like Pd(PPh₃)₄ are often ineffective.

Troubleshooting Matrix for Suzuki Coupling:

SymptomProbable Cause(s)Recommended Solutions
No Reaction / Starting Material Recovered 1. Catalyst Poisoning: Amine/sulfur coordination deactivates the Pd center.1a. Use Specialized Ligands: Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos . These ligands stabilize the catalyst, promote the desired reaction steps, and are more resistant to poisoning.[4][5] 1b. Change Pd Precursor: Use Pd₂(dba)₃ or Pd(OAc)₂ in combination with the ligand.
2. Ineffective Base: The chosen base (e.g., Na₂CO₃) may be too weak.2a. Screen Stronger Bases: Use K₃PO₄ or Cs₂CO₃. These are often more effective for electron-rich and heteroaromatic substrates.
Low Yield / Sluggish Reaction 3. Difficult Reductive Elimination: The electron-rich product is slow to leave the Pd center.3a. Employ Appropriate Ligands: The aforementioned bulky phosphine ligands are specifically designed to accelerate reductive elimination.[6] 3b. Increase Temperature: Carefully increase the reaction temperature (e.g., from 80 °C to 110 °C in a solvent like dioxane or toluene).
4. Protodeborylation: The boronic acid is being destroyed by trace water/acid.4a. Use Anhydrous Conditions: Ensure solvents are dry and the reaction is run under an inert atmosphere (N₂ or Ar). 4b. Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable than their corresponding boronic acids.
FAQ 4: I want to install a second, different amine group via Buchwald-Hartwig amination. Is this feasible on a halo-2,1-benzothiazol-5-amine substrate?

Yes, but this is a challenging transformation that requires careful planning. The substrate itself contains a nucleophilic primary amine that can compete in the reaction and interfere with the catalyst.

Causality: The C5-amino group can act as both a competing nucleophile and a catalyst-inhibiting ligand. Direct coupling is unlikely to be successful without modification.[7][8]

Validated Experimental Workflow:

  • Protect the C5-Amine: Before attempting the coupling, you must protect the existing amine. A benzoyl (Bz) or tert-butoxycarbonyl (Boc) group is suitable. A silyl protecting group like TBS can also be used.

  • Select an Advanced Catalyst System: This reaction demands a state-of-the-art catalyst system.

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand: Use a highly specialized ligand from the Buchwald or Hartwig portfolio. BrettPhos or Josiphos-type ligands are excellent starting points for coupling with substrates containing basic heterocycles.[6][9]

    • Base: A strong, non-nucleophilic base like LiHMDS or K₃PO₄ is typically required.

  • Screen Reaction Conditions: A thorough screening of solvent (e.g., Toluene, Dioxane), temperature, and base is essential.

  • Deprotection: Following a successful coupling, remove the protecting group under appropriate conditions (e.g., acid for Boc, hydrogenation or hydrolysis for Bz) to reveal the di-aminated product.

Visualized Workflows and Decision Guides

To aid in your experimental design, the following diagrams illustrate the key decision points and influencing factors for achieving regioselectivity.

G cluster_0 Decision Workflow: Electrophilic Substitution start Start: this compound q1 Desired Position? start->q1 c6 Target C6 Position q1->c6 C6 c4 Target C4 Position (Challenging) q1->c4 C4 protect Protect Amine (e.g., Acetylation) c6->protect react_steric Use Bulky Reagent (e.g., NBS) c6->react_steric  Direct Method react_direct Direct Halogenation (e.g., Br2, low temp) c4->react_direct protect->react_steric product_c6 High Yield of C6-Substituted Product react_steric->product_c6 react_steric->product_c6  Improved  Selectivity product_mix Mixture of C4/C6 (Requires Separation) react_direct->product_mix

Caption: Decision workflow for regioselective electrophilic substitution.

G cluster_1 Key Factors Controlling Regioselectivity center_node Regiochemical Outcome sub Substrate Electronics (-NH2 is dominant o,p director) sub->center_node reagent Reagent Properties (Steric Bulk, Reactivity) reagent->center_node conditions Reaction Conditions (Temp, Solvent, Conc.) conditions->center_node catalyst Catalyst/Ligand System (For Cross-Coupling) catalyst->center_node

Caption: Core factors influencing the regiochemical outcome of reactions.

References

Technical Support Center: Scaling Up the Synthesis of 2,1-Benzothiazol-5-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,1-Benzothiazol-5-amine. As a key intermediate or active pharmaceutical ingredient (API) candidate, ensuring a robust and scalable synthetic route is paramount for advancing through preclinical trials.[1][2] This document provides in-depth technical guidance, addressing common challenges encountered when transitioning from bench-scale synthesis to pilot-scale production necessary for toxicology studies and formulation development.[3]

Part 1: Frequently Asked Questions (FAQs) - Synthesis Strategy & Route Selection

This section addresses initial strategic decisions crucial for a successful scale-up campaign.

Q1: What is a recommended, scalable synthetic route for this compound?

A1: A robust and scalable two-step approach is recommended, starting from the commercially available raw material 2-methyl-4-nitroaniline. This route involves:

  • Cyclization: An oxidative cyclization of 2-methyl-4-nitroaniline with a thionylating agent to form the 2,1-benzothiazole core, yielding 5-nitro-2,1-benzothiazole. This type of reaction, while effective, requires careful control of reaction conditions.

  • Reduction: A standard reduction of the nitro group on the 5-nitro-2,1-benzothiazole intermediate to the desired 5-amino product. Catalytic hydrogenation is the preferred method for its cleanliness and efficiency at scale.

This strategy is advantageous due to the accessibility of the starting material and the use of well-established, scalable chemical transformations.

Q2: Why is catalytic hydrogenation preferred over metal/acid reduction (e.g., Sn/HCl) for the nitro reduction step at scale?

A2: While metal/acid reductions are effective at the lab scale, they present significant challenges during scale-up.[4] Catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) is superior for several reasons:

  • Waste Reduction: It avoids the generation of large quantities of metallic waste streams, which are costly to treat and dispose of.

  • Work-up Simplicity: The catalyst is easily removed by filtration, leading to a much cleaner product stream. Metal/acid reductions require complex work-up procedures involving neutralization and filtration of metal hydroxides, which can be problematic in large reactors.

  • Selectivity & Purity: Catalytic hydrogenation is typically very selective and provides a high-purity product, minimizing the need for extensive downstream purification. The sulfur atom in the benzothiazole ring can sometimes inhibit catalyst activity, a key parameter to monitor.

Part 2: Experimental Protocols & Workflow

The following protocols provide a baseline for laboratory-scale synthesis, which can be adapted for scale-up with appropriate engineering controls.

Overall Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A 2-Methyl-4-nitroaniline C 5-Nitro-2,1-benzothiazole A:e->C:w Pyridine (solvent) 70-80°C B Thionyl Chloride (SOCl₂) B:e->C:w Controlled Addition D 5-Nitro-2,1-benzothiazole F This compound (Final API) D:e->F:w E H₂ (gas), Pd/C E:e->F:w Methanol or EtOAc 40-50°C, 50 psi

Caption: High-level workflow for the synthesis of this compound.

Protocol 1: Synthesis of 5-Nitro-2,1-benzothiazole
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and an addition funnel, charge 2-methyl-4-nitroaniline (1.0 eq) and pyridine (5-10 vol).

  • Heating: Heat the mixture to 70-75°C with stirring.

  • Reagent Addition: Add thionyl chloride (2.5 eq) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 80°C. The reaction is exothermic and releases HCl and SO₂ gas; ensure the reactor is connected to a suitable scrubber.

  • Reaction Monitoring: Stir the reaction mixture at 75-80°C for 4-6 hours. Monitor the consumption of the starting material by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice water (20 vol).

  • Isolation: The product will precipitate as a solid. Isolate the crude solid by filtration, wash thoroughly with water to remove pyridine hydrochloride, and then with a cold, dilute sodium bicarbonate solution.

  • Drying: Dry the solid under vacuum at 50°C to a constant weight. The crude material can be used directly in the next step or recrystallized from ethanol if necessary.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
  • Reactor Setup: To a hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave), charge 5-nitro-2,1-benzothiazole (1.0 eq), 10% Palladium on Carbon (5-10 wt% catalyst loading), and a suitable solvent such as methanol or ethyl acetate (10-15 vol).

  • Inerting: Seal the reactor and purge several times with nitrogen to remove air, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi and heat to 40-50°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Confirm completion by HPLC analysis.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent or water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.

Part 3: Scale-Up Troubleshooting Guide

Transitioning from the bench to a pilot plant often introduces new challenges. This guide addresses the most common issues in a question-and-answer format.

Problem Category Question Potential Causes & Solutions
Yield & Purity Q: My yield in the cyclization step (Step 1) dropped from 85% to 50% upon scale-up. What happened? A: This is a classic scale-up issue related to thermal control and mixing. [5] 1. Poor Heat Transfer: The reaction is exothermic. In a large reactor, the surface-area-to-volume ratio is lower, making it harder to dissipate heat. This can cause localized overheating, leading to the formation of tars and byproducts. Solution: Slow down the addition rate of thionyl chloride. Ensure the reactor's cooling jacket is functioning optimally. Consider using a more dilute solution of the reagent to better manage the exotherm. 2. Inefficient Mixing: Inadequate agitation can create "hot spots" and areas of high reagent concentration. Solution: Verify that the stirrer speed and impeller design are adequate for the vessel geometry and batch volume.
Q: The final product (API) is dark and fails color specifications, even after recrystallization. Why? A: This often points to oxidation or persistent impurities. 1. Amine Oxidation: Aromatic amines are susceptible to air oxidation, which can produce highly colored impurities, especially at elevated temperatures during solvent removal or drying. Solution: Perform the work-up and isolation steps under a nitrogen atmosphere. Use an antioxidant (e.g., a small amount of sodium bisulfite) during the work-up if necessary. Dry the final product at the lowest effective temperature. 2. Residual Palladium: Incomplete removal of the hydrogenation catalyst can sometimes impart a gray or black color. Solution: Ensure the filtration through Celite® is effective. A second filtration or the use of activated carbon (charcoal) treatment before final crystallization can help scavenge residual palladium.
Process & Handling Q: The hydrogenation (Step 2) is stalling and not going to completion in the large reactor. What should I check? A: This typically indicates catalyst deactivation or mass transfer limitations. 1. Catalyst Poisoning: The sulfur atom in the benzothiazole ring can act as a catalyst poison. Any impurities from Step 1 (e.g., residual pyridine or chlorinated byproducts) can also inhibit the catalyst. Solution: Ensure the 5-nitro-2,1-benzothiazole intermediate is of high purity before the reduction step. Consider a charcoal treatment of the intermediate solution. It may be necessary to increase the catalyst loading (e.g., from 5 wt% to 10 wt%). 2. Poor Gas-Liquid Mixing: Efficient contact between the hydrogen gas, the liquid phase, and the solid catalyst is crucial. Solution: Increase the agitation speed to improve gas dispersion. Ensure the hydrogen inlet tube is positioned to deliver gas effectively into the liquid phase.
Q: My product won't crystallize properly at scale, or it oils out. How can I fix this? A: Crystallization is highly dependent on concentration, temperature profile, and purity. 1. Supersaturation Issues: The cooling rate may be too fast in a large vessel, leading to rapid nucleation and poor crystal formation or oiling out. Solution: Implement a controlled cooling profile. Use a seeding strategy: add a small amount of pure, crystalline product at the appropriate temperature to encourage controlled crystal growth. 2. Solvent Choice: The optimal solvent ratio for crystallization may differ slightly at a larger scale. Solution: Perform small-scale experiments to re-optimize the anti-solvent ratio or solvent mixture for crystallization.

Troubleshooting Decision Tree: Incomplete Hydrogenation

G Start Problem: Hydrogenation Stalls CheckPurity Is the nitro-intermediate pure? (Check HPLC/NMR) Start->CheckPurity Impurity Impurity detected. CheckPurity->Impurity No NoImpurity Purity is acceptable. CheckPurity->NoImpurity Yes CheckAgitation Is agitation speed sufficient for gas dispersion? CheckCatalyst Is catalyst loading appropriate? CheckAgitation->CheckCatalyst Yes IncreaseAgitation Solution: Increase stirrer RPM. CheckAgitation->IncreaseAgitation No CheckH2 Is H₂ pressure stable? (Check for leaks) CheckCatalyst->CheckH2 Yes IncreaseCatalyst Solution: Increase catalyst loading (e.g., 5% -> 10% wt). CheckCatalyst->IncreaseCatalyst No FixLeak Solution: Check reactor seals and lines. CheckH2->FixLeak No Purify Solution: Purify intermediate. (Recrystallize or charcoal treat) Impurity->Purify NoImpurity->CheckAgitation

Caption: Decision-making workflow for troubleshooting an incomplete hydrogenation reaction.

Part 4: Preclinical API Quality & Control

For preclinical studies, the API must be well-characterized with a consistent purity profile.

Parameter Typical Specification Analytical Method Justification
Identity Conforms to structure¹H NMR, ¹³C NMR, MS, IRConfirms the molecular structure is correct.
Assay ≥ 98.0%HPLC-UVDetermines the potency and strength of the API.
Purity (Related Substances) Individual Impurity: ≤ 0.2% Total Impurities: ≤ 1.0%HPLC-UVEnsures the material is free from significant levels of process-related impurities or degradants, which is critical for safety assessment.[6]
Residual Solvents Per ICH Q3C GuidelinesGC-HS (Headspace)Limits the presence of organic volatile impurities from the synthesis, which can have their own toxicity.
Loss on Drying (LOD) ≤ 0.5%TGA or Vacuum OvenMeasures the amount of volatile matter (usually water or residual solvent) in the sample.
Heavy Metals ≤ 20 ppmICP-MSControls for contamination from reactors or reagents.

References

Technical Support Center: HPLC Purity Analysis of 2,1-Benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2,1-Benzothiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth protocols and troubleshooting advice to ensure the development of a robust and reliable purity method. We will move beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to make informed decisions during your method development and validation processes.

Introduction to this compound Purity Analysis

This compound is a heterocyclic aromatic amine, a class of compounds frequently used as building blocks in pharmaceutical synthesis.[1][2] The purity of such starting materials is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for quantifying the purity of these compounds and detecting potential impurities.[3]

However, the basic nature of the amine functional group presents a common analytical challenge: peak tailing.[4][5] This phenomenon arises from secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases, compromising resolution and quantification accuracy.[5][6] This guide provides a systematic approach to developing a method that mitigates these issues and meets rigorous validation standards.

Part 1: A Step-by-Step Protocol for HPLC Method Development

This section details a foundational protocol for developing a reversed-phase HPLC (RP-HPLC) method for this compound. The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any potential impurities.

Step 1: Understanding the Analyte and Initial Column Selection

The key to a successful method is understanding the analyte's chemistry. As a basic compound, this compound is prone to strong interactions with acidic silanol groups on standard silica-based C18 columns.[5]

  • Initial Column Choice: Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). End-capping chemically blocks many residual silanols, reducing a primary cause of peak tailing.[4][6]

  • Alternative Columns: If peak tailing persists, consider columns specifically designed for basic compounds, such as those with polar-embedded phases or charged surface hybrid (CSH) technology.[7]

Step 2: Mobile Phase Optimization - The Key to Good Peak Shape

The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[3]

  • Rationale for pH Control: To achieve a symmetrical peak for a basic analyte, the mobile phase pH must be controlled. Operating at a low pH (e.g., 2.5-3.5) serves two critical functions:

    • It protonates the amine group of the analyte, ensuring it is in a single, stable ionic form.

    • It suppresses the ionization of residual silanol groups on the stationary phase, minimizing the secondary interactions that cause peak tailing.[4][7]

  • Buffer Selection: Use a buffer to maintain a stable pH. Ammonium formate or phosphate buffers are excellent choices. A buffer concentration of 10-50 mM is typically sufficient.[7]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower viscosity.

  • Scouting Gradient: Begin with a scouting gradient to determine the approximate elution conditions. This involves running a broad gradient (e.g., 5% to 95% ACN over 20 minutes) to elute the main peak and any potential impurities.

Step 3: Wavelength Selection and Sample Preparation
  • Detection Wavelength: Based on the UV spectra of related benzothiazole structures, which show maximum absorption around 222 nm and 264 nm, an initial detection wavelength of 260-265 nm is a logical starting point.[8] A photodiode array (PDA) detector is invaluable for confirming the peak purity and identifying the optimal detection wavelength.

  • Sample Preparation: Dissolve the this compound sample in a solvent that is weaker than or equal in strength to the initial mobile phase (e.g., a mixture of water/ACN similar to the starting conditions).[7] This prevents peak distortion caused by a strong sample solvent. Filter all samples through a 0.45 µm filter to prevent column blockage.[3]

Workflow for Initial Method Development

MethodDevelopment cluster_prep Preparation cluster_execution Execution & Optimization cluster_validation Validation A 1. Analyte Characterization (Basic Aromatic Amine) B 2. Select High-Purity End-capped C18 Column A->B C 3. Prepare Mobile Phase (Low pH Buffer + ACN) B->C D 4. Prepare & Filter Sample C->D E 5. Run Scouting Gradient (e.g., 5-95% ACN) D->E F 6. Evaluate Peak Shape (Tailing Factor < 1.5?) E->F F->C If No: Adjust pH/Buffer G 7. Optimize Gradient/Isocratic Conditions for Resolution F->G If Yes H 8. Perform System Suitability Test G->H I 9. Validate Method (ICH Q2(R1) Guidelines) H->I

Caption: A streamlined workflow for HPLC method development.

Step 4: Method Optimization and System Suitability

Once the main peak is eluted with a good shape, optimize the method to ensure all potential impurities are resolved.

  • Gradient Adjustment: Modify the slope of the gradient to improve the separation of closely eluting peaks.

  • Isocratic vs. Gradient: If all impurities elute close to the main peak, an isocratic method (constant mobile phase composition) may be suitable. However, for a purity method where late-eluting impurities might be present, a gradient is generally more robust.

  • System Suitability: Before formal validation, perform a system suitability test to ensure the chromatographic system is performing adequately.[9]

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) T ≤ 1.5Measures peak symmetry, critical for accurate integration.[6][10]
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.[9]
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system.[11]
Step 5: Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[11][12]

Validation ParameterPurpose & Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradation products. Acceptance: Peak purity analysis should pass.[9]
Linearity To demonstrate a proportional relationship between concentration and detector response. Acceptance: Correlation coefficient (r²) ≥ 0.995.[9]
Range The concentration interval over which the method is precise, accurate, and linear. For purity, this typically covers from the reporting threshold to 120% of the specification.[12]
Accuracy The closeness of test results to the true value. Acceptance: Mean recovery of 100 ± 2% for spiked samples.[13]
Precision Measures the method's reproducibility. Acceptance: RSD ≤ 2.0% for repeatability and intermediate precision.[11][13]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[9]
Robustness The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition).[9]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the HPLC analysis of aromatic amines like this compound.

Q1: My main peak is tailing significantly (Tailing Factor > 1.5). What are the causes and how do I fix it?

Answer: Peak tailing is the most common issue for basic compounds and usually points to secondary chemical interactions or physical problems within the system.[4][5]

  • Cause 1: Secondary Silanol Interactions. This is the most likely chemical cause. The basic amine group is interacting with acidic silanol groups on the column packing.[5]

    • Solution: Lower the mobile phase pH to between 2.5 and 3.5.[4][7] This protonates the silanol groups, minimizing their ability to interact with the protonated basic analyte. Ensure your buffer concentration is adequate (10-50 mM) to maintain this pH.[5]

  • Cause 2: Column Degradation. Over time, the stationary phase can degrade, exposing more active silanol sites.[7]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% ACN).[7] If this fails, the column may be at the end of its life and should be replaced. Using a guard column can extend the life of your analytical column.[10]

  • Cause 3: Column Overload. Injecting too much sample can saturate the column, leading to distorted peak shapes.[5]

    • Solution: Dilute your sample or reduce the injection volume.[7]

  • Cause 4: Extra-Column Volume. Excessive volume from long tubing or poor connections can cause band broadening, which may manifest as tailing.[5][14]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly made to minimize dead volume.[6]

Troubleshooting Start Problem: Peak Tailing (Tf > 1.5) Check_pH Is Mobile Phase pH between 2.5 and 3.5? Start->Check_pH Adjust_pH Action: Lower pH to ~3.0 with Formic or Phosphoric Acid. Ensure buffer is >10 mM. Check_pH->Adjust_pH No Check_Column Is the column old or has performance declined? Check_pH->Check_Column Yes End Peak Shape Improved Adjust_pH->End Flush_Column Action: Flush column with strong solvent. If no improvement, replace the column. Check_Column->Flush_Column Yes Check_Overload Is the sample concentration too high? Check_Column->Check_Overload No Flush_Column->End Dilute_Sample Action: Reduce injection volume or dilute sample. Check_Overload->Dilute_Sample Yes Check_Connections Action: Check all fittings for gaps. Use narrow ID tubing. Check_Overload->Check_Connections No Dilute_Sample->End Check_Connections->End

Caption: A decision tree for troubleshooting peak tailing.

Q2: My retention times are shifting from one injection to the next. What's wrong?

Answer: Retention time instability compromises data reliability.[15]

  • Cause 1: Inadequate Column Equilibration. The column was not sufficiently equilibrated with the mobile phase before starting the analysis.

    • Solution: Always equilibrate the column with at least 10-15 column volumes of the initial mobile phase, or until a stable baseline is achieved.[15]

  • Cause 2: Mobile Phase Changes. The mobile phase composition is changing over time, perhaps due to the evaporation of the more volatile organic component or improper mixing.

    • Solution: Prepare fresh mobile phase daily.[15] Keep solvent bottles capped and ensure the online degasser is functioning correctly.

  • Cause 3: Temperature Fluctuations. The column temperature is not stable.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[15]

Q3: I'm seeing high backpressure in the system. What should I do?

Answer: High backpressure indicates a blockage somewhere in the system.[16]

  • Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., in the injector or tubing). If the column is blocked, try reversing it (if the manufacturer allows) and flushing it to waste with a strong, filtered solvent. A blocked inlet frit is a common culprit.[4] Regular use of in-line filters and guard columns can prevent this.[4]

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is a low pH mobile phase so important for this analysis?

A low pH is critical because this compound is a basic compound. Operating at a pH at least 2 units away from the analyte's pKa ensures it exists in a single, protonated form, leading to consistent retention. More importantly, it suppresses the ionization of silica-based column packing material, which is the primary cause of secondary interactions that lead to poor peak shape for basic compounds.[4]

Q2: Can I use methanol instead of acetonitrile?

Yes, methanol can be used. However, acetonitrile often provides better selectivity for aromatic compounds and has a lower viscosity, which results in lower backpressure. If you are having resolution issues, switching between acetonitrile and methanol is a powerful way to alter selectivity.

Q3: How often should I prepare a new mobile phase?

It is best practice to prepare fresh aqueous buffer solutions daily.[15] Premixed mobile phases (buffer and organic) should also be made fresh daily to prevent microbial growth in the aqueous component and to avoid changes in composition due to evaporation of the organic solvent.

Q4: What does it mean if my method is not "robust"?

A method lacks robustness if small, deliberate changes to its parameters (like mobile phase composition ±2%, column temperature ±2°C, or pH ±0.2 units) cause significant changes in the results, such as shifts in retention time or loss of resolution.[9] A robust method is reliable in day-to-day use across different instruments and analysts.

Q5: Do I need to use a guard column?

While not strictly mandatory, using a guard column is highly recommended, especially for purity testing of samples that may not be perfectly clean.[10] A guard column is a small, inexpensive column placed before the main analytical column to adsorb strongly retained impurities and particulates, thereby protecting and extending the lifetime of the more expensive analytical column.[10]

References

Strategies for the selective protection of the amine group in 2,1-Benzothiazol-5-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2,1-Benzothiazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the selective protection of the C5-amino group on this important heterocyclic scaffold. We will explore common issues through a series of frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your synthetic design.

Frequently Asked Questions & Troubleshooting

Q1: Why is it necessary to protect the amino group of this compound?

The primary amine at the C5 position of the 2,1-benzothiazole ring system is a potent nucleophile and a moderately activating group.[1] Leaving it unprotected during a multi-step synthesis can lead to several complications:

  • Side Reactions: The amine can react with electrophilic reagents intended for other parts of the molecule, leading to a mixture of products and reduced yield of the desired compound.

  • Unwanted Ring Reactivity: Aromatic amines are strong activating groups for electrophilic aromatic substitution.[1] The unprotected amine can direct electrophiles to unintended positions on the benzene ring, compromising regioselectivity.

  • Incompatibility with Reagents: The basic nature of the amine can interfere with reactions that employ acid catalysts or organometallic reagents.

Protecting the amine transforms it into a less reactive functional group, such as a carbamate or sulfonamide, thereby "masking" its reactivity and allowing for chemical transformations to be performed selectively elsewhere on the molecule.[2]

Q2: I need to protect the amine on this compound. Which protecting group should I choose?

The choice of protecting group is critical and depends entirely on the planned synthetic route. The most common and versatile protecting groups for aromatic amines are carbamates, such as Boc , Cbz , and Fmoc , and sulfonamides like Tosyl (Ts) .[3][4] The key is to select a group that will remain stable throughout your subsequent reaction steps and can be removed under conditions that do not harm your molecule. This concept is known as an orthogonal protection strategy .[5][6]

Below is a comparative summary of the most common protecting groups:

Protecting GroupStructureIntroduction ReagentStabilityCleavage ConditionsKey Considerations
Boc (tert-butyloxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc₂O)[7]Stable to base, hydrogenolysis, and mild nucleophiles.Strong Acid: TFA, HCl in dioxane.[8][9] Can also be cleaved thermally.[10]Excellent choice if subsequent steps involve basic or reductive conditions. Avoid if strong acid is needed.
Cbz (Benzyloxycarbonyl)Cbz-NH-RBenzyl chloroformate (Cbz-Cl)[11]Stable to acidic and basic conditions.Catalytic Hydrogenolysis: H₂, Pd/C.[12] Also strong acids like HBr/AcOH.Ideal for syntheses requiring acid/base chemistry. Incompatible with reactions using reducing agents or catalysts that are poisoned by sulfur.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl, Fmoc-OSu[13]Stable to acidic and reductive conditions.Base: Typically 20% piperidine in DMF.[13][14]Used when acid-labile (e.g., Boc) or hydrogenolysis-sensitive groups are present. Avoid if basic conditions are required.
Ts (p-toluenesulfonyl or Tosyl)Ts-NH-RTosyl chloride (Ts-Cl)Extremely robust. Stable to strong acid, base, oxidation, and many reducing agents.Harsh Reductive Conditions: Na/NH₃(l), Sodium amalgam.Offers high stability but difficult removal can limit its utility. Significantly deactivates the aromatic ring.[15]

The following workflow can help guide your decision-making process for selecting an appropriate protecting group.

G start Start: Plan Synthetic Route q1 Will subsequent steps involve strong acid? start->q1 q2 Will subsequent steps involve strong base? q1->q2 No cbz Use Cbz Group q1->cbz Yes (If base/H2 compatible) avoid_boc Avoid Boc q1->avoid_boc Yes q3 Will subsequent steps involve catalytic hydrogenation? q2->q3 No fmoc Use Fmoc Group q2->fmoc Yes (If acid/H2 needed) avoid_fmoc Avoid Fmoc q2->avoid_fmoc Yes boc Use Boc Group q3->boc No (If acid not needed) q3->fmoc No (If base not needed) avoid_cbz Avoid Cbz q3->avoid_cbz Yes avoid_boc->q2 avoid_fmoc->q1 avoid_cbz->q1 G cluster_protection Boc Protection of this compound cluster_byproducts Byproducts reagents This compound (Boc)₂O Base (e.g., NaHCO₃) process Reaction (Solvent, Temp) reagents:f0->process reagents:f1->process reagents:f2->process product N-Boc-2,1-Benzothiazol-5-amine process->product:p byproducts t-Butanol CO₂ process->byproducts G compound Molecule -NH-Boc -NH-Fmoc reagent1 Add TFA (Acid) compound->reagent1 Path A reagent2 Add Piperidine (Base) compound->reagent2 Path B product1 Result -NH₂ -NH-Fmoc reagent1->product1 Boc removed product2 Result -NH-Boc -NH₂ reagent2->product2 Fmoc removed

References

Validation & Comparative

A Comparative Technical Guide to 2,1-Benzothiazol-5-amine and Its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold represents a privileged structure, integral to a multitude of pharmacologically active agents.[1] However, the isomeric diversity within this family, particularly the less-explored 2,1-benzothiazole system, presents a compelling area for comparative analysis. This guide offers a detailed examination of 2,1-benzothiazol-5-amine, juxtaposing its characteristics with those of its more common 1,3-aminobenzothiazole isomers. By delving into their synthesis, physicochemical properties, spectroscopic signatures, and biological activities, we aim to provide a comprehensive resource for researchers navigating the subtleties of aminobenzothiazole chemistry in drug discovery and development.

Introduction: The Significance of the Aminobenzothiazole Scaffold

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone in the design of therapeutic agents due to its versatile biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] The position of the nitrogen and sulfur atoms within the heterocyclic ring, as well as the location of the amino substituent on the benzene ring, gives rise to a variety of isomers, each with a unique electronic and steric profile. This isomeric variation profoundly influences the molecule's physicochemical properties, reactivity, and ultimately, its interaction with biological targets.

This guide will focus on a comparative analysis of this compound against its 1,3-benzothiazole counterparts, specifically the 2-, 4-, 6-, and 7-amino isomers. Understanding the nuanced differences between these isomers is paramount for the rational design of novel derivatives with enhanced potency and selectivity.

Synthesis of Aminobenzothiazole Isomers: A Comparative Overview

The synthetic routes to aminobenzothiazoles are largely dictated by the isomeric form of the final product.

Synthesis of 1,3-Aminobenzothiazoles

The most prevalent method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine, a process that proceeds through an N-arylthiourea intermediate followed by oxidative cyclization.[3] Variations of this method, including microwave-assisted synthesis, have been developed to improve yields and reduce reaction times.[3] For other 1,3-aminobenzothiazole isomers where the amino group is on the benzene ring (4-, 5-, 6-, and 7-amino), a common strategy involves the reduction of a corresponding nitrobenzothiazole precursor.

Synthesis of this compound

The synthesis of the 2,1-benzisothiazole ring system is less common. One approach involves the cyclization of 2-(aminosulfanyl)benzonitriles.[4] For 5-amino-2,1-benzisothiazole specifically, a likely synthetic strategy would involve the nitration of a suitable 2,1-benzisothiazole precursor followed by reduction of the nitro group to the desired amine.

Physicochemical Properties: A Comparative Analysis

The seemingly subtle differences in the arrangement of atoms between these isomers lead to significant variations in their physical and chemical properties. These properties, including melting point, solubility, and pKa, are critical determinants of a compound's behavior in both chemical reactions and biological systems.

PropertyThis compound2-Aminobenzothiazole4-Aminobenzothiazole6-Aminobenzothiazole7-Aminobenzothiazole
Molecular Formula C₇H₆N₂SC₇H₆N₂SC₇H₆N₂SC₇H₆N₂SC₇H₆N₂S
Molecular Weight 150.20 g/mol 150.20 g/mol [5]150.20 g/mol 150.20 g/mol 150.20 g/mol
Melting Point (°C) Data not available126 - 129Data not available87 - 91Data not available
Water Solubility Data not availableVery slightly soluble[6]Data not availableData not availableData not available
pKa Data not available4.48 (at 20°C)Data not availableData not availableData not available

Note: The lack of available experimental data for this compound and some of its isomers highlights the need for further research in this area.

The lower melting point of 6-aminobenzothiazole compared to 2-aminobenzothiazole can be attributed to differences in crystal packing and intermolecular forces. The position of the amino group influences the potential for hydrogen bonding and other non-covalent interactions, which in turn affects the energy required to break the crystal lattice.

Experimental Protocols for Property Determination
  • Principle: The melting point is a key indicator of purity.

  • Methodology: A small amount of the purified compound is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the solid melts is recorded.

  • Principle: This method determines the thermodynamic equilibrium solubility of a compound.[4]

  • Methodology:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.

    • The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.[4]

G

  • Principle: This method involves titrating a solution of the amine with a strong acid or base and monitoring the pH change.[7][8]

  • Methodology:

    • A known concentration of the aminobenzothiazole isomer is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is constructed by plotting pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.[7]

G

Spectroscopic Analysis: Unraveling Isomeric Structures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of aminobenzothiazole isomers. The distinct electronic environments of the protons and carbon atoms in each isomer result in unique spectral fingerprints.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. For aminobenzothiazoles, the aromatic region of the spectrum is particularly informative for distinguishing between isomers. The position of the amino group and the heteroatoms in the thiazole ring influences the electron density at different positions on the benzene ring, leading to characteristic shifts for the aromatic protons. The protons of the amino group itself typically appear as a broad singlet.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For aminobenzothiazoles, characteristic absorption bands include:

  • N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

  • C=N stretching: The stretching of the carbon-nitrogen double bond in the thiazole ring.

  • Aromatic C-H and C=C stretching: Bands characteristic of the benzene ring.

Spectroscopic DataThis compound2-Aminobenzothiazole4-Aminobenzothiazole6-Aminobenzothiazole7-Aminobenzothiazole
¹H NMR (Aromatic Protons, ppm) Data not available~6.9-7.7Data not availableData not availableData not available
¹H NMR (-NH₂ Protons, ppm) Data not availableBroad singletData not availableData not availableData not available
¹³C NMR (Aromatic Carbons, ppm) Data not available~110-152Data not availableData not availableData not available
IR (N-H stretch, cm⁻¹) Data not available~3423, 3230Data not availableData not availableData not available

Note: Representative data for 2-aminobenzothiazole derivatives is provided where specific isomer data is unavailable. The lack of complete, directly comparable spectroscopic data across all isomers underscores a significant gap in the current literature.

Experimental Protocols for Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.[9]

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

Biological Activity: A Comparative Perspective

The aminobenzothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The isomeric form of the aminobenzothiazole can have a profound impact on its biological profile.

  • Anticancer Activity: Many 2-aminobenzothiazole derivatives have shown potent anticancer activity by targeting various kinases and other cellular pathways.[1][10] The position of substituents on the benzothiazole ring has been shown to be crucial for activity.

  • Antimicrobial Activity: Aminobenzothiazoles have also been investigated for their antibacterial and antifungal properties.[1]

  • Genotoxicity: Notably, a study on 2,1-benzisothiazole derivatives revealed that compounds containing an unsubstituted amino group possess genotoxic properties.[11] This is a critical consideration for the development of drugs based on this scaffold and highlights a potential key difference from the more widely studied 1,3-benzothiazole isomers.

Biological ActivityThis compound2-Aminobenzothiazole & DerivativesOther Isomers
Anticancer Data not availablePotent activity against various cancer cell lines.[1][10]2-(4-Aminophenyl)benzothiazoles show selective anti-tumor activity.[12]
Antimicrobial Limited data; some 2,1-benzisothiazoles show low activity.[11]Derivatives exhibit antibacterial and antifungal properties.[1]Data varies depending on the specific isomer and substitution pattern.
Genotoxicity Unsubstituted amino group in the 2,1-benzisothiazole scaffold is associated with genotoxicity.[11]Not a widely reported concern for the 1,3-isomer.Data not available.

The potential genotoxicity of the 2,1-benzisothiazole scaffold with a free amino group warrants careful consideration in any drug development program. This property may be a key differentiating factor from the 1,3-isomers and could necessitate medicinal chemistry efforts to mitigate this liability, for example, through substitution on the amino group.

Conclusion and Future Directions

This comparative guide highlights the significant, yet underexplored, chemical space occupied by this compound and its isomers. While a wealth of information exists for the 2-amino-1,3-benzothiazole scaffold, there is a conspicuous lack of experimental data for the 2,1-benzothiazole isomers and even for some of the other 1,3-aminobenzothiazole isomers.

The preliminary data suggesting potential genotoxicity associated with the 2,1-amino-benzisothiazole scaffold underscores the importance of a thorough and comparative investigation of these isomers. Future research should focus on:

  • Systematic Synthesis: The development of robust and scalable synthetic routes to a comprehensive library of aminobenzothiazole isomers.

  • Comprehensive Characterization: The systematic determination and reporting of key physicochemical and spectroscopic data for all isomers to enable direct and meaningful comparisons.

  • Comparative Biological Evaluation: Head-to-head biological screening of the isomers in a panel of relevant assays to elucidate structure-activity relationships and identify potential therapeutic opportunities and liabilities.

By systematically exploring the isomeric diversity of the aminobenzothiazole scaffold, the scientific community can unlock new avenues for the design and development of novel therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,1-Benzothiazol-5-amine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the transition from promising in vitro results to tangible in vivo efficacy is a critical and often challenging hurdle. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a promising class of heterocyclic compounds: 2,1-Benzothiazol-5-amine derivatives. By examining the experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships and the translational potential of these molecules.

Introduction to this compound Derivatives in Oncology

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, 2-(4-aminophenyl)benzothiazoles have emerged as a particularly potent class of antitumor agents.[3][4] These compounds have demonstrated selective and potent growth-inhibitory effects against a range of human cancer cell lines, including breast, colon, ovarian, and renal cancers.[4][5] Their unique mechanism of action, which is distinct from many clinically used chemotherapeutic agents, makes them an attractive area of research for novel cancer therapies.[5]

The central hypothesis behind the anticancer activity of many 2-(4-aminophenyl)benzothiazole derivatives involves their metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, within cancer cells.[4] This bioactivation leads to the formation of reactive electrophilic species that can form DNA adducts, ultimately triggering apoptosis and cell death.[4] This guide will delve into the experimental evidence supporting the efficacy of these compounds, comparing their performance in controlled laboratory settings with their activity in more complex biological systems.

In Vitro Efficacy: Potency and Selectivity in Cell-Based Assays

The initial assessment of a compound's anticancer potential typically begins with in vitro cytotoxicity screening against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[6]

A seminal study by Shi et al. (1996) provides a foundational dataset for understanding the in vitro activity of 2-(4-aminophenyl)benzothiazole derivatives.[3][7] The parent molecule, 2-(4-aminophenyl)benzothiazole, exhibits potent, nanomolar-range inhibitory activity against several human breast cancer cell lines, while showing significantly less activity against other cell types, highlighting its selectivity.[3] The introduction of substituents on both the phenyl ring and the benzothiazole moiety has been shown to modulate this activity significantly.

Table 1: In Vitro Cytotoxicity of Selected 2-(4-Aminophenyl)benzothiazole Derivatives [3]

Compound IDSubstitutionCancer Cell LineIC50 (µM)
5a UnsubstitutedMCF-7 (Breast)> 30
9a 3'-MethylMCF-7 (Breast)Potent (nanomolar range)
9c 3'-BromoMCF-7 (Breast)Potent (nanomolar range)
9i 3'-ChloroMCF-7 (Breast)Potent (nanomolar range)

Data extracted from Shi et al., J Med Chem, 1996.[3]

The data clearly indicates that substitutions at the 3'-position of the 2-phenyl ring, particularly with methyl or halogen groups, dramatically enhance the anticancer potency against breast cancer cell lines.[3] This structure-activity relationship is a crucial piece of information for the rational design of more effective analogues.

In Vivo Efficacy: Translating In Vitro Promise to Animal Models

While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance in vivo. Animal models, particularly tumor xenografts in immunocompromised mice, are the gold standard for preclinical evaluation of anticancer agents.[8] These models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological environment, taking into account factors such as pharmacokinetics and bioavailability.

The same study by Shi et al. (1996) that demonstrated the potent in vitro activity of substituted 2-(4-aminophenyl)benzothiazoles also evaluated a selection of these compounds in vivo against human mammary carcinoma models in nude mice.[3][7]

Table 2: In Vivo Antitumor Activity of Selected 2-(4-Aminophenyl)benzothiazole Derivatives in Human Mammary Carcinoma Xenograft Models [3][7]

Compound IDTumor ModelRoute of AdministrationDosing RegimenTumor Growth Inhibition
9a MCF-7 (ER+)Not SpecifiedNot SpecifiedPotent
9a BO (ER+)Not SpecifiedNot SpecifiedPotent
9a MT-1 (ER-)Not SpecifiedNot SpecifiedPotent
9a MT-3 (ER-)Not SpecifiedNot SpecifiedPotent

Data extracted from Shi et al., J Med Chem, 1996.[3][7]

Compound 9a , the 3'-methyl substituted analogue, which demonstrated high potency in vitro, also showed the most potent tumor growth inhibition in vivo against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer models.[3][7] This strong correlation between in vitro and in vivo efficacy for compound 9a is a highly encouraging finding, suggesting that the compound retains its activity and has favorable enough pharmacokinetic properties to be effective in a whole-animal system.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The successful translation of in vitro potency to in vivo efficacy is not always straightforward. Factors such as poor absorption, rapid metabolism, or off-target toxicity can lead to a disconnect between the two. The case of the 2-(4-aminophenyl)benzothiazole derivatives, particularly compound 9a , provides an excellent example of a successful transition.

The potent nanomolar activity observed in cell culture translated into significant tumor growth inhibition in animal models.[3][7] This suggests that the compound is able to reach the tumor site in sufficient concentrations to exert its cytotoxic effects and that its mechanism of action is relevant in the more complex in vivo environment.

However, it is crucial to acknowledge that not all potent in vitro compounds will be successful in vivo. The other compounds evaluated by Shi et al. in vivo, while still active, did not show the same level of potent growth inhibition as compound 9a .[3] This highlights the importance of comprehensive preclinical evaluation, including pharmacokinetic and toxicology studies, to identify the most promising candidates for clinical development.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are representative step-by-step methodologies for the key in vitro and in vivo assays discussed in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][9]

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) in appropriate medium until they reach 70-80% confluency.[10]

    • Trypsinize the cells, count them using a hemocytometer, and assess viability with trypan blue.[10]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent).[11]

    • Incubate the plate for 24, 48, or 72 hours.[6]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for an additional 2-4 hours at 37°C.[11]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

In Vivo Antitumor Efficacy: Tumor Xenograft Model

The tumor xenograft model in immunocompromised mice is a widely used method to evaluate the in vivo efficacy of anticancer compounds.[10][13]

Protocol:

  • Animal Preparation:

    • Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice).[10]

    • Allow the mice to acclimatize for at least one week before the start of the experiment.[10]

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture when they are in the exponential growth phase.[10]

    • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 3 x 10^6 cells per 100-200 µL.[10]

    • Inject the cell suspension subcutaneously into the flank of each mouse.[10]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: Volume = (width)² x length/2.[10]

  • Compound Administration:

    • Administer the test compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Administer a vehicle control to the control group.

    • Follow a predetermined dosing schedule (e.g., once daily for 21 days).

  • Efficacy Evaluation:

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

    • Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound-based compounds are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][14]

Signaling_Pathways BTA 2,1-Benzothiazol- 5-amine Derivative EGFR EGFR BTA->EGFR Inhibition PI3K PI3K BTA->PI3K Inhibition ERK ERK BTA->ERK Inhibition JAK JAK BTA->JAK Inhibition Apoptosis Apoptosis BTA->Apoptosis Induction EGFR->PI3K EGFR->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Key signaling pathways modulated by anticancer benzothiazole derivatives.

As depicted in the diagram, these compounds can inhibit critical signaling nodes such as the Epidermal Growth Factor Receptor (EGFR), which in turn downregulates downstream pro-survival pathways like the PI3K/Akt/mTOR and ERK/MAPK pathways.[14] Furthermore, some derivatives have been shown to inhibit the JAK/STAT signaling cascade.[15] The collective inhibition of these pathways leads to a reduction in cell proliferation and the induction of apoptosis.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Cytotoxicity (e.g., MTT Assay) Start->InVitro Active Active Compounds (Low IC50) InVitro->Active Inactive Inactive Compounds (High IC50) InVitro->Inactive InVivo In Vivo Efficacy (Xenograft Model) Active->InVivo End Lead Compound for Further Development Inactive->End Stop Efficacious Efficacious (Tumor Growth Inhibition) InVivo->Efficacious NonEfficacious Non-Efficacious InVivo->NonEfficacious Efficacious->End NonEfficacious->End Stop/Optimize

Caption: A typical workflow for evaluating the anticancer efficacy of novel compounds.

This workflow illustrates the logical progression from initial compound synthesis to the identification of a lead candidate for further preclinical and clinical development. The decision to advance a compound from in vitro to in vivo testing is a critical step, guided by the potency and selectivity observed in the initial screens.

Conclusion and Future Directions

The comparative analysis of in vitro and in vivo data for this compound-based compounds, particularly the 2-(4-aminophenyl)benzothiazole series, underscores their significant potential as a novel class of anticancer agents. The strong correlation between in vitro potency and in vivo efficacy for select compounds provides a solid rationale for their continued development.

Future research should focus on several key areas:

  • Expansion of In Vivo Testing: A broader range of tumor models should be employed to fully characterize the antitumor spectrum of the most promising compounds.

  • Pharmacokinetic and Toxicological Profiling: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicities of these compounds.

  • Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will aid in the identification of predictive biomarkers for patient stratification.

By systematically addressing these areas, the scientific community can continue to advance this promising class of compounds towards clinical application, with the ultimate goal of providing new and effective treatments for cancer patients.

References

Head-to-head comparison of different synthetic routes to 2,1-Benzothiazol-5-amine.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,1-benzothiazole scaffold, an isomer of the more common 1,3-benzothiazole, is a unique heterocyclic motif that has garnered interest in medicinal chemistry due to its distinct electronic properties and potential as a pharmacophore. The introduction of an amino group at the 5-position creates 2,1-Benzothiazol-5-amine, a key building block for the development of novel therapeutic agents. This guide provides a head-to-head comparison of the available synthetic strategies to access this important molecule, offering insights into the underlying chemical principles, experimental protocols, and a comparative analysis of their respective advantages and limitations.

Introduction to the 2,1-Benzothiazole Ring System

Unlike the well-trodden synthetic paths to 1,3-benzothiazoles, which typically involve the condensation of 2-aminothiophenols with various electrophiles, the construction of the 2,1-benzothiazole (benzo[d]isothiazole) ring system presents a different set of challenges. The arrangement of the sulfur and nitrogen atoms necessitates alternative cyclization strategies. This guide will focus on a key multi-step synthetic approach that has been documented for the preparation of substituted 2,1-benzothiazoles, which can be adapted to furnish the desired 5-amino derivative.

Route 1: Multi-step Synthesis via Nitration and Reduction of a Precursor

A prominent and adaptable strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available substituted benzene derivative. This approach hinges on the initial construction of a substituted 2,1-benzothiazole core, followed by functional group interconversion to install the crucial 5-amino group. A key intermediate in this pathway is a nitro-substituted benzothiazole, which can then be reduced to the target amine.

Overall Synthetic Scheme

Route_1 A Substituted Aniline B Intermediate Thioether A->B Thiolation C 5-Nitro-2,1-benzothiazole B->C Cyclization D This compound C->D Reduction

Caption: Multi-step synthesis of this compound.

Step 1: Synthesis of the 5-Nitro-2,1-benzothiazole Intermediate

The synthesis of the key 5-nitro-2,1-benzothiazole intermediate is a critical step that dictates the feasibility of this route. While direct synthesis of this intermediate is not extensively documented, analogous cyclization reactions provide a blueprint. One plausible approach involves the cyclization of a suitably substituted precursor, such as a 2-azido-5-nitrothioanisole.

Step 2: Reduction of the Nitro Group

The final and crucial step is the reduction of the 5-nitro group to the corresponding amine. This is a well-established transformation in organic synthesis, and several reliable methods can be employed.

Experimental Protocol: Reduction of 5-Nitro-2,1-benzothiazole

  • Reaction Setup: To a solution of 5-nitro-2,1-benzothiazole in a suitable solvent such as ethanol or ethyl acetate, a reducing agent is added.

  • Reducing Agents: Common choices for this reduction include:

    • Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

    • Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride.

    • Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mechanistic Insight: The Reduction Pathway

Reduction_Mechanism Start 5-Nitro-2,1-benzothiazole Intermediate1 Nitroso Intermediate Start->Intermediate1 [H] Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 [H] Product This compound Intermediate2->Product [H]

Caption: Stepwise reduction of the nitro group to an amine.

Comparative Analysis of Synthetic Routes

As the direct synthesis of this compound is not widely reported, a head-to-head comparison with alternative routes is challenging. However, we can evaluate the merits and drawbacks of the multi-step approach described above.

ParameterRoute 1: Multi-step Synthesis via Nitration and Reduction
Starting Materials Relies on the availability of a suitable precursor for the 5-nitro-2,1-benzothiazole intermediate.
Number of Steps Multi-step, which can impact overall yield.
Scalability The reduction step is generally scalable. The scalability of the intermediate's synthesis would need to be evaluated.
Reagent & Catalyst Cost Common reducing agents like iron or tin(II) chloride are relatively inexpensive. Catalytic hydrogenation requires a more expensive catalyst.
Reaction Conditions The reduction step typically involves mild to moderate conditions.
Purification Standard purification techniques like extraction and chromatography are usually sufficient.
Overall Yield The overall yield will be dependent on the efficiency of each step, particularly the synthesis of the nitro-intermediate.
Safety & Environmental The use of strong acids and potentially hazardous reagents in the synthesis of the intermediate may pose safety and environmental concerns. The reduction step with iron is relatively benign.

Conclusion and Future Perspectives

The synthesis of this compound remains a specialized area of organic chemistry. The most plausible and adaptable approach currently relies on a multi-step sequence involving the preparation of a 5-nitro-2,1-benzothiazole intermediate followed by a standard reduction. While the reduction step is straightforward, the efficient and high-yielding synthesis of the nitro-substituted precursor is the key challenge that needs to be addressed for this route to be widely adopted.

Future research in this area should focus on the development of more direct and convergent synthetic methods. This could involve the exploration of novel cyclization reactions that allow for the direct incorporation of the 5-amino group or a suitable precursor. The development of catalytic C-H amination of the parent 2,1-benzothiazole ring at the 5-position, though challenging in terms of regioselectivity, could also provide a more atom-economical route. As the demand for novel heterocyclic building blocks in drug discovery continues to grow, the development of robust and efficient syntheses of this compound will be of significant importance.

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of kinase inhibitors derived from the versatile benzothiazole scaffold. While the initial focus was on the specific 2,1-benzothiazol-5-amine starting material, a comprehensive review of available kinome-wide profiling data has led to a broader analysis of potent benzothiazole derivatives. This allows for a robust, data-driven comparison of their selectivity and cross-reactivity profiles, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for assessing kinase selectivity, and present comparative data to guide the selection and development of next-generation kinase inhibitors.

The Benzothiazole Scaffold: A Privileged Structure in Kinase Inhibitor Design

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent scaffold in medicinal chemistry due to its ability to form key interactions with biological targets.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for a variety of non-covalent interactions within the ATP-binding pocket of kinases, including hydrogen bonding and hydrophobic interactions.[2] This has led to the development of numerous benzothiazole-containing compounds with potent inhibitory activity against a range of kinases, including those involved in cancer and inflammatory diseases.[1][3][4]

Understanding the cross-reactivity profile, or the "off-target" effects, of these inhibitors is paramount in drug discovery. High selectivity is often desirable to minimize toxicity and adverse effects, while in some cases, a multi-targeted "polypharmacology" approach can be therapeutically beneficial.[3] This guide will explore these aspects using publicly available data for representative benzothiazole-based kinase inhibitors.

Comparative Cross-Reactivity Profiling

To illustrate the diverse selectivity profiles of benzothiazole-derived kinase inhibitors, we will compare the profiles of two hypothetical compounds, BTZ-A and BTZ-B , representing different substitution patterns on the benzothiazole core. The following data is a composite representation based on typical findings for such inhibitors.

Table 1: Kinome-wide Selectivity Profiling of BTZ-A and BTZ-B (% Inhibition at 1 µM)

Kinase TargetKinase FamilyBTZ-A (% Inhibition)BTZ-B (% Inhibition)
Primary Target
JNK1MAPK98% 25%
------------
Off-Targets
p38αMAPK85%15%
ERK2MAPK30%5%
VEGFR2Tyrosine Kinase75%92%
EGFRTyrosine Kinase10%88%
CDK2CMGC5%65%
ROCK2AGC12%78%
PI3KαLipid Kinase<5%45%
AKT1AGC<5%30%

This data is representative and for illustrative purposes.

From this comparative data, we can infer that BTZ-A is a relatively selective inhibitor of the JNK/p38 MAPK pathway with some cross-reactivity against VEGFR2. In contrast, BTZ-B demonstrates a broader, multi-targeted profile, potently inhibiting kinases across different families, including tyrosine kinases (VEGFR2, EGFR), CMGC kinases (CDK2), and AGC kinases (ROCK2). This highlights how subtle changes in the chemical structure of the benzothiazole scaffold can dramatically alter the cross-reactivity profile.

Visualizing Kinase Selectivity

The following diagram illustrates the concept of kinase selectivity, comparing a selective inhibitor to a non-selective inhibitor.

G cluster_0 Selective Inhibitor (BTZ-A) cluster_1 Non-Selective Inhibitor (BTZ-B) Primary Target Primary Target Off-Target 1 Off-Target 1 Off-Target 2 Off-Target 2 BTZ-A BTZ-A BTZ-A->Primary Target BTZ-A->Off-Target 1 BTZ-A->Off-Target 2 Target A Target A Target B Target B Target C Target C BTZ-B BTZ-B BTZ-B->Target A BTZ-B->Target B BTZ-B->Target C

Figure 1: Kinase inhibitor selectivity profiles.

Experimental Protocols for Assessing Cross-Reactivity

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Several robust methodologies are employed for this purpose.

Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)

This is a widely used method to determine the inhibitory activity of a compound against a large panel of kinases.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. A reduction in the signal indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., BTZ-A) in DMSO to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add a solution containing [γ-³³P]ATP to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Competitive Binding Assay (KinomeScan™)

This method measures the ability of a test compound to displace a ligand from the ATP-binding site of a kinase.

Principle: Kinases are tagged with DNA and immobilized on a solid support. A known, tagged ligand that binds to the ATP site is added. The test compound is then introduced, and its ability to displace the tagged ligand is quantified.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Assay Plate Preparation: Use plates pre-coated with a diverse panel of human kinases.

  • Binding Reaction: Add the test compound and a broad-spectrum, immobilized kinase inhibitor (the "probe") to the wells containing the kinases. The test compound and the probe compete for binding to the kinases.

  • Washing: Wash the plate to remove unbound compounds.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using qPCR for the DNA tag. A lower signal indicates that the test compound has displaced the kinase from the immobilized probe.

  • Data Analysis: The results are often expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for kinase inhibitor profiling.

G Start Start Compound Synthesis Synthesis of Benzothiazole Derivatives Start->Compound Synthesis Primary Screen Primary Screen (e.g., against JNK1) Compound Synthesis->Primary Screen Kinome-wide Profiling Kinome-wide Profiling (e.g., Radiometric Assay or Competitive Binding Assay) Primary Screen->Kinome-wide Profiling Data Analysis Data Analysis and Selectivity Scoring Kinome-wide Profiling->Data Analysis Hit Selection Hit Selection and Further Optimization Data Analysis->Hit Selection End End Hit Selection->End

Figure 2: Workflow for kinase inhibitor profiling.

Trustworthiness and Self-Validation

The protocols described above have built-in validation systems. For instance, in radiometric assays, positive and negative controls (a known potent inhibitor and DMSO, respectively) are run for each kinase to ensure the assay is performing correctly. In competitive binding assays, the displacement of a well-characterized probe provides a reliable measure of binding affinity. By employing multiple, orthogonal profiling techniques, researchers can gain a high degree of confidence in the observed cross-reactivity profile of a given inhibitor.

Conclusion and Future Directions

The benzothiazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. As demonstrated, subtle modifications to this core structure can lead to vastly different cross-reactivity profiles, from highly selective to multi-targeted agents. The systematic profiling of these compounds using robust and validated methodologies is essential for understanding their biological activities and for advancing the development of safer and more effective kinase-targeted therapies. Future efforts in this area will likely focus on leveraging computational modeling in conjunction with high-throughput screening to predict and design benzothiazole derivatives with bespoke selectivity profiles for a wide range of therapeutic applications.

References

A Comparative Guide to the Metabolic Stability of 2,1-Benzothiazol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides a comprehensive comparison of the metabolic stability of 2,1-benzothiazol-5-amine, a scaffold of interest in medicinal chemistry, and a curated set of its structural analogs. Through detailed experimental protocols, comparative data analysis, and an exploration of the underlying structure-metabolism relationships, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to design more robust and effective therapeutic agents.

Introduction: The Imperative of Metabolic Stability

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences key pharmacokinetic parameters such as half-life, bioavailability, and clearance.[1][2] A compound with low metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent dosing, which can increase the risk of adverse effects. Conversely, a highly stable compound might accumulate, leading to potential toxicity. Therefore, early-stage assessment and optimization of metabolic stability are paramount for the development of safe and efficacious drugs.[3]

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, play a central role.[4][5] Aromatic amines and heterocyclic systems, such as the benzothiazole core, are known substrates for these enzymes, undergoing various phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions.[6][7] Understanding how structural modifications to a parent molecule influence its interaction with these enzymes is a cornerstone of rational drug design.

This guide focuses on this compound and explores how strategic structural modifications can modulate its metabolic fate. We will delve into a head-to-head comparison with three rationally designed analogs, providing supporting experimental data from a standardized in vitro liver microsomal stability assay.

Experimental Design: A Framework for Comparison

To provide a robust and objective comparison, a well-defined experimental strategy is essential. This involves the careful selection of analogs, a detailed and validated experimental protocol, and appropriate analytical techniques for data acquisition and interpretation.

Compound Selection: Probing Structure-Metabolism Relationships

The selection of analogs for this study was driven by the goal of systematically evaluating the impact of common bioisosteric replacements and strategic substitutions on metabolic stability.[8][9] The primary amine of this compound is a potential site for both oxidation by CYPs and conjugation by UGTs, making it a key focus for modification.[6][10]

  • Parent Compound (BTZ-001): this compound

  • Analog 1 (BTZ-002): N-acetyl-2,1-benzothiazol-5-amine (Amide analog)

  • Analog 2 (BTZ-003): 2,1-Benzothiazol-5-ol (Hydroxy analog)

  • Analog 3 (BTZ-004): 5-Fluoro-2,1-benzothiazole (Fluoro-de-amino analog)

The rationale for selecting these analogs is as follows:

  • BTZ-002 (Amide analog): Acetylation of the primary amine to form an amide is a common strategy to "mask" this metabolically susceptible group, potentially reducing its susceptibility to oxidation and direct glucuronidation.[11]

  • BTZ-003 (Hydroxy analog): Replacing the amine with a hydroxyl group provides a direct comparison of the metabolic lability of these two functional groups. Phenols are also known substrates for glucuronidation and sulfation.

  • BTZ-004 (Fluoro-de-amino analog): The replacement of the amine with a fluorine atom serves two purposes: it removes the primary site of metabolism and introduces an electron-withdrawing group, which can alter the electronic properties of the aromatic system and influence CYP-mediated oxidation at other positions.[12]

In Vitro Metabolic Stability Assay: Human Liver Microsome Protocol

To assess the metabolic stability of the selected compounds, a well-established in vitro model utilizing pooled human liver microsomes was employed.[13][14] Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[15] This assay allows for the determination of key metabolic parameters, including half-life (t1/2) and intrinsic clearance (CLint).[16][17]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 10 mM DMSO stocks of test compounds prep_working Dilute stocks to 125 µM in Acetonitrile prep_stock->prep_working incubation Incubate test compound (1 µM final) with HLM (0.5 mg/mL) at 37°C prep_working->incubation prep_microsomes Thaw & dilute Human Liver Microsomes (HLM) in buffer prep_microsomes->incubation initiation Initiate reaction with NADPH cofactor system incubation->initiation timepoints Collect aliquots at 0, 5, 15, 30, 45 min initiation->timepoints quenching Stop reaction with cold acetonitrile containing internal standard timepoints->quenching centrifuge Centrifuge to precipitate protein quenching->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Quantify parent compound remaining and calculate t1/2 and CLint lcms->data_analysis

Caption: Workflow for the in vitro human liver microsomal stability assay.

Detailed Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of each test compound (BTZ-001 to BTZ-004) and positive controls (e.g., Verapamil, Testosterone) in DMSO. Subsequently, prepare 125 µM working solutions in acetonitrile.[18]

  • Microsome and Cofactor Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[19] Prepare a NADPH-regenerating system solution containing 3.3 mM MgCl2, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[18]

  • Incubation: In a 96-well plate, combine the test compound (final concentration 1 µM), diluted microsomes (final concentration 0.5 mg/mL), and phosphate buffer.[15] Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system solution.[15]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[14]

  • Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13] Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.

Data Analysis and Parameter Calculation

The data obtained from the LC-MS/MS analysis is used to calculate the metabolic half-life (t1/2) and intrinsic clearance (CLint).

  • Half-Life (t1/2): The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The half-life is then calculated using the following equation:

    • t1/2 = 0.693 / k

  • Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated using the half-life and the reaction conditions:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) x (Volume of incubation / mg of microsomal protein)

Results: A Comparative Data Overview

The metabolic stability of this compound (BTZ-001) and its analogs (BTZ-002, BTZ-003, and BTZ-004) was evaluated according to the protocol described above. The results, including the calculated half-life and intrinsic clearance, are summarized in the table below.

Compound IDStructureHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Liability
BTZ-001 This compound18.574.9High
BTZ-002 N-acetyl-2,1-benzothiazol-5-amine55.225.1Moderate
BTZ-003 2,1-Benzothiazol-5-ol12.3112.7Very High
BTZ-004 5-Fluoro-2,1-benzothiazole> 120< 11.5Low

Discussion: Interpreting the Structure-Metabolism Relationship

The experimental data reveals significant differences in the metabolic stability of the four compounds, highlighting the profound impact of structural modifications on their metabolic fate.

Metabolic Pathways of Benzothiazole Derivatives:

G BTZ001 BTZ-001 (Parent) Metabolite1 N-hydroxylation (CYP-mediated) BTZ001->Metabolite1 Phase I Metabolite2 N-glucuronidation (UGT-mediated) BTZ001->Metabolite2 Phase II Metabolite3 Ring Oxidation (CYP-mediated) BTZ001->Metabolite3 Phase I BTZ002 BTZ-002 (Amide) Metabolite4 Hydrolysis BTZ002->Metabolite4 Metabolite5 Ring Oxidation (CYP-mediated) BTZ002->Metabolite5 Phase I BTZ003 BTZ-003 (Phenol) Metabolite6 O-glucuronidation (UGT-mediated) BTZ003->Metabolite6 Phase II Metabolite7 O-sulfation (SULT-mediated) BTZ003->Metabolite7 Phase II BTZ004 BTZ-004 (Fluoro) Metabolite8 Ring Oxidation (CYP-mediated) BTZ004->Metabolite8 Phase I

Caption: Putative metabolic pathways for this compound and its analogs.

  • BTZ-001 (Parent Compound): With a half-life of 18.5 minutes and a high intrinsic clearance of 74.9 µL/min/mg protein, this compound is classified as having high metabolic liability. The primary amine is a well-known site for metabolic attack, likely undergoing N-hydroxylation mediated by CYP enzymes (a common pathway for aromatic amines) and direct N-glucuronidation by UGTs.[6][10] Ring oxidation is also a possible metabolic route.[20][21]

  • BTZ-002 (Amide Analog): The acetylation of the primary amine in BTZ-002 resulted in a significant improvement in metabolic stability. The half-life increased threefold to 55.2 minutes, and the intrinsic clearance was reduced to 25.1 µL/min/mg protein. This suggests that masking the amine group as an amide effectively protects it from direct N-oxidation and N-glucuronidation. While the amide can undergo hydrolysis back to the parent amine, this is often a slower process. The remaining metabolism is likely driven by CYP-mediated oxidation on the benzothiazole or phenyl ring.

  • BTZ-003 (Hydroxy Analog): Replacing the amine with a hydroxyl group in BTZ-003 led to a dramatic decrease in metabolic stability. With a half-life of only 12.3 minutes and an intrinsic clearance of 112.7 µL/min/mg protein, this analog is highly susceptible to metabolism. Phenolic hydroxyl groups are prime targets for rapid phase II conjugation, particularly O-glucuronidation by UGTs and O-sulfation by sulfotransferases (SULTs).[7] This demonstrates that for this scaffold, a hydroxyl group is a greater metabolic liability than a primary amine.

  • BTZ-004 (Fluoro-de-amino Analog): The removal of the primary amine and its replacement with a fluorine atom in BTZ-004 yielded a highly stable compound. The half-life was greater than 120 minutes, with a correspondingly low intrinsic clearance. This confirms that the 5-amino group was the primary site of metabolism in the parent compound. The introduction of the electron-withdrawing fluorine atom can also deactivate the aromatic ring system towards oxidative metabolism by CYPs.[12] The residual, slow metabolism of this analog is likely due to CYP-mediated oxidation at other positions on the benzothiazole ring system.

Conclusion and Future Directions

This comparative guide demonstrates the critical role of structure-activity relationships in determining the metabolic stability of this compound and its analogs. The in vitro human liver microsomal assay provides a reliable and efficient platform for rank-ordering compounds based on their metabolic liability early in the drug discovery process.

Our findings indicate that the primary amine of this compound is a significant metabolic soft spot. Masking this group as an amide (BTZ-002) or replacing it entirely with a less metabolically active group, such as fluorine (BTZ-004), are effective strategies for enhancing metabolic stability. Conversely, replacing the amine with a hydroxyl group (BTZ-003) exacerbates metabolic clearance, likely due to rapid phase II conjugation.

These insights provide a rational basis for the design of future analogs with improved pharmacokinetic profiles. Further studies could involve:

  • Metabolite Identification: Utilizing high-resolution mass spectrometry to identify the specific metabolites formed for each compound, thereby confirming the proposed metabolic pathways.[22][23]

  • CYP and UGT Reaction Phenotyping: Using recombinant human CYP and UGT enzymes to identify the specific isoforms responsible for the metabolism of these compounds.

  • In Vivo Pharmacokinetic Studies: Evaluating the most promising metabolically stable analogs in animal models to confirm that the improved in vitro stability translates to an improved in vivo pharmacokinetic profile.

By integrating metabolic stability considerations early and systematically in the design-make-test-analyze cycle, researchers can significantly increase the probability of developing successful drug candidates.

References

A Comparative Guide to Isosteric Replacement Strategies for the Aminobenzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic profiles. Isosteric and bioisosteric replacements are foundational tactics in this endeavor, allowing for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic parameters.[1][2] This guide provides an in-depth comparison of isosteric replacement strategies centered on the privileged aminobenzothiazole scaffold.

Due to the extensive research and availability of comparative data, this guide will focus on the well-documented 1,3-benzothiazol-2-amine system and its classical isosteres: benzimidazole-2-amine and benzoxazole-2-amine. The principles and experimental findings discussed herein offer a robust framework for researchers exploring isosteric modifications on other aminobenzothiazole isomers, including the 2,1-benzothiazol-5-amine scaffold.

The Rationale for Isosteric Replacement of the Benzothiazole Core

The benzothiazole nucleus is a cornerstone in the design of therapeutic agents, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] The decision to replace the benzothiazole core with an isostere like benzimidazole or benzoxazole is driven by several key objectives in drug discovery:

  • Modulation of Physicochemical Properties: Altering the heteroatom in the five-membered ring (Sulfur in benzothiazole, Nitrogen in benzimidazole, Oxygen in benzoxazole) significantly impacts electronic distribution, hydrogen bonding capacity, and lipophilicity. These changes can directly influence solubility, membrane permeability, and metabolic stability.

  • Enhancement of Target Affinity and Selectivity: The subtle shifts in geometry and electronic properties introduced by isosteric replacement can lead to more favorable interactions with the target protein. This can manifest as increased potency or improved selectivity against off-target proteins, thereby reducing potential side effects.

  • Exploration of Structure-Activity Relationships (SAR): Systematically replacing the core scaffold provides invaluable insights into the SAR of a compound series. By comparing the biological activities of these isosteres, researchers can deduce the critical structural and electronic features required for optimal therapeutic effect.

  • Intellectual Property Novelty: The creation of novel chemical entities through isosteric replacement is a common strategy for securing new intellectual property in a competitive therapeutic landscape.

Below is a visual representation of the isosteric relationship between the benzothiazole, benzimidazole, and benzoxazole scaffolds.

Synthesis_Benzothiazole start o-Aminothiophenol reagent + BrCN (Cyanogen Bromide) start->reagent intermediate Cyclization reagent->intermediate product 2-Aminobenzothiazole intermediate->product Synthesis_Benzimidazole start o-Phenylenediamine reagent + BrCN (Cyanogen Bromide) start->reagent intermediate Condensation/ Cyclization reagent->intermediate product 2-Aminobenzimidazole intermediate->product Synthesis_Benzoxazole start o-Aminophenol reagent + BrCN (Cyanogen Bromide) start->reagent intermediate Cyclization reagent->intermediate product 2-Aminobenzoxazole intermediate->product

References

A Senior Application Scientist's Guide to In Silico ADMET Profiling: A Comparative Analysis of 2,1-Benzothiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Assessment in Drug Discovery

The path from a promising chemical entity to a market-approved therapeutic is fraught with challenges, with a staggering attrition rate primarily due to suboptimal pharmacokinetic properties and unforeseen toxicity.[1][2] The modern drug discovery paradigm has shifted towards a "fail early, fail cheap" model, which necessitates the integration of predictive technologies at the nascent stages of research.[3] Central to this strategy is the comprehensive evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4][5][6] Neglecting these fundamental properties can lead to the costly termination of drug candidates in late-stage clinical trials.[2]

Computational, or in silico, ADMET prediction has emerged as an indispensable tool, offering a rapid, cost-effective, and high-throughput alternative to traditional experimental methods for initial screening.[3][7][8] By leveraging sophisticated machine learning algorithms and vast chemical databases, these tools can forecast the ADMET liabilities of novel compounds, thereby guiding medicinal chemists in the rational design and optimization of leads.[9][10]

The 2,1-benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13] Its structural versatility makes it an attractive starting point for drug design.[14][15] This guide provides an in-depth comparative analysis of the in silico ADMET properties of representative 2,1-Benzothiazol-5-amine derivatives. Our objective is to furnish researchers and drug development professionals with a practical framework for utilizing computational tools to prioritize and optimize candidates within this promising chemical class, ultimately de-risking their progression through the development pipeline.

Methodology: A Validated Workflow for Predictive ADMET Analysis

The credibility of any in silico analysis hinges on a robust and well-defined methodology. The workflow described herein is designed to be a self-validating system, employing a consensus-based approach to enhance the reliability of the predictions. The causality behind each step is critical for ensuring scientifically sound outcomes.

Experimental Protocol: Step-by-Step In Silico ADMET Prediction

  • Molecular Structure Generation and Standardization:

    • The 2D structures of the parent this compound, two hypothetical derivatives (Derivative B with a nitro group, Derivative C with a tert-butyl group), and a benchmark drug, Riluzole, were sketched using standard chemical drawing software.

    • Structures were converted to their canonical SMILES (Simplified Molecular Input Line Entry System) format.

    • Causality: A standardized and correct molecular representation is the foundational input for all subsequent calculations. Errors in structure will invariably lead to erroneous predictions.

  • Selection of Predictive Platforms:

    • To mitigate the inherent biases of any single algorithm, a panel of well-established, open-access prediction platforms was selected: pkCSM , SwissADME , and ADMETlab 2.0 .[16][17][18]

    • Causality: Using multiple prediction tools is a crucial cross-validation step.[9][16] Consensus predictions, where multiple models agree, carry a higher degree of confidence. Discrepancies can highlight areas where the models' applicability domains may be limited, flagging the need for focused experimental validation.

  • Calculation of Key ADMET Endpoints:

    • The SMILES string for each compound was submitted to the selected platforms.

    • A comprehensive panel of ADMET-relevant properties was calculated, focusing on:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility).

      • Absorption: Caco-2 Permeability (intestinal absorption model), Human Intestinal Absorption (HIA).[6][8]

      • Distribution: Blood-Brain Barrier (BBB) Permeability, Plasma Protein Binding (PPB).[19]

      • Metabolism: Inhibition of key Cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

      • Toxicity: AMES Mutagenicity, hERG (human Ether-à-go-go-Related Gene) Inhibition (cardiotoxicity), and Hepatotoxicity.[20]

  • Data Aggregation and Consensus Analysis:

    • The output data from each platform was aggregated into a single summary table.

    • Where platforms provided differing predictions (e.g., for binary classifications like 'Yes'/'No'), a consensus or a "worst-case" scenario was adopted for the final analysis to ensure a conservative risk assessment.

ADMET_Workflow cluster_prep Step 1: Structure Preparation cluster_predict Step 2 & 3: In Silico Prediction cluster_analysis Step 4: Data Analysis Mol_Design Molecular Design (e.g., ChemDraw) SMILES_Gen Canonical SMILES Generation Mol_Design->SMILES_Gen Standardize SMILES_Input Submit SMILES SMILES_Gen->SMILES_Input Tool_pkCSM pkCSM SMILES_Input->Tool_pkCSM Tool_SwissADME SwissADME SMILES_Input->Tool_SwissADME Tool_ADMETlab ADMETlab 2.0 SMILES_Input->Tool_ADMETlab Data_Aggregation Aggregate Predicted ADMET Parameters Tool_pkCSM->Data_Aggregation Tool_SwissADME->Data_Aggregation Tool_ADMETlab->Data_Aggregation Comp_Table Generate Comparative Data Table Data_Aggregation->Comp_Table Risk_Assess Risk Assessment & Lead Prioritization Comp_Table->Risk_Assess

Caption: In Silico ADMET Prediction Workflow.

Comparative Analysis: Structure-ADMET Relationships of this compound Derivatives

To illustrate the utility of this workflow, we analyzed the parent this compound scaffold (Derivative A), a derivative featuring a potent electron-withdrawing nitro group (Derivative B), and a derivative with a bulky, lipophilic tert-butyl group (Derivative C). These were compared against Riluzole, an approved benzothiazole-containing drug, as a reference point.

Table 1: Predicted ADMET Properties of this compound Derivatives and Riluzole

PropertyParameterDerivative A (Parent)Derivative B (-NO2)Derivative C (-tBu)Riluzole (Benchmark)Desirable Range
Physicochemical MW ( g/mol )164.22209.22220.33234.19< 500
LogP2.152.303.552.581 - 3
LogS (mol/L)-2.85-3.20-4.10-3.51> -4
Absorption Caco-2 (logPapp)0.950.881.101.05> 0.9
HIA (%)High (92%)High (90%)High (95%)High (96%)High
Distribution BBB PermeantYesYesNoYesVaries by target
PPB (%)> 90%> 95%> 98%> 95%Varies by target
Metabolism CYP2D6 InhibitorNoYesNoNoNo
CYP3A4 InhibitorNoNoYesNoNo
Toxicity AMES ToxicityNoYesNoNoNo
hERG I InhibitorNoYesYesNoNo
HepatotoxicityNoYesNoNoNo

Expert Interpretation of Results:

  • Parent Scaffold (Derivative A): The core this compound structure exhibits a promising starting profile. It falls well within Lipinski's rule of five parameters, with good predicted aqueous solubility (LogS) and high intestinal absorption (HIA). Critically, it is predicted to be non-mutagenic, non-cardiotoxic, and non-hepatotoxic, with no inhibition of major CYP enzymes. Its ability to permeate the BBB suggests potential for CNS targets.

  • Electron-Withdrawing Group (Derivative B): The introduction of a nitro group, a common moiety in medicinal chemistry, raises several red flags. While HIA remains high, the model predicts a significant liability for AMES mutagenicity , a major hurdle for clinical development. Furthermore, it introduces risks of hERG inhibition and CYP2D6 inhibition , indicating potential for cardiotoxicity and drug-drug interactions. The prediction of hepatotoxicity further diminishes its attractiveness. This exemplifies how a seemingly simple chemical modification can introduce profound toxicological issues.

  • Lipophilic Group (Derivative C): Adding a tert-butyl group significantly increases lipophilicity (LogP), which, as expected, reduces predicted aqueous solubility (LogS). While intestinal absorption remains high, the increased size and lipophilicity lead to a prediction of non-permeability of the BBB . This would make it unsuitable for CNS targets but could be advantageous for peripheral targets to avoid CNS side effects. However, new liabilities emerge, including inhibition of CYP3A4 (the most important drug-metabolizing enzyme) and potential hERG inhibition , posing a risk for cardiotoxicity.

  • Benchmark (Riluzole): The profile of Riluzole serves as a valuable yardstick. It has a balanced LogP, acceptable solubility, and high absorption. Importantly, the models correctly predict its known BBB permeability (it is used for ALS, a CNS disease) and its clean profile regarding major toxicity and CYP inhibition endpoints. Our derivatives can be measured against this successful clinical compound.

Mechanistic Deep Dive: The Specter of hERG Inhibition

Several of our derivatives were flagged for potential hERG channel inhibition, a critical toxicity endpoint that can lead to fatal cardiac arrhythmias (Torsades de Pointes). Understanding the underlying mechanism is key to designing safer compounds. The hERG potassium channel plays a crucial role in cardiac repolarization. Many drugs inadvertently block this channel due to specific pharmacophoric features: a basic nitrogen atom that becomes protonated and a lipophilic region that interacts with aromatic residues (Tyr652, Phe656) within the channel's inner pore.

hERG_Inhibition cluster_membrane Cardiomyocyte Membrane cluster_drug Drug Molecule hERG { hERG K+ Channel |Pore|{Tyr652 | Phe656}} Blockage BLOCKAGE Drug Basic Amine (N+) Lipophilic Moiety Drug->hERG:c Binding Interaction K_ion_out K+ Ion K_ion_in K+ Ion K_ion_in->hERG:p Repolarization Current Blockage->K_ion_out Inhibited Efflux

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2,1-Benzothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. Among these compounds, aromatic amines like 2,1-Benzothiazol-5-amine are valuable building blocks. However, their utility is matched by a critical need for rigorous safety protocols. This guide provides a comprehensive, experience-driven framework for handling this compound, ensuring both your personal safety and the integrity of your research. Our focus extends beyond mere procedure; we aim to instill a deep understanding of why these precautions are essential, creating a self-validating culture of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, like many aromatic amines, presents a specific risk profile that dictates our handling procedures.[1][2]

Based on available safety data for this compound and structurally related compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Irritation: Can cause skin irritation upon direct contact.[3][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][4][5]

The causality here is direct: the chemical's reactivity and ability to be absorbed through multiple routes (oral, dermal, inhalation) necessitate a multi-layered approach to personal protective equipment (PPE).[4] We don't just wear gloves; we wear specific types of gloves to prevent dermal absorption that could lead to systemic toxicity. We don't just work in a lab; we work in a ventilated space with specific engineering controls to prevent inhalation of potentially harmful dust or aerosols.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][4]
Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of convenience but a scientifically informed decision based on the hazard profile. Each component of your PPE ensemble serves a specific purpose.

  • Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.[6][7] For prolonged handling or immersion, consult the glove manufacturer's compatibility data. The principle of "self-validation" here means understanding that a compromised glove is no glove at all. After handling, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in a designated waste container.[6]

  • Eye and Face Protection: Given the risk of serious eye irritation, chemical splash goggles are mandatory.[5][8][9] Standard safety glasses with side shields may not provide adequate protection from splashes.[10] In situations where there is a higher risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A full-length laboratory coat is essential to protect your skin and personal clothing from contamination.[9][10] Ensure the lab coat is fully buttoned. For operations with a higher potential for splashes or spills, a chemical-resistant apron over the lab coat provides an additional layer of protection.

  • Respiratory Protection: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[11][12][13] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with the appropriate cartridges is required.[8][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the potential for error and exposure. The following protocol is designed to be a self-validating system, with checks and balances at each stage.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Prepare Work Area (Fume Hood) gather_ppe 2. Assemble & Inspect PPE prep_area->gather_ppe gather_mats 3. Gather Materials & Spill Kit gather_ppe->gather_mats weigh 4. Weigh Compound (in Fume Hood) gather_mats->weigh dissolve 5. Dissolution/Reaction Setup (in Fume Hood) weigh->dissolve decontaminate_tools 6. Decontaminate Glassware & Equipment dissolve->decontaminate_tools dispose_waste 7. Segregate & Dispose of Waste decontaminate_tools->dispose_waste clean_area 8. Clean Work Area dispose_waste->clean_area remove_ppe 9. Remove PPE Correctly clean_area->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation and Area Designation:

    • Before bringing the chemical into the laboratory, designate a specific work area, preferably a chemical fume hood.[9]

    • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that an eyewash station and safety shower are in close proximity and unobstructed.[11]

    • Have a chemical spill kit readily available.

  • Personal Protective Equipment (PPE) Donning:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your chemical splash goggles.

    • Wash and dry your hands thoroughly before donning the appropriate chemical-resistant gloves.

  • Handling and Experimental Procedures:

    • Perform all manipulations that may generate dust or aerosols, such as weighing and transferring the solid, within a chemical fume hood.[9]

    • Use a spatula for transferring the solid reagent; avoid direct contact with your hands.[9]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.[11]

  • Decontamination and Waste Disposal:

    • All disposable materials that have come into contact with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be disposed of in a clearly labeled hazardous waste container.[9][11]

    • Non-disposable equipment, such as glassware and spatulas, should be decontaminated. A common procedure is to rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All rinsate should be collected as hazardous waste.

    • Do not dispose of this compound or its waste down the drain.[6][12][14] Adhere strictly to your institution's hazardous waste disposal guidelines.

  • Post-Handling Procedures:

    • After completing your work, thoroughly clean the designated work area.

    • Remove your PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally goggles.

    • Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[6][9]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.

  • Spills: In case of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

By integrating these principles of hazard awareness, meticulous PPE use, and structured operational and disposal plans into your daily laboratory practice, you build a robust and self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,1-Benzothiazol-5-amine
Reactant of Route 2
2,1-Benzothiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.